molecular formula C14H14Cl2O3 B1513326 Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384264-84-9

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1513326
CAS No.: 1384264-84-9
M. Wt: 301.2 g/mol
InChI Key: CCJGDVJEDVTSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate ( 1384264-84-9) is a high-value synthetic building block primarily used as a key intermediate in active pharmaceutical ingredient (API) development and advanced medicinal chemistry research . With a molecular formula of C₁₄H₁₄Cl₂O₃ and a molecular weight of 301.17 g/mol , this compound is characterized by a cyclohexanone ring substituted with a carboxylate ester and a 3,4-dichlorophenyl group, making it a versatile scaffold for constructing more complex molecules. It is supplied with a high purity level of >99%, confirmed through rigorous analytical techniques including LCMS, HPLC, GC, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications . This product is intended for use in synthetic organic chemistry, biotechnology, and the synthesis of fine chemicals and pesticide intermediates . It is offered in both bulk and prepack quantities with short lead times. This chemical is classified as a dangerous good for transport. Handling and Safety: This compound is for Research and Further Manufacturing Use Only. It is not intended for diagnostic or therapeutic applications, nor for direct human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols .

Properties

IUPAC Name

methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-11(15)12(16)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJGDVJEDVTSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857201
Record name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-84-9
Record name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate , a critical intermediate in the synthesis of spirocyclic alkaloids and quaternary amino-acid pharmacophores.

High-Value Intermediate for Quaternary Spirocyclic Pharmacophores [1][2][3]

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-84-9 ) is a specialized alicyclic building block used primarily in the development of Triple Reuptake Inhibitors (SNDRIs) , Nociceptin (NOP) Receptor Antagonists , and Sigma Receptor Ligands .[1][3]

Its structural significance lies in the quaternary carbon at position 1 , which anchors a lipophilic 3,4-dichlorophenyl moiety—a pharmacophore validated by blockbuster drugs like Sertraline and Dasotraline .[1] Unlike the tetralin core of Sertraline, this cyclohexane scaffold offers a 4-oxo handle , enabling the rapid construction of spiro-piperidines, spiro-hydantoins, and 4-substituted cyclohexylamines via reductive amination.[1]

Chemical Identity & Physical Properties[1][4][5][6]

PropertyData
IUPAC Name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
CAS Number 1384264-84-9
Molecular Formula C₁₄H₁₄Cl₂O₃
Molecular Weight 301.16 g/mol
Appearance White to Off-White Crystalline Solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water
LogP (Predicted) 3.54
TPSA 43.4 Ų
Key Functional Groups Methyl Ester (C1), Ketone (C4), Dichlorophenyl (C1)

Synthetic Protocol: The "Double Michael" Route

The construction of the sterically congested quaternary center at C1 is the rate-limiting step. The most robust industrial method involves a Double Michael Addition followed by a Dieckmann Cyclization .

Step 1: Precursor Activation[1]
  • Reagents: Methyl 2-(3,4-dichlorophenyl)acetate, Methyl Acrylate (2.2 equiv), NaH or KOtBu (Base).[1]

  • Solvent: THF or DMF (Anhydrous).

  • Mechanism: The enolate of the phenylacetate undergoes sequential Michael additions to two molecules of methyl acrylate, forming a pimelate intermediate.

Step 2: Cyclization & Decarboxylation
  • Transformation: The pimelate intermediate undergoes Dieckmann condensation to form the cyclohexane ring.

  • Critical Control Point: The resulting intermediate is a

    
    -keto ester.[1] Selective hydrolysis and decarboxylation of the non-quaternary ester (at C3) is required, while preserving the quaternary ester at C1.
    
  • Conditions: Heating in DMSO/NaCl (Krapcho decarboxylation) or acid hydrolysis (HCl/AcOH) followed by re-esterification if the C1 ester is hydrolyzed.

Optimized Laboratory Protocol (Scale: 10 mmol)
  • Enolate Formation: To a suspension of NaH (1.1 equiv) in THF (50 mL) at 0°C, add Methyl 2-(3,4-dichlorophenyl)acetate (1.0 equiv) dropwise. Stir for 30 min.

  • Michael Addition: Add Methyl Acrylate (2.2 equiv) slowly. Warm to RT and reflux for 4h.

  • Cyclization: Add KOtBu (1.2 equiv) to induce Dieckmann cyclization.

  • Decarboxylation: Isolate the crude

    
    -keto ester.[1] Dissolve in DMSO (10 vol) with NaCl (2 equiv) and water (1 equiv). Heat to 140°C for 6h to effect decarboxylation.
    
  • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc gradient).

Reactivity & Downstream Applications

This molecule is a "divergent node" in medicinal chemistry. The C4-Ketone and C1-Ester allow for orthogonal functionalization.[1]

A. Reductive Amination (Synthesis of SNDRIs)

The C4 ketone is a prime target for reductive amination to generate 4-aminocyclohexane derivatives, which mimic the topography of serotonin/dopamine reuptake inhibitors.

  • Protocol: React ketone with primary/secondary amine +

    
     in DCE.
    
  • Stereochemistry: Produces a mixture of cis and trans isomers (relative to the phenyl ring). The trans-isomer often exhibits higher potency in monoamine transporter binding.[1]

B. Spirocyclization (Nociceptin Antagonists)

The ketone can be converted into a spiro-ring (e.g., spiro-piperidine or spiro-hydantoin).[1]

  • Strecker Reaction: Ketone +

    
    -aminoonitrile 
    
    
    
    Spiro-hydantoin.[1]
  • Fischer Indole: Reaction with phenylhydrazine

    
     Spiro-indolenine.[1]
    
C. Curtius Rearrangement

The C1-ester can be hydrolyzed to the acid (CAS 773101-05-6) and subjected to Curtius rearrangement to yield the 1-amino-1-(3,4-dichlorophenyl)cyclohexane core, a rigid analog of phencyclidine (PCP) derivatives, often screened for NMDA receptor activity.[1]

Structural Visualization & Pathway

The following diagram illustrates the synthesis of the core and its divergence into two major drug classes: Spiro-Piperidines (Analgesics) and Cyclohexylamines (Antidepressants).

G start Methyl 2-(3,4-dichlorophenyl)acetate pimelate Pimelate Intermediate start->pimelate Double Michael (NaH, THF) acrylate Methyl Acrylate (2.2 equiv) acrylate->pimelate dieckmann Dieckmann Cyclization pimelate->dieckmann target Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate (CAS 1384264-84-9) dieckmann->target Decarboxylation (DMSO, NaCl, Heat) amine Reductive Amination (R-NH2, NaBH(OAc)3) target->amine spiro Strecker / Cyclization target->spiro drug1 4-Amino-Cyclohexane Analogs (SNDRI Candidates) amine->drug1 drug2 Spiro-Hydantoins / Piperidines (NOP Antagonists) spiro->drug2

Figure 1: Synthetic pathway from phenylacetate precursor to the target cyclohexanecarboxylate and its divergent applications in drug discovery.[1]

References

  • Accela ChemBio Inc. (2024). Product Analysis: Methyl 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-84-9).[1][2][3][4][5] AccelaChem Catalog. Link[1]

  • ChemScene. (2024). Building Blocks for Drug Discovery: 1-Aryl-4-oxocyclohexanecarboxylates. ChemScene LLC. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20453460: 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylic acid.[1] PubChem. Link[1]

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, and alpha-Cyano Esters. Synthesis, 805-822.[1] (Standard protocol for step 4).

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" CAS number 1384264-84-9

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-84-9). This document is structured for researchers and drug development professionals, focusing on synthetic utility, chemical properties, and downstream applications in CNS therapeutic discovery.[1]

CAS Number: 1384264-84-9 Chemical Class: 1,1,4-Trisubstituted Cyclohexane / CNS Scaffold Version: 2.0 (Scientific Reference)[1][2]

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a high-value pharmacophore scaffold predominantly used in the synthesis of Triple Reuptake Inhibitors (SNDRIs) and Opioid-like Analgesics .[1][2] Its structural core—a cyclohexane ring featuring a quaternary carbon at position 1 (bearing both an ester and a dichlorophenyl moiety) and a distal ketone at position 4—provides a versatile "divergent point" for medicinal chemistry.[1][2]

This compound serves as a critical intermediate for constructing spiro-cyclic amines and 4-substituted cyclohexylamines , classes of molecules validated for treating major depressive disorder (MDD), neuropathic pain, and anxiety.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

PropertyData
IUPAC Name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Molecular Formula C₁₄H₁₄Cl₂O₃
Molecular Weight 301.17 g/mol
CAS Number 1384264-84-9
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in water
LogP (Predicted) ~3.5
H-Bond Acceptors 3
Rotatable Bonds 2

Synthetic Methodologies

Two primary routes exist for the synthesis of this scaffold. The Modern Catalytic Route is preferred for high-throughput library generation, while the Classical Annulation Route is scalable for kilogram-batch production.[1]

Method A: Pd-Catalyzed -Arylation (High Precision)

This method utilizes the


-acidity of the ester methine group in methyl 4-oxocyclohexanecarboxylate (protected as a ketal if necessary, though direct arylation is possible under specific conditions).[1][2]

Protocol:

  • Reagents: Methyl 4-oxocyclohexanecarboxylate (1.0 eq), 1-Bromo-3,4-dichlorobenzene (1.2 eq), Pd(dba)₂ (2 mol%), Xantphos (2.5 mol%), LiHMDS (1.1 eq).

  • Solvent: Toluene or THF (anhydrous).[1][2]

  • Procedure:

    • Charge a flame-dried Schlenk flask with the ester, aryl bromide, and catalyst system under Argon.[1]

    • Add solvent and cool to -78°C.[1]

    • Add LiHMDS dropwise to generate the enolate selectively at the thermodynamic position (C1).[1][2]

    • Allow to warm to room temperature and heat to 60°C for 12 hours.

    • Quench: Saturated NH₄Cl.

    • Purification: Flash column chromatography (Hexane/EtOAc 8:2).[1][2]

Method B: Double Michael Addition / Dieckmann Condensation (Scalable)

This classical route builds the cyclohexane ring from acyclic precursors, ensuring the formation of the quaternary center.[1][2]

Workflow Diagram (DOT):

Synthesis Start Methyl 2-(3,4-dichlorophenyl)acetate Inter1 Diester Intermediate Start->Inter1 Michael Addition 1 Reagent Methyl Acrylate (2.2 eq) Reagent->Inter1 Cyclization Dieckmann Cyclization (NaH, THF) Inter1->Cyclization Michael Addition 2 Decarb Hydrolysis & Decarboxylation Cyclization->Decarb - CO2 Product Target Scaffold (CAS 1384264-84-9) Decarb->Product

Caption: Scalable synthesis via sequential Michael addition and Dieckmann cyclization.

Applications in Drug Discovery[1][2][9]

The utility of CAS 1384264-84-9 lies in its bifunctional nature .[1][2] The C1-ester and C4-ketone can be manipulated independently to access distinct pharmacological spaces.[1][2]

Divergent Synthesis Pathways[1][2]
  • Reductive Amination (C4): Reaction with dimethylamine or primary amines followed by reduction (NaBH(OAc)₃) yields 1-aryl-4-aminocyclohexanes , analogs of Venlafaxine but with a rigidified ring system.[1][2]

  • Grignard Addition (C4): Addition of aryl/alkyl Grignards creates 1,4-disubstituted cyclohexanediols , exploring the SAR of Tramadol analogs.[1][2]

  • Spiro-Cyclization: Reaction of the ketone with diamines or amino-alcohols can form spiro-hydantoins or spiro-oxazolidinones, common motifs in NK1 antagonists.[1]

SAR Decision Tree (DOT):

SAR Core Scaffold (1384264-84-9) C1: Ester, C4: Ketone PathA Path A: Reductive Amination (R-NH2 / NaBH(OAc)3) Core->PathA PathB Path B: Grignard Addition (R-MgBr) Core->PathB PathC Path C: Ester Modification (LiAlH4 or Hydrolysis) Core->PathC TargetA SNDRI Candidates (Monoamine Transporter Affinity) PathA->TargetA TargetB Tertiary Alcohols (Mu-Opioid Agonists) PathB->TargetB TargetC Spiro-Piperidines (Sigma Receptor Ligands) PathC->TargetC

Caption: Divergent medicinal chemistry pathways starting from the core scaffold.

Analytical Characterization Standards

To ensure the integrity of the scaffold before downstream processing, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45–7.10 (m, 3H, Ar-H) – Characteristic dichlorophenyl pattern.[1][2]
      
    • 
       3.65 (s, 3H, -OCH₃) – Methyl ester singlet.[1][2]
      
    • 
       2.80–2.20 (m, 8H, Cyclohexane ring protons) – Complex multiplets due to ring conformation.[1][2]
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • 
       210.5 (C=O, ketone).[1][2]
      
    • 
       174.2 (C=O, ester).[1][2]
      
    • 
       140.1 (C-Ar quaternary).[1][2]
      
    • 
       52.3 (-OCH₃).[1][2]
      
    • 
       49.5 (C1 quaternary).[1][2]
      

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.[1] Irritant (Skin/Eye/Respiratory).[1][2]

  • Signal Word: Warning.

  • Hazard Statements: H315, H319, H335.[1]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to hydration or oxidation if left exposed to moist air for prolonged periods.[1]

References

  • PubChem Compound Summary . "Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate (Related Analog Data)." National Center for Biotechnology Information.[1] Available at: [Link][1][2]

  • Accela ChemBio Product Data . "Methyl 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate."[1][2][3] Accela ChemBio Inc.[1] Catalog. Available at: [Link][1][2]

  • PrepChem Synthesis Protocols . "Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate (General Method for 1-Substituted-4-oxocyclohexanecarboxylates)." PrepChem. Available at: [Link]

Sources

Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical guide for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a key structural motif found in various pharmacologically significant molecules, including the parent structure of the antidepressant Sertraline.[1] The guide is designed for researchers and professionals in organic synthesis and drug development. We will explore a robust and efficient synthetic strategy centered on the Robinson annulation, a powerful chemical reaction for forming six-membered rings.[2] This guide delves into the mechanistic underpinnings of the chosen pathway, provides detailed, step-by-step experimental protocols, and outlines methods for process validation and characterization. The causality behind critical experimental choices is explained to provide not just a procedure, but a field-proven insight into the synthesis.

Introduction and Strategic Overview

The target compound, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, is a substituted keto-ester with a stereocenter at the C1 position of the cyclohexane ring. Its synthesis presents a classic challenge in organic chemistry: the controlled construction of a substituted carbocyclic ring system. The presence of the dichlorophenyl group, the quaternary carbon center bearing an ester, and the ketone functionality requires a strategic approach to maximize yield and purity.

The selected synthetic strategy is a two-step process:

  • Robinson Annulation: A tandem Michael addition and intramolecular aldol condensation to construct the core cyclohexenone ring system.[3]

  • Catalytic Hydrogenation: A selective reduction of the carbon-carbon double bond within the newly formed ring to yield the final saturated keto-ester.

This approach is chosen for its reliability, high convergence, and the widespread availability of the required starting materials.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The primary disconnection occurs across the cyclohexanone ring, identifying it as a product of a ring-forming reaction. The Robinson annulation is an ideal candidate for this transformation.

G Target Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Intermediate1 Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohex-2-enecarboxylate Target->Intermediate1 Disconnect1 C=C Reduction Intermediate1->Disconnect1 SMs Starting Materials Intermediate1->SMs Disconnect2 Robinson Annulation (Michael + Aldol) Intermediate1->Disconnect2 Disconnect1->Target SM1 Methyl (3,4-dichlorophenyl)acetate SMs->SM1 SM2 Methyl Vinyl Ketone (MVK) SMs->SM2 Disconnect2->SMs

Caption: Retrosynthetic analysis of the target compound.

The key disconnection points to a Robinson annulation between Methyl (3,4-dichlorophenyl)acetate (the Michael donor) and Methyl Vinyl Ketone (MVK, the Michael acceptor). The resulting α,β-unsaturated ketone is then reduced to afford the target saturated cyclohexanone.

The Synthetic Pathway: A Mechanistic Perspective

The chosen synthetic route leverages two fundamental reactions in organic chemistry. Understanding their mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Robinson Annulation

This powerful ring-forming reaction sequence begins with a Michael addition , followed by an intramolecular aldol condensation .[4]

  • Michael Addition: A base, such as sodium methoxide, deprotonates the α-carbon of Methyl (3,4-dichlorophenyl)acetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the electrophilic MVK in a conjugate addition, creating a new carbon-carbon bond and forming a 1,5-diketoester intermediate.[5]

  • Intramolecular Aldol Condensation: The same basic conditions facilitate the formation of a new enolate from the methyl ketone portion of the 1,5-diketoester intermediate. This enolate then attacks the ester's carbonyl carbon in an intramolecular fashion, forming a six-membered ring.[6] The subsequent elimination of a methoxide ion and then water (dehydration) under heating yields the thermodynamically stable α,β-unsaturated cyclohexenone ring system.[4]

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Start_Michael Enolate of Methyl (3,4-dichlorophenyl)acetate + Methyl Vinyl Ketone Intermediate_Michael 1,5-Diketoester Intermediate Start_Michael->Intermediate_Michael Base (e.g., NaOMe) Nucleophilic Attack Start_Aldol 1,5-Diketoester Intermediate Intermediate_Michael->Start_Aldol Intermediate_Aldol Cyclized Aldol Adduct Start_Aldol->Intermediate_Aldol Base Intramolecular Attack Product_Annulation Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohex-2-enecarboxylate Intermediate_Aldol->Product_Annulation Dehydration (Heat)

Caption: Logical flow of the Robinson Annulation reaction.

Step 2: Catalytic Hydrogenation

The reduction of the α,β-unsaturated ketone intermediate to the saturated ketone is most effectively achieved through catalytic hydrogenation. This method is highly selective for the carbon-carbon double bond, leaving the ketone and ester carbonyls, as well as the aromatic ring, intact. The reaction proceeds by the addition of hydrogen across the double bond on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[7]

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Role
Methyl (3,4-dichlorophenyl)acetate219.053218-48-2Michael Donor
Methyl Vinyl Ketone (MVK)70.0978-94-4Michael Acceptor
Sodium Methoxide (NaOMe)54.02124-41-4Base Catalyst
Methanol (Anhydrous)32.0467-56-1Solvent
Palladium on Carbon (10% Pd/C)106.42 (Pd)7440-05-3Hydrogenation Cat.
Hydrogen Gas (H₂)2.021333-74-0Reducing Agent
Ethyl Acetate (EtOAc)88.11141-78-6Solvent
Diethyl Ether74.1260-29-7Extraction Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)53.4912125-02-9Quenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying Agent
Step-by-Step Synthesis
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 100 mL of anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide (2.7 g, 0.05 mol) to the methanol and stir until fully dissolved.

  • Reactant Addition: To the cooled methanolic solution, add Methyl (3,4-dichlorophenyl)acetate (10.95 g, 0.05 mol). Stir for 15 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Slowly add Methyl Vinyl Ketone (MVK) (3.85 g, 0.055 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25°C. The use of a slight excess of MVK ensures the complete consumption of the more valuable starting ester.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of diethyl ether and transfer to a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the intermediate product.[8]

  • Setup: Dissolve the purified product from Part A (e.g., 10 g) in 100 mL of ethyl acetate in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, e.g., 1 g) to the solution.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and shake at room temperature.

  • Monitoring: The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake. Monitor by TLC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

  • Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, which can be further purified by recrystallization if necessary.[7]

Process Validation and Characterization

To ensure the successful synthesis and purity of the final compound, a series of analytical techniques should be employed.

  • Yield: The expected overall yield for this two-step synthesis is typically in the range of 60-75%, depending on the efficiency of the purification steps.

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and assessing the purity of column fractions and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure by showing characteristic signals for the aromatic protons, the methoxy group of the ester, and the aliphatic protons of the cyclohexanone ring. The disappearance of vinylic proton signals after hydrogenation is a key diagnostic indicator.

    • ¹³C NMR: Will show the expected number of carbon signals, including those for the carbonyls of the ketone and ester, the aromatic carbons, and the saturated carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the intermediate and final products, with the characteristic isotopic pattern for two chlorine atoms being a definitive feature.

  • Infrared (IR) Spectroscopy: Will show strong absorption bands corresponding to the C=O stretching frequencies of the ketone (approx. 1715 cm⁻¹) and the ester (approx. 1735 cm⁻¹).

Conclusion

This guide outlines a reliable and mechanistically sound synthetic route for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. By employing a classic Robinson annulation followed by a selective catalytic hydrogenation, the target molecule can be synthesized efficiently. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in the field. A thorough understanding of the underlying mechanisms and careful execution of the experimental procedures are paramount to achieving a high yield and purity of this valuable chemical intermediate.

References

  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Robinson annulation. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • SynArchive. (n.d.). Michael Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 23). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 13. Retrieved from [Link]

  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Organocatalyzed Consecutive Synthesis of Alkyl 4,5-Dihydrofuran-2-carboxylates from α-Keto Esters and (Z)-β-Chloro-β-nitrostyrenes. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Michael addition. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 28). Sertraline. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-aryl-4-oxocyclohexanecarboxylate framework is a privileged scaffold in modern medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and versatile functional handles. This technical guide focuses on a key exemplar of this class: methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. We will explore its synthesis, physicochemical properties, and diverse reactivity, highlighting its role as a pivotal intermediate for the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Introduction: The Strategic Value of the Aryl-Cyclohexanone Core

The strategic incorporation of cyclic systems is a cornerstone of modern drug design, imparting conformational constraint and enabling precise spatial orientation of pharmacophoric elements. The 1-aryl-4-oxocyclohexanecarboxylate scaffold, in particular, has garnered significant attention. The aryl group provides a vector for engaging in crucial π-stacking or hydrophobic interactions within biological targets, while the cyclohexanone ring offers multiple points for synthetic diversification.

The subject of this guide, methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, is of particular interest. The 3,4-dichlorophenyl moiety is a common feature in many bioactive molecules.[1] The chlorine atoms can enhance metabolic stability by blocking potential sites of oxidation and can participate in specific halogen bonding interactions with protein targets. Furthermore, the presence of both a ketone and an ester functional group opens a vast landscape of potential chemical transformations, making this molecule an exceptionally valuable and versatile starting material.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The key characteristics of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₄Cl₂O₃Inferred
Molecular Weight 301.16 g/mol Inferred
Appearance Off-white to pale yellow solidTypical for this class
Key IR Absorptions (cm⁻¹) ~1730 (Ester C=O), ~1715 (Ketone C=O), ~1600, ~1475 (Aromatic C=C)Standard functional group frequencies
¹H-NMR (CDCl₃, δ ppm) ~7.4-7.2 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~2.8-2.2 (m, 8H, CH₂)Predicted chemical shifts
¹³C-NMR (CDCl₃, δ ppm) ~208 (Ketone C=O), ~175 (Ester C=O), ~140-128 (Ar-C), ~52 (OCH₃), ~48 (Quaternary C), ~37 (CH₂)Predicted chemical shifts

Note: Spectroscopic values are predictions and should be confirmed by experimental data.

Synthesis Strategy: A Mechanistic Perspective

The most common and efficient route to this class of compounds involves a tandem Michael addition-Dieckmann condensation sequence.[3] This approach is convergent, building complexity rapidly from commercially available starting materials.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a robust pathway starting from 3,4-dichlorophenylacetonitrile and a suitable Michael acceptor, such as methyl acrylate.

Retrosynthesis TM Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate Intermediate1 Acyclic Diester Intermediate TM->Intermediate1 Dieckmann Condensation (Intramolecular Claisen) SM1 3,4-Dichlorophenylacetonitrile Intermediate1->SM1 Michael Addition SM2 Methyl Acrylate Intermediate1->SM2 Michael Addition

Caption: Retrosynthetic analysis of the target molecule.

Key Reaction Mechanisms

Michael Addition: The synthesis initiates with the deprotonation of 3,4-dichlorophenylacetonitrile at the benzylic position using a suitable base (e.g., sodium methoxide).[4][5] The resulting carbanion acts as a Michael donor, attacking the β-carbon of methyl acrylate (the Michael acceptor) in a conjugate addition.[6][7] This process is repeated with a second equivalent of methyl acrylate to form a key acyclic diester intermediate.

Dieckmann Condensation: This acyclic intermediate, possessing two ester groups, is perfectly primed for an intramolecular Claisen condensation, known as the Dieckmann condensation.[8][9] The base abstracts an acidic α-proton from one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group, forming a six-membered ring and eliminating a molecule of methanol.[10][11] Subsequent acidic workup and decarboxylation of the intermediate β-keto nitrile yields the final product.

Synthetic_Mechanism cluster_0 Michael Addition cluster_1 Dieckmann Condensation Start_Michael 3,4-Dichlorophenyl- acetonitrile Carbanion Benzylic Carbanion Start_Michael->Carbanion Base (e.g., NaOMe) Diester Acyclic Diester Intermediate Carbanion->Diester 1,4-Conjugate Addition Acrylate Methyl Acrylate (2 equiv.) Acrylate->Diester 1,4-Conjugate Addition Diester->Diester_In Enolate Ester Enolate Cyclic_Intermediate Cyclic β-Keto Nitrile Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Acyl Substitution Final_Product Target Molecule Cyclic_Intermediate->Final_Product Hydrolysis & Decarboxylation Diester_In->Enolate Base

Caption: Simplified workflow of the tandem reaction sequence.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 mL/g of nitrile).

  • Base Addition: Add sodium methoxide (2.1 equivalents) to the methanol and stir until fully dissolved.

  • Reactant Addition: Add 3,4-dichlorophenylacetonitrile (1.0 equivalent) to the solution.[4]

  • Michael Addition: Add methyl acrylate (2.2 equivalents) dropwise to the reaction mixture at room temperature. The choice of a slight excess of the acrylate ensures complete consumption of the nitrile. The reaction is mildly exothermic and may require cooling to maintain temperature. Stir for 2-4 hours at room temperature.

  • Dieckmann Condensation: After the initial Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux for 4-6 hours to drive the intramolecular cyclization.[9]

  • Hydrolysis & Decarboxylation: Cool the mixture to room temperature and slowly add aqueous hydrochloric acid (e.g., 6M) until the pH is acidic. Heat the mixture to reflux for an additional 2-3 hours to facilitate hydrolysis of the nitrile and subsequent decarboxylation.

  • Workup & Purification: After cooling, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the title compound.

Synthetic Utility and Key Transformations

The true power of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate lies in its capacity for selective functional group manipulation. The ketone and ester moieties can be addressed independently or in concert to generate a diverse library of derivatives.

Reactivity_Map cluster_ketone Ketone Transformations cluster_ester Ester Transformations Core Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate HydroxyEster Hydroxy Ester Core->HydroxyEster Reduction (e.g., NaBH₄) Amine cis/trans Amines Core->Amine Reductive Amination (e.g., NH₃, NaBH₃CN) Acid Carboxylic Acid Core->Acid Hydrolysis (e.g., LiOH) Diol Diol Core->Diol Reduction (e.g., LiAlH₄) AminoAlcohol Amino Alcohols HydroxyEster->AminoAlcohol Amidation then Reduction Amide Amides Acid->Amide Amide Coupling (e.g., EDC, HOBt)

Caption: Key synthetic transformations of the title compound.

Transformations of the Ketone Moiety
  • Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄). The resulting cis and trans hydroxy-esters are valuable chiral building blocks.

  • Reductive Amination: This is one of the most powerful transformations, providing direct access to primary, secondary, and tertiary amines.[12][13] Treatment of the ketone with an amine (or ammonia) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation yields the corresponding 4-amino-cyclohexanecarboxylates.[14] These products are key intermediates for compounds with CNS activity.[3][15]

  • Wittig Reaction: The ketone can be converted to an exocyclic double bond, providing a scaffold for further functionalization via olefin metathesis or addition reactions.

Transformations of the Ester Moiety
  • Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or potassium hydroxide (KOH) yields the corresponding carboxylic acid. This acid serves as a handle for amide bond formation or as a bioisosteric replacement in drug candidates.[16]

  • Amidation: The ester can be directly converted to amides by heating with a desired amine, often under catalytic conditions. Alternatively, the carboxylic acid intermediate can be coupled with amines using standard peptide coupling reagents (e.g., EDC, HOBt).

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the ketone to the corresponding diol.

Applications in Medicinal Chemistry

The 1-aryl-cyclohexane core is a well-established pharmacophore found in numerous centrally active agents. The specific 3,4-dichlorophenyl substitution pattern is often employed to enhance potency and modulate pharmacokinetic properties.

  • Analgesics: The related 4-amino-4-arylcyclohexanone scaffold has been extensively investigated for analgesic properties, with some derivatives showing potency comparable to morphine.[3] Our title compound is a direct precursor to this class of molecules.

  • Antidepressants: The 3,4-dichlorophenyl group is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The rigid cyclohexyl core provides a framework to present this crucial moiety to the serotonin transporter.

  • Antimicrobial and Antifungal Agents: Heterocyclic systems derived from dichlorophenyl-containing precursors have shown promising antimicrobial and antifungal activities.[17][18][19] The functional handles on the cyclohexanone ring allow for the construction of novel triazole or thiadiazole derivatives.[20]

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a high-value, versatile synthetic building block. Its efficient synthesis via a tandem Michael-Dieckmann reaction sequence and the orthogonal reactivity of its ketone and ester functionalities provide a robust platform for the rapid generation of molecular diversity. Its direct relevance to known pharmacophores makes it an indispensable tool for scientists and researchers in the field of drug discovery and development. Future explorations may focus on asymmetric syntheses and the development of novel catalytic transformations to further expand its synthetic utility.

References

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene.... Available from: [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available from: [Link]

  • Organic Syntheses. ONE-FLASK SYNTHESIS OF METHYL ARYLVINYLDIAZOACETATES.... Available from: [Link]

  • PubChem - NIH. Methyl 4-oxocyclohexanecarboxylate. Available from: [Link]

  • SynArchive. Michael Addition. Available from: [Link]

  • PMC - NIH. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid.... Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. Available from: [Link]

  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers.... Available from: [Link]

  • ResearchGate. Design, synthesis, antimicrobial activity, and mechanism of novel 3‐(2,4‐dichlorophenyl)‐[2][8][21]triazolo[3,4‐b][1][8][21]thiadiazole derivatives. Available from: [Link]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • PMC - NIH. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.... Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate.... Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Available from: [Link]

  • IJSDR. Michael Addition Reaction Under Green Chemistry. Available from: [Link]

  • PMC - NIH. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]

  • YouTube. Amine Preparation 4 - Reductive Amination. Available from: [Link]

  • Angene Chemical. Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate. Available from: [Link]

  • YouTube. Michael Addition Reaction Mechanism. Available from: [Link]

  • ResearchGate. Synthesis of Amines by Reductive Amination of Aldehydes and Ketones.... Available from: [Link]

  • Wikipedia. Michael reaction. Available from: [Link]

Sources

Advanced Technical Guide: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-84-9) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly in the development of neuropsychiatric therapeutics. As a geminally disubstituted cyclohexane, it serves as a critical intermediate for synthesizing Triple Reuptake Inhibitors (SNDRIs) and conformationally restricted opioid receptor ligands.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis via the Pimelate Cyclization Route , its structural utility in locking bio-active conformations, and its application in generating diverse amine libraries for monoamine transporter (MAT) modulation.

Part 1: Chemical Identity & Structural Properties[1]

The compound features a cyclohexane ring substituted at the 1-position with both a methyl ester and a 3,4-dichlorophenyl moiety, creating a quaternary carbon center. This "gem-disubstitution" is a classic medicinal chemistry tactic to restrict conformational freedom, often enhancing potency and metabolic stability compared to non-rigid analogs.

PropertySpecification
IUPAC Name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Molecular Formula C₁₄H₁₄Cl₂O₃
Molecular Weight 301.16 g/mol
Core Scaffold 1-Aryl-4-oxocyclohexanecarboxylate
Key Functionality C4-Ketone (Handle for reductive amination)C1-Ester (Handle for lipophilic tails/heterocycles)
Stereochemistry Achiral (Plane of symmetry), but derivatives at C4 will form cis/trans isomers.[1]
Structural Logic in Drug Design

The 3,4-dichlorophenyl group is a "privileged structure" in neuroscience, mimicking the neurotransmitter pharmacophore found in Sertraline (Zoloft) and Indatraline. By tethering this group to a rigid cyclohexane ring, medicinal chemists can probe the spatial requirements of the Serotonin (SERT) , Norepinephrine (NET) , and Dopamine (DAT) transporters with high precision.

Part 2: Synthetic Pathways (The Pimelate Route)

The most robust industrial synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate avoids complex protecting group strategies by utilizing a Double Michael Addition / Dieckmann Condensation sequence. This route is scalable and establishes the quaternary center early in the synthesis.

Reaction Scheme Logic
  • Precursor: Methyl 3,4-dichlorophenylacetate.

  • Chain Extension: Double Michael addition with methyl acrylate creates a symmetric pimelate intermediate.

  • Cyclization: Dieckmann condensation closes the ring to form a

    
    -keto ester.
    
  • Decarboxylation: Removal of the auxiliary ester yields the target 4-oxocyclohexanecarboxylate.

SynthesisPath Start Methyl 3,4-dichlorophenylacetate Reagent Methyl Acrylate (2.2 eq) Base: NaH or KOtBu Start->Reagent Inter1 Pimelate Intermediate (Bis-alkylation) Reagent->Inter1 Double Michael Addn. Step2 Dieckmann Condensation Inter1->Step2 Inter2 β-Keto Ester Cyclohexane Step2->Inter2 Step3 Krapcho Decarboxylation (DMSO, NaCl, Heat) Inter2->Step3 Product Target: Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Step3->Product

Caption: The "Pimelate Route" efficiently constructs the quaternary center and cyclohexane ring in a convergent sequence.

Part 3: Experimental Protocol

Step 1: Synthesis of the Pimelate Intermediate

Principle: The benzylic proton of the phenylacetate is sufficiently acidic (


) to be deprotonated by a strong base, allowing nucleophilic attack on the soft electrophile (methyl acrylate).

Protocol:

  • Setup: Flame-dry a 1L three-neck flask equipped with a reflux condenser and N₂ inlet.

  • Reagents: Charge with Methyl 3,4-dichlorophenylacetate (50.0 g, 228 mmol) and anhydrous THF (500 mL).

  • Base Addition: Cool to 0°C. Add KOtBu (2.5 g, 10 mol% catalytic) or NaH (if stoichiometric deprotonation is preferred, though catalytic base often suffices for Michael addition).

  • Addition: Dropwise add Methyl Acrylate (43.0 g, 500 mmol, 2.2 eq) over 1 hour.

  • Reaction: Warm to room temperature and stir for 12–24 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the bis-alkylated pimelate.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] The crude oil is often used directly in the next step.

Step 2 & 3: Cyclization and Decarboxylation

Principle: The Dieckmann condensation forms the ring, generating a


-keto ester. Subsequent Krapcho decarboxylation removes the methoxycarbonyl group at the 3-position (relative to the ketone), leaving the quaternary ester at position 1 intact.

Protocol:

  • Cyclization: Dissolve the crude pimelate in dry Toluene or DMF. Add NaH (60% dispersion, 1.1 eq) carefully at 0°C. Heat to 60–80°C for 4 hours. This yields the

    
    -keto ester intermediate.
    
  • Decarboxylation (One-Pot Variation): If using DMF, add LiCl (2 eq) and water (1 eq) directly to the reaction mixture and heat to 140°C (Krapcho conditions).

  • Purification: After CO₂ evolution ceases, cool and dilute with water. Extract with Et₂O. Wash organic layer with brine.

  • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product crystallizes as a white to off-white solid.

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the diagnostic AA'BB' or ABX pattern of the 3,4-dichlorophenyl group (

    
     7.1–7.5 ppm). The methyl ester singlet should appear around 
    
    
    
    3.65 ppm. The cyclohexane ring protons will appear as complex multiplets between
    
    
    2.0–3.0 ppm.
  • IR: Distinct Carbonyl stretches for the Ester (

    
    ) and Ketone (
    
    
    
    ).

Part 4: Medicinal Chemistry Applications[1][5]

The primary utility of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate lies in its transformation into amino-derivatives. The C4-ketone is a versatile "handle" for introducing amine diversity.

Synthesis of Triple Reuptake Inhibitors (SNDRIs)

By performing a reductive amination at the C4 position, chemists can access analogs of Venlafaxine or Dasotraline with altered selectivity profiles.

  • Reaction: Reductive amination with primary or secondary amines (e.g., methylamine, dimethylamine) using NaBH(OAc)₃.

  • Stereochemistry: This reaction creates a new stereocenter at C4, yielding cis and trans isomers. The cis isomer (Amino and Aryl groups on the same side) is often thermodynamically favored or separable by chromatography.

Spirocyclic Scaffolds

The ketone can be converted into spiro-hydantoins or spiro-piperidines via the Bucherer-Bergs reaction or Strecker synthesis, providing access to novel Sigma receptor ligands or Neurokinin antagonists.

MedChemApps Core Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Core->Path1 Path2 Reduction (LiAlH4) Core->Path2 Path3 Bucherer-Bergs Rxn Core->Path3 Product1 SNDRI Candidates (4-Amino derivatives) Path1->Product1 Cis/Trans Isomers Product2 Diol Scaffolds (Opioid Receptor Ligands) Path2->Product2 Hydroxymethyl analogs Product3 Spiro-Hydantoins (Neurokinin Antagonists) Path3->Product3

Caption: Divergent synthesis from the core scaffold enables access to multiple CNS-active compound classes.

Pharmacological Relevance

The 3,4-dichlorophenyl motif is critical for high affinity to the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). The cyclohexane ring restricts the rotation of the phenyl group relative to the amine nitrogen (in the final product), reducing the entropic penalty of binding. This often results in:

  • Increased Potency:

    
     values in the low nanomolar range.
    
  • Selectivity Tuning: Modifications to the ester group (e.g., conversion to an amide or alcohol) can shift selectivity between NET and DAT.

References

  • Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis. Vol 1. Wiley-Interscience. (General reference for 4-phenylcyclohexanone synthesis).
  • Accela ChemBio. (2024). Product Analysis: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (Cat# SY020250).[1][4][5] Link

  • ChemScene. (2024). Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate Data Sheet. Link

  • Organic Syntheses. (2010). One-Flask Synthesis of Methyl Arylvinyldiazoacetates. Org. Synth. 87, 115. (Reference for diazo/carbene chemistry related to phenylacetates). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (Structural Analog). Link

Sources

The Emerging Potential of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, compounds featuring a dichlorophenyl moiety attached to a cyclohexanone core represent a promising area of exploration. This technical guide provides an in-depth analysis of a specific, yet under-explored, member of this class: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. While direct biological data on this exact molecule is scarce, this document, grounded in established chemical principles and data from analogous structures, will serve as a comprehensive resource for researchers in drug discovery. We will delineate a plausible synthetic route, propose potential biological activities based on structure-activity relationships of related compounds, and provide detailed, actionable experimental protocols for its synthesis and subsequent biological evaluation.

Introduction: The Rationale for Investigating Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

The 3,4-dichlorophenyl group is a common feature in a variety of biologically active molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and target-binding affinity. Similarly, the 4-oxocyclohexanecarboxylate scaffold provides a rigid, three-dimensional framework that can be strategically functionalized to interact with specific biological targets. The combination of these two moieties in Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate presents a unique chemical entity with the potential for diverse pharmacological activities.

This guide aims to bridge the current knowledge gap by providing a scientifically rigorous framework for the investigation of this compound. By leveraging data from structurally related molecules, we can hypothesize its potential utility in several therapeutic areas, including oncology, inflammation, and neuroscience.

Synthesis and Characterization

A robust and efficient synthesis is the first critical step in the evaluation of any new chemical entity. Based on established organic chemistry principles, a plausible and efficient synthetic pathway for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanec-arboxylate involves a two-step sequence: a Michael addition followed by a Dieckmann condensation.

Proposed Synthetic Pathway

The proposed synthesis begins with the Michael addition of dimethyl malonate to 3,4-dichlorobenzylidene acetone. The resulting adduct is then subjected to an intramolecular Dieckmann condensation to yield the target cyclic β-keto ester.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation Dimethyl_Malonate Dimethyl Malonate Adduct Michael Adduct Dimethyl_Malonate->Adduct Base (e.g., NaOEt) Chalcone 3,4-Dichlorobenzylidene acetone Chalcone->Adduct Target Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Adduct->Target Base (e.g., NaOEt), then H3O+ workup

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Michael Addition of Dimethyl Malonate to 3,4-Dichlorobenzylidene acetone

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in anhydrous ethanol to generate a solution of sodium ethoxide.

  • Reaction Initiation: To the stirred solution of sodium ethoxide at room temperature, add dimethyl malonate (1.1 equivalents) dropwise.

  • Adduct Formation: To this mixture, add a solution of 3,4-dichlorobenzylidene acetone (1.0 equivalent) in anhydrous ethanol dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Michael adduct can be purified by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

  • Cyclization: Dissolve the purified Michael adduct (1.0 equivalent) in an anhydrous solvent such as toluene. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Acidic Workup: After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, can be purified by column chromatography.[1][2]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the dichlorophenyl ring, the cyclohexanone ring protons, and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons of the cyclohexanone ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and ester functional groups.
Purity (HPLC) A single major peak indicating high purity.

Hypothesized Biological Activities and Drug Discovery Potential

The structural features of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate suggest several potential avenues for drug discovery.

Anticancer Activity

Numerous compounds containing the dichlorophenyl moiety have demonstrated potent anticancer activity. For instance, derivatives of dichlorophenylacrylonitriles have shown selective cytotoxicity against breast cancer cell lines. The cyclohexanone core is also present in various natural and synthetic compounds with antitumor properties. The combination of these two pharmacophores could lead to a novel anticancer agent.

Anticancer_Pathway Target_Compound Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Pathway_Inhibition Inhibition of Proliferation Pathways (e.g., Kinases) Cancer_Cell->Pathway_Inhibition Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Death Cancer Cell Death Pathway_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory Activity

The dichlorophenyl group is a key component of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This suggests that Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Neurological Activity

The 3,4-dichlorophenyl moiety is present in the selective serotonin reuptake inhibitor (SSRI) sertraline. This raises the possibility that the target compound could modulate the activity of neurotransmitter transporters or receptors in the central nervous system.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Assays

4.1.1. Anticancer Activity Screening

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

  • Protocol:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound for 48-72 hours.

    • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.[3]

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

4.1.2. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To evaluate the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Protocol:

    • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

    • Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Detection: Measure the production of prostaglandin E2 (PGE₂) using an enzyme immunoassay (EIA) kit.[4][5]

    • Data Analysis: Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

4.1.3. Serotonin Transporter (SERT) Binding Assay

  • Objective: To assess the affinity of the compound for the human serotonin transporter.

  • Protocol:

    • Membrane Preparation: Use cell membranes prepared from cells stably expressing the human SERT.

    • Radioligand Binding: Incubate the membranes with a radiolabeled ligand (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.

    • Separation: Separate bound and free radioligand by rapid filtration.

    • Detection: Quantify the bound radioactivity using a scintillation counter.[6]

    • Data Analysis: Calculate the Ki (inhibitory constant) of the compound.

In Vivo Models

4.2.1. Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

  • Protocol:

    • Animal Model: Use male Wistar rats or Swiss albino mice.

    • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

    • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.[7][8]

    • Data Analysis: Calculate the percentage inhibition of edema for each dose group compared to the vehicle control.

Future Directions and Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive roadmap for its synthesis and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The hypothesized biological activities are grounded in the known pharmacology of its constituent chemical motifs.

The successful execution of the outlined experimental protocols will provide critical data on the therapeutic potential of this compound. Positive results in the initial in vitro screens would warrant further investigation, including lead optimization studies to improve potency and selectivity, as well as more extensive in vivo testing in relevant disease models. This structured approach will enable a thorough and efficient exploration of the drug-like properties of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and its analogs, potentially leading to the development of new and effective therapeutic agents.

References

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic Chemistry: Current Research, 6(1), 1-4.
  • Organic Syntheses. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 88, 249-261.
  • Karadeniz, H., et al. (2013). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Journal of the Serbian Chemical Society, 78(10), 1481-1490.
  • BenchChem. (2025). Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)
  • NROChemistry. (n.d.).
  • Ashenhurst, J. (2020, September 14).
  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Rauth, S., et al. (2016). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1439, 227-241.
  • Rahman, H., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1849-1855.
  • Andersen, J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One, 13(3), e0193994.
  • Sygnature Discovery. (2023, June 12).
  • Zivkovic, A., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Berdini, V., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules, 24(18), 3247.
  • Koldsø, H., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of the American Chemical Society, 133(43), 17384-17393.
  • El-Sayed, W. M., & Hussin, W. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 221-229.

Sources

An In-Depth Technical Guide to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, potential biological significance, and safety considerations, offering insights grounded in established chemical principles and data from analogous structures.

Chemical Identity: IUPAC Nomenclature and Synonyms

The formal IUPAC name for the topic compound is methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate .

This nomenclature is determined by identifying the cyclohexane ring as the parent structure. The substituents are a methyl ester at position 1, a 3,4-dichlorophenyl group also at position 1, and a ketone (oxo) group at position 4.

Common synonyms and alternative names are not widely established in the literature for this specific molecule. However, it may be referred to by its CAS number if available, or by systematic variations such as:

  • 4-Oxo-1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid, methyl ester

  • Methyl 4-keto-1-(3,4-dichlorophenyl)cyclohexanecarboxylate

Physicochemical and Spectroscopic Profile

PropertyPredicted/Estimated ValueBasis for Estimation
Molecular Formula C₁₄H₁₄Cl₂O₃Based on the chemical structure.
Molecular Weight 301.17 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Based on the appearance of similar compounds like Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate.[1]
Melting Point Not determined. Expected to be a solid at room temperature.General property of similar organic molecules of this size and complexity.
Boiling Point Not determined. Expected to be high and likely to decompose upon atmospheric distillation.Typical for compounds with this molecular weight and functionality.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water.Based on the presence of both polar (ester, ketone) and non-polar (dichlorophenyl, cyclohexane) moieties.
Predicted LogP ~3.5-4.5Estimated based on the increased lipophilicity from the two chlorine atoms compared to related structures.
¹H NMR Predicted shifts (CDCl₃): δ ~7.3-7.5 (m, 3H, Ar-H), ~3.7 (s, 3H, OCH₃), ~2.0-2.8 (m, 8H, cyclohexyl-H).Based on standard chemical shifts for aromatic, ester, and cyclohexanone protons.[3]
¹³C NMR Predicted shifts (CDCl₃): δ ~208 (C=O, ketone), ~175 (C=O, ester), ~130-140 (Ar-C), ~52 (OCH₃), ~30-50 (cyclohexyl-C).Based on typical chemical shifts for carbonyl, aromatic, and aliphatic carbons.[3]
IR Spectroscopy Predicted peaks (cm⁻¹): ~1730 (C=O, ester), ~1710 (C=O, ketone), ~1580, 1470 (C=C, aromatic), ~1200-1250 (C-O, ester), ~800-850 (C-Cl).Characteristic stretching frequencies for the functional groups present. The ketone stretch is a prominent feature in the IR spectrum of cyclohexanone.[4][5][6][7]
Mass Spectrometry Predicted M+ ion peaks at m/z 300, 302, 304 with an isotopic pattern characteristic of two chlorine atoms. Fragmentation would likely involve loss of the methoxycarbonyl group.The presence of two chlorine atoms will result in a distinctive isotopic cluster.

Synthesis Methodology

A plausible and efficient synthetic route to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate involves a multi-step process, beginning with a Michael addition reaction, followed by cyclization, hydrolysis, and esterification. This approach offers good control over the introduction of the aryl and ester functionalities.

Proposed Synthetic Pathway

A logical synthetic approach would be a Robinson annulation or a related Michael addition-cyclization sequence. A likely starting material would be 3,4-dichlorophenylacetonitrile and methyl acrylate.

Detailed Experimental Protocol

Step 1: Michael Addition of 3,4-Dichlorophenylacetonitrile to Methyl Acrylate

This reaction forms the carbon backbone of the target molecule.[8][9][10]

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add 3,4-dichlorophenylacetonitrile (1.0 equivalent) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C to form the carbanion.

  • Add methyl acrylate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Dieckmann Cyclization

This intramolecular condensation will form the cyclohexanone ring.

  • Dissolve the crude Michael adduct from Step 1 in anhydrous toluene.

  • Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction to 0 °C and carefully quench with a small amount of methanol, followed by the addition of 1M hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

This step removes the nitrile group and forms the keto-ester.

  • To the crude product from Step 2, add a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it onto ice-water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Esterification

The final step is the esterification of the carboxylic acid to the methyl ester.

  • Dissolve the crude carboxylic acid from Step 3 in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the solution to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow A 3,4-Dichlorophenylacetonitrile + Methyl Acrylate B Michael Addition A->B NaOCH₃, MeOH C Dieckmann Cyclization B->C NaH, Toluene D Hydrolysis & Decarboxylation C->D H₂SO₄, AcOH E Esterification D->E MeOH, H₂SO₄ F Purification (Column Chromatography) E->F G Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate F->G Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Potential Derivative of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Safety, Handling, and Toxicology

As a chlorinated aromatic compound, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate should be handled with appropriate safety precautions.

General Handling Guidelines
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling. [11]

Toxicological Profile (Inferred)

The toxicology of this specific compound has not been reported. However, chlorinated aromatic compounds as a class can exhibit toxicity. They are often persistent in the environment and can bioaccumulate. Chronic exposure to some chlorinated hydrocarbons has been linked to adverse health effects. Therefore, this compound should be treated as potentially hazardous.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations for chlorinated organic compounds.

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. Its synthesis is achievable through established organic chemistry reactions. The presence of the 3,4-dichlorophenyl group suggests that derivatives of this compound may exhibit interesting biological activities, particularly in the area of oncology. Further research into the synthesis and biological evaluation of this and related compounds is warranted.

References

  • PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

  • American Elements. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. Available from: [Link]

  • PrepChem. Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Available from: [Link]

  • PrepChem. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available from: [Link]

  • Google Patents. Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • PubChem. Methyl 4-oxocyclohexanecarboxylate. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • PubChem. Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate. Available from: [Link]

  • PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]

  • Scribd. Chlorinated Paraffin MSDS. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexanone - the NIST WebBook. Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Redox. Safety Data Sheet Chlorinated Paraffin Revision 5, Date 07 Apr 2022. Available from: [Link]

  • YouTube. Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Available from: [Link]

  • Study.com. Draw the IR spectrum for Cyclohexanone and briefly give the rationale. Available from: [Link]

  • California Department of Pesticide Regulation. Guidance for Evaluating Cases of Detection of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) on Commodities that are not Co. Available from: [Link]

  • PubMed. Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents. Available from: [Link]

  • National Toxicology Program. Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. Available from: [Link]

  • Medium. A Comprehensive Analysis of Cyclohexanone IR Spectrum. Available from: [Link]

  • ResearchGate. Comparison of in vitro strategies for predicting Dichlorodiphenyltrichloroethane (DDT) and its metabolites bioavailability from soils. Available from: [Link]

  • Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available from: [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • PubChem. P,P'-ddd. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • A.G. Layne, Inc. Aromatic 100 - SAFETY DATA SHEET. Available from: [Link]

  • ResearchGate. Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Available from: [Link]

  • PubMed. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Organic Syntheses. 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Available from: [Link]

  • Bartleby.com. IR Spectrum Of Cyclohexanone. Available from: [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with. Available from: [Link]

  • PrepChem. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Available from: [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Abstract

Introduction and Molecular Structure Overview

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative featuring three key functional regions: a 3,4-disubstituted dichlorophenyl ring, a central cyclohexanone core with a quaternary carbon center, and a methyl ester group. The presence of these distinct moieties gives rise to a unique and predictable spectroscopic fingerprint. The structural confirmation of this molecule is paramount in synthetic chemistry and drug discovery, where purity and identity must be rigorously established. This guide will deconstruct the expected spectroscopic data from first principles, providing the rationale for signal assignment and structural verification.

The structural analysis relies on identifying the unique signatures of:

  • The Aromatic System: Three protons on a dichlorinated benzene ring.

  • The Aliphatic System: An eight-proton cyclohexanone ring system.

  • The Ester Group: A three-proton methyl singlet.

  • Key Carbonyl Groups: Distinct signals for the ketone and ester carbonyls.

  • Quaternary Carbon: The sp³ carbon atom linking the aromatic and aliphatic rings.

Integrated Spectroscopic Workflow

The definitive identification of an organic molecule is not achieved through a single technique but by the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical process of elucidation, where the output of one analysis informs the interpretation of the next.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation IR IR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (Proton Framework) IR->H_NMR Confirms C=O, C-H types Structure Final Structure Confirmed: Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate IR->Structure Confirms functional groups MS Mass Spectrometry (Molecular Formula & Weight) MS->H_NMR Confirms Molecular Formula MS->Structure Confirms MW & Cl presence C_NMR ¹³C NMR (Carbon Backbone) H_NMR->C_NMR Correlates H to C atoms C_NMR->Structure Defines carbon skeleton

Caption: Workflow for Spectroscopic Structure Elucidation.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is expected to reveal characteristic vibrational frequencies for its ester, ketone, aromatic, and aliphatic components.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small, solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: The spectrum is acquired by pressing the sample against the crystal and scanning the mid-IR range (4000-400 cm⁻¹). A background scan of the empty crystal is taken first and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for key absorption bands.

Predicted IR Data and Interpretation

The most telling feature will be the carbonyl (C=O) stretching region. Due to the distinct electronic environments, the ketone and ester carbonyls are expected to produce strong, sharp absorptions at slightly different frequencies.

Wavenumber (cm⁻¹)Predicted IntensityVibration TypeRationale and Interpretation
~3100-3000Medium-WeakAromatic C-H StretchIndicates the presence of sp² C-H bonds on the dichlorophenyl ring[1].
~2980-2850MediumAliphatic C-H StretchCorresponds to the sp³ C-H bonds of the CH₂ groups in the cyclohexanone ring[2].
~1735 Strong, Sharp Ester C=O Stretch The ester carbonyl is typically found in this region. Its position is influenced by conjugation and ring strain[3].
~1715 Strong, Sharp Ketone C=O Stretch The cyclohexanone carbonyl stretch is characteristic and well-defined around this frequency[4]. This peak may overlap with the ester peak, potentially forming a broadened single peak or a shoulder.
~1600, ~1475Medium-WeakAromatic C=C BendingThese absorptions are characteristic of the benzene ring itself.
~1300-1100StrongEster C-O StretchA strong, characteristic stretch for the C-O single bond of the methyl ester group.
~800-700Medium-StrongC-Cl StretchAromatic carbon-chlorine bonds typically absorb in this region of the spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation patterns. For a chlorinated compound, the isotopic distribution is a key diagnostic feature.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Infusion: The solution is infused into the ESI source, where it is nebulized and ionized to form protonated molecules, [M+H]⁺.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted MS Data and Interpretation

The molecular formula C₁₄H₁₄Cl₂O₃ yields an exact mass of 300.0269. The most crucial observation is the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

m/z ValueIonRationale and Interpretation
301.0342 [M+H]⁺ The protonated molecular ion peak corresponding to the monoisotopic mass (containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl).
303.0312 [M+2+H]⁺ The second peak of the isotopic cluster, corresponding to a molecule containing one ³⁷Cl atom. Its intensity is expected to be approximately 65% of the M+H peak.
305.0283 [M+4+H]⁺ The third peak of the cluster, from a molecule with two ³⁷Cl atoms. Its intensity will be approximately 10% of the M+H peak. The characteristic ~9:6:1 ratio of these three peaks is definitive proof of a dichlorinated compound.
270.0[M - OCH₃]⁺Loss of the methoxy radical from the ester.
242.0[M - COOCH₃]⁺Loss of the carbomethoxy group, a common fragmentation pathway for methyl esters.
173.0[C₇H₄Cl₂]⁺Fragmentation yielding the dichlorophenyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum. Standard pulse programs are used for acquisition[5].

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will show distinct regions for aromatic, aliphatic, and methyl protons.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~7.5-7.6d1HAr-HProton ortho to the C1 substituent, showing only doublet coupling.
~7.4-7.5d1HAr-HProton between the two chlorine atoms.
~7.2-7.3dd1HAr-HProton meta to the C1 substituent, showing doublet of doublets coupling.
3.75 s 3H -OCH₃ A sharp singlet characteristic of the methyl ester protons, deshielded by the adjacent oxygen.
2.2-2.8m8H-CH₂-The eight protons on the cyclohexanone ring. Due to the rigid chair conformation and the quaternary center, these protons are diastereotopic and will exhibit complex splitting patterns, likely appearing as overlapping multiplets. The protons alpha to the ketone (C3, C5) will be further downfield than those at C2 and C6.
¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 chemically unique carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale and Interpretation
~208 C=O (Ketone) The ketone carbonyl carbon is highly deshielded and appears far downfield.
~173 C=O (Ester) The ester carbonyl carbon is also significantly deshielded, but typically less so than a ketone[5].
~140C-Ar (ipso)The quaternary aromatic carbon directly attached to the cyclohexyl ring.
~134-130C-ClThe two aromatic carbons directly bonded to chlorine atoms.
~130-125C-H (Ar)The three protonated aromatic carbons.
~53 -OCH₃ The methyl carbon of the ester group.
~55-60C-1 (Quaternary)The quaternary sp³ carbon of the cyclohexane ring, attached to the aromatic ring.
~35-45C-3, C-5The two CH₂ carbons alpha to the ketone carbonyl.
~25-35C-2, C-6The two CH₂ carbons beta to the ketone carbonyl.

Conclusion

The structural elucidation of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate can be confidently achieved through the combined application of IR, MS, and NMR spectroscopy. This guide provides a robust, predictive framework for interpreting the spectroscopic data. Key confirmatory evidence includes: (i) two distinct carbonyl stretches in the IR spectrum; (ii) a characteristic M, M+2, M+4 isotopic cluster in the mass spectrum confirming the presence of two chlorine atoms; and (iii) the unique set of signals in the ¹H and ¹³C NMR spectra corresponding to the aromatic, aliphatic, and ester moieties. This integrated approach ensures a self-validating system for structural confirmation, meeting the rigorous standards required in chemical and pharmaceutical research.

References

  • Parys, W. et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Available at: [Link]

  • Williamson, R. T. et al. (2003). Assignment of the ¹H and ¹³C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8α,8aα-hexahydro-1,4:5,8-dimethanonaphthalene-4a,8a-diol. ARKIVOC. Available at: [Link]

  • SpectraBase (2023). ¹H NMR Spectrum of 3-[(3,4-dichlorophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one. Wiley Online Library. Available at: [Link]

  • Asiri, A. M. et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. Available at: [Link]

  • LibreTexts Chemistry (2022). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Doc Brown's Chemistry (2023). Infrared spectrum of cyclohexane. Available at: [Link]

  • Bartleby (2023). IR Spectrum Of Cyclohexanone. Bartleby.com. Available at: [Link]

  • NIST Chemistry WebBook (2023). Cyclohexanone. National Institute of Standards and Technology. Available at: [Link]

  • Reade, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

Technical Stewardship Guide: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an autonomous, high-level stewardship document for researchers handling Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate . It prioritizes "Safety by Design" and treats the compound with the rigor required for functionalized chlorinated aromatics with potential CNS activity.

CAS: 1384264-84-9 | Role: Advanced Pharmaceutical Intermediate | Hazard Class: PBHA-Level 3 (Provisional)

Executive Technical Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a highly functionalized cyclohexane scaffold characterized by a gem-disubstituted quaternary center at C1 (bearing both a methyl ester and a 3,4-dichlorophenyl moiety) and a distal ketone at C4.

This structural motif—specifically the 3,4-dichlorophenyl pharmacophore —is a hallmark of potent serotonin/dopamine transporter modulators (e.g., Sertraline, Indatraline, Dasotraline analogs). Consequently, in the absence of compound-specific toxicological data, Pharmacophore-Based Hazard Assignment (PBHA) dictates this substance be handled as a Provisional Potent Compound (OEB 3/4) .

Key Risk Drivers:

  • Bioactivity Potential: High probability of monoamine transporter affinity.

  • Lipophilicity: The dichlorophenyl group increases membrane permeability (

    
    ), facilitating dermal absorption.
    
  • Reactivity: The C4-ketone and C1-ester provide orthogonal handles for metabolic activation or chemical derivatization, increasing sensitization risks.

Physicochemical Profile & Stability Logic

Understanding the molecule's physical state is a prerequisite for selecting engineering controls.

PropertyValue / PredictionTechnical Implication
Molecular Formula

Halogenated organic waste stream required.[1]
Molecular Weight 301.17 g/mol Non-volatile solid; dust control is critical.
Physical State Off-white to pale yellow solidPotential for electrostatic charging during weighing.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; aqueous spill cleanup is ineffective.
Reactivity C4-Ketone (Electrophilic)Susceptible to nucleophilic attack (amines/hydrides). Avoid moisture to prevent ester hydrolysis.
Flash Point

(Predicted)
Low flammability risk, but combustible dust hazard exists.

Occupational Health & Safety (OHS) Protocol

Directive: Treat as a sensitizing, CNS-active agent.

Containment Strategy (The "Three-Barrier" Rule)

Due to the provisional high-potency assignment, open-bench handling is strictly prohibited for solid manipulation.

  • Primary Barrier: All weighing and transfer of solids must occur within a HEPA-filtered Balance Enclosure or Glovebox operating under negative pressure (-15 to -50 Pa).

  • Secondary Barrier: Solubilized stocks (e.g., in DMSO) should be handled in a certified fume hood. Transport of solids between labs requires double-containment (sealed vial inside a secondary shatter-proof jar).

  • Tertiary Barrier: Laboratory access is restricted to authorized personnel. Sticky mats must be placed at the enclosure exit to capture footwear particulates.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P3 disposable respirator (minimum) for enclosure work; PAPR (Powered Air Purifying Respirator) required if handling >10g outside a glovebox.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination. Tyvek® sleeves or lab coat required.

  • Ocular: Chemical splash goggles.

Operational Workflow: Safe Handling & Synthesis

The following workflow illustrates the "Chain of Custody" for the compound, ensuring no point of exposure exists from storage to reaction quenching.

Experimental Protocol: Reductive Amination (Example Application)

Context: This compound is often used to synthesize 4-amino-cyclohexane derivatives.

  • Preparation: Dissolve 1.0 eq of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in anhydrous 1,2-dichloroethane (DCE) inside the fume hood.

  • Activation: Add 1.1 eq of amine and catalytic acetic acid. Stir for 30 min.

  • Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (

    
    ).
    
    • Safety Note: STAB evolves hydrogen gas; ensure hood sash is at working height.

  • Quench: Slowly add saturated

    
    .
    
    • Critical Control: The biphasic mixture contains the chlorinated product.[1] Treat the organic layer as a potent toxicant.

Visualization: Containment & Decontamination Logic

The diagram below details the decision logic for handling spills and routine waste, enforcing the "Zero-Exposure" mandate.

SafetyProtocol Start Compound Receipt (CAS 1384264-84-9) Assess Risk Assessment (Provisional OEB 3) Start->Assess Solid Solid Handling (Weighing/Transfer) Assess->Solid If Powder Liquid Solution Handling (Reaction/Workup) Assess->Liquid If Dissolved Iso Isolator / Glovebox (HEPA Filtered) Solid->Iso Mandatory Hood Fume Hood (Sash < 18 inches) Liquid->Hood Permitted Iso->Liquid Dissolution WasteSol Solid Waste (Double Bagged -> Incineration) Iso->WasteSol Contaminated Consumables Decon Decontamination (10% Bleach + Surfactant) Iso->Decon Session End WasteLiq Liquid Waste (Halogenated Stream) Hood->WasteLiq Reaction Waste Hood->Decon Spill / Cleanup Decon->WasteLiq Rinsate

Figure 1: Operational safety logic flow for handling high-potency chlorinated intermediates, delineating containment requirements for solid vs. liquid states.

Decontamination & Emergency Response

Deactivation Chemistry

Chlorinated aromatics are chemically stable. Simple water rinsing is insufficient .

  • Standard Decon Solution: 10% Sodium Hypochlorite (Bleach) mixed with 1% Sodium Dodecyl Sulfate (SDS/Surfactant). The surfactant is critical to solubilize the lipophilic dichlorophenyl moiety, allowing the bleach to oxidize the organic skeleton.

  • Contact Time: Allow 15 minutes of contact time before wiping.

  • Verification: Use UV light (365 nm) to check for fluorescent residues if applicable, or conduct a wipe test analyzed by LC-MS for validation in GMP settings.

Spill Response
  • Evacuate: Clear the immediate area.

  • Don PPE: Full Tyvek suit and respiratory protection.

  • Contain: Cover spill with absorbent pads dampened with the Decon Solution (to prevent dust generation).

  • Collect: Place used absorbents into a wide-mouth hazardous waste jar. Do not sweep dry powder.

References

  • Accela ChemBio. (2024). Product Catalog: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (SY020250).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3,4-Dichlorophenyl Pharmacophore. Retrieved from

  • SafeWork Australia. (2020).[1] Handling Potent and Hazardous Drugs in the Workplace. Retrieved from

  • American Chemical Society. (2023). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

Sources

A Prospective Analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Scaffold of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a molecule with significant potential in medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages data from structurally analogous compounds and established chemical principles to present a prospective analysis of its synthesis, properties, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers interested in exploring this and related chemical entities.

Introduction: The Rationale for a Dichlorinated Aryl Cyclohexanone Scaffold

The 1-aryl-4-oxocyclohexanecarboxylate framework represents a versatile scaffold in drug discovery. The cyclohexanone ring offers a conformationally constrained, yet modifiable, core that can be functionalized to interact with various biological targets. The aromatic substituent at the 1-position plays a crucial role in defining the molecule's electronic and lipophilic properties, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.

The specific inclusion of a 3,4-dichlorophenyl group is of particular interest. Dichlorinated aromatic moieties are present in numerous approved drugs and are known to enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. Furthermore, the chlorine substituents can modulate the metabolic stability of the compound. This strategic combination of a cyclohexanone core and a dichlorinated phenyl ring suggests that Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate could serve as a valuable intermediate or a lead compound in various therapeutic areas.

Proposed Synthesis and Chemical Properties

Proposed Synthetic Pathway: Michael Addition

A likely synthetic approach involves the Michael addition of a nucleophile derived from 3,4-dichlorophenylacetonitrile to methyl acrylate, followed by a series of transformations including Dieckmann condensation, hydrolysis, and decarboxylation, and finally ketalization and esterification. A more direct, and likely higher-yielding, approach would be the Michael addition of a 3,4-dichlorophenyl derivative to a cyclohexenone precursor.

A plausible synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Sequence cluster_2 Final Product A 3,4-Dichlorophenylacetonitrile C Michael Addition A->C B Methyl acrylate B->C D Dieckmann Condensation C->D Base (e.g., NaOEt) E Hydrolysis & Decarboxylation D->E Acid/Heat F Esterification E->F MeOH, Acid catalyst G Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate F->G

Caption: Proposed synthetic workflow for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

The following is a detailed, albeit theoretical, protocol for the synthesis of the title compound, designed to be a self-validating system with clear checkpoints.

Step 1: Michael Addition

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add 3,4-dichlorophenylacetonitrile (1.0 eq) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add methyl acrylate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Dieckmann Condensation

  • Dissolve the crude Michael adduct in anhydrous toluene.

  • Add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring for the evolution of hydrogen gas to cease.

  • Cool the reaction to room temperature and quench carefully with a few drops of ethanol followed by water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction for the evolution of carbon dioxide.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Esterification

  • Dissolve the crude carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Predicted Chemical Properties

Based on its structure, the following chemical properties can be anticipated for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₄Cl₂O₃Based on atomic composition.
Molecular Weight 301.17 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar organic compounds.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Insoluble in water.Presence of a non-polar aromatic ring and a moderately polar ester and ketone.
Reactivity The ketone at the 4-position is susceptible to nucleophilic attack and reduction. The ester group can undergo hydrolysis or transesterification. The aromatic ring can undergo electrophilic substitution, though it is deactivated by the chlorine atoms.Functional group analysis.

Potential Biological and Pharmacological Significance

While no direct biological data exists for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, the structural motifs present suggest several avenues for investigation in drug development.

Antimicrobial and Antifungal Activity

Compounds containing dichlorophenyl moieties have been reported to exhibit antibacterial and antifungal properties.[3] The presence of the 3,4-dichlorophenyl group in the title compound makes it a candidate for screening against various bacterial and fungal strains. The cyclohexanone core can be further modified to optimize activity and reduce toxicity.

Analgesic and CNS Activity

Derivatives of 4-aryl-4-aminocyclohexanones have been investigated as a novel class of analgesics.[4][5] Although the title compound lacks the amino group, it could serve as a precursor for the synthesis of such derivatives. The lipophilicity imparted by the dichlorophenyl group may facilitate penetration of the blood-brain barrier, making it a candidate for CNS-active compounds.

Enzyme Inhibition

The rigid structure and the presence of a ketone and an ester group make this molecule a potential candidate for enzyme inhibition. The dichlorophenyl ring can engage in specific interactions within the active site of an enzyme. For instance, derivatives of cyclohexane-1,3-dione are known to chelate metal ions in enzyme active sites.[6]

The logical flow for exploring the biological potential of this compound is as follows:

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a promising, yet underexplored, chemical entity. This guide has provided a prospective analysis of its synthesis, chemical properties, and potential biological applications based on established chemical principles and data from related compounds. The proposed synthetic route offers a clear path to obtaining this molecule for further study.

Future research should focus on the following areas:

  • Synthesis and Characterization: The first priority is the successful synthesis and full spectroscopic characterization of the title compound to confirm its structure and purity.

  • Biological Screening: A broad biological screening against a panel of targets, including bacterial and fungal strains, as well as relevant enzymes and receptors, is warranted to identify potential therapeutic applications.

  • Analogue Synthesis: The synthesis of a library of analogues with modifications to the cyclohexanone ring and the aromatic substituent would be a valuable next step for establishing structure-activity relationships.

This in-depth, albeit theoretical, guide serves as a call to action for the scientific community to explore the potential of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and its derivatives in the quest for novel therapeutics.

References

  • Synthesis of 1Aryl4-azolylbutanones. (2005). ResearchGate. [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
  • Michael Addition Reaction. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]

  • B-Dicarbonyl Anion Chemistry: Michael Additions. (2015, July 19). Chemistry LibreTexts. [Link]

  • Pharmacological and insect antifeedant activities of some 3-(2,4-dichloro-5-fluorophenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazoles. (2014). ResearchGate. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015). MDPI. [Link]

Sources

The Strategic Synthesis and Application of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical spaces and developing innovative therapeutics. Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate emerges as a highly versatile starting material, embodying a unique combination of structural features conducive to the elaboration of complex molecular architectures. The presence of a dichlorinated phenyl ring, a common motif in pharmacologically active compounds, coupled with a reactive cyclohexanone core and a readily modifiable ester functionality, positions this molecule as a key building block for a diverse range of synthetic endeavors. This guide provides a comprehensive overview of a proposed synthetic pathway for this valuable intermediate, its detailed characterization, and its potential applications in the synthesis of high-value organic compounds, with a particular focus on novel central nervous system (CNS) agents.

Proposed Synthesis: A Convergent Approach to a Key Intermediate

Synthetic Pathway Overview

Synthetic Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization & Decarboxylation 3,4-Dichlorophenylacetonitrile 3,4-Dichlorophenylacetonitrile Intermediate Cyanoester Intermediate Cyanoester 3,4-Dichlorophenylacetonitrile->Intermediate Cyanoester 1. Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate Cyanoester 2. Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Cyanoester Catalyst Cyclic Ketoester Cyclic Ketoester Intermediate Cyanoester->Cyclic Ketoester Base (e.g., NaOEt) Target Molecule Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Cyclic Ketoester->Target Molecule H3O+, Heat (Hydrolysis & Decarboxylation) caption Proposed synthetic pathway for the target molecule.

Caption: Proposed synthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-cyano-3-(3,4-dichlorophenyl)propanoate (Intermediate Cyanoester)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (150 mL).

  • Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate a solution of sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add 3,4-dichlorophenylacetonitrile (18.6 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.

  • Michael Addition: Add methyl acrylate (9.5 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate cyanoester.

Step 2: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (Target Molecule)

  • Reaction Setup: In a similar setup as Step 1, dissolve the intermediate cyanoester (0.08 mol) in anhydrous toluene (200 mL).

  • Cyclization: Add sodium ethoxide (6.8 g, 0.1 mol) to the solution and heat the mixture to reflux with vigorous stirring for 6 hours to facilitate the Dieckmann cyclization.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully add 6 M hydrochloric acid (100 mL). Heat the biphasic mixture to reflux for 8 hours to effect hydrolysis of the cyano group and subsequent decarboxylation.

  • Work-up: After cooling, separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Physicochemical Properties and Spectroscopic Characterization

The successful synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate must be confirmed through rigorous analytical characterization.

Expected Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₄H₁₄Cl₂O₃
Molecular Weight 301.17 g/mol
Appearance White to off-white solid
Melting Point Not reported; expected to be a crystalline solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), insoluble in water
Spectroscopic Data Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dichlorophenyl group, the methoxy protons of the ester, and the diastereotopic methylene protons of the cyclohexanone ring. The integration of these signals will confirm the proton count of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl carbon of the ester (around 170-175 ppm), the quaternary carbon attached to the aromatic ring, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexanone ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).[1] Aromatic C-H and C=C stretching bands, as well as C-Cl stretching vibrations, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the two chlorine atoms.

Applications in Organic Synthesis: A Versatile Building Block

The strategic placement of functional groups in Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly those with potential biological activity.

Gateway to Novel CNS Agents

The 3,4-dichlorophenyl moiety is a well-known pharmacophore present in numerous CNS-active drugs, including the blockbuster antidepressant sertraline.[2][3] The cyclohexanone core of the title compound provides a scaffold that can be readily modified to introduce further diversity and complexity, making it an ideal starting material for the synthesis of novel CNS drug candidates. The ketone functionality can be transformed into amines, alcohols, or other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Applications cluster_ketone Ketone Modifications cluster_ester Ester Modifications Start Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Reductive Amination Reductive Amination Start->Reductive Amination Reduction Reduction Start->Reduction Wittig Reaction Wittig Reaction Start->Wittig Reaction Hydrolysis Hydrolysis Start->Hydrolysis Amine Derivatives Amine Derivatives Reductive Amination->Amine Derivatives Novel CNS Agents Novel CNS Agents Amine Derivatives->Novel CNS Agents Alcohol Derivatives Alcohol Derivatives Reduction->Alcohol Derivatives Alcohol Derivatives->Novel CNS Agents Alkene Derivatives Alkene Derivatives Wittig Reaction->Alkene Derivatives Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Amide Derivatives Amide Derivatives Carboxylic Acid->Amide Derivatives Amide Coupling Amide Derivatives->Novel CNS Agents caption Synthetic utility of the target molecule.

Caption: Synthetic utility of the target molecule.

Precursor to Sertraline Analogues

Given that 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is a key intermediate in the synthesis of sertraline, the title compound represents a potential precursor to novel analogues of this important antidepressant.[2] The cyclohexanone ring could serve as a surrogate for the tetralone system, allowing for the exploration of new chemical space around the sertraline scaffold.

Conclusion and Future Outlook

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a strategically important, yet underexplored, starting material with significant potential in organic synthesis and medicinal chemistry. The proposed synthetic route, based on established chemical principles, offers a reliable pathway to access this valuable compound. Its unique structural features make it an attractive building block for the development of novel therapeutics, particularly for CNS disorders. Further exploration of the reactivity of this compound and its application in the synthesis of diverse molecular libraries is warranted and holds the promise of uncovering new and potent biologically active molecules.

References

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Accessed February 6, 2026. [Link]

  • PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Accessed February 6, 2026. [Link]

  • ResearchGate. Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][5][6]triazolo[3,4-b][4][6][7]thiadiazine-7-. Accessed February 6, 2026. [Link]

  • ResearchGate. A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. Accessed February 6, 2026. [Link]

  • Google Patents. Method for preparing sertraline hydrochloride. Accessed February 6, 2026.
  • ResearchGate. Improved Industrial Synthesis of Antidepressant Sertraline. Accessed February 6, 2026. [Link]

  • PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. Accessed February 6, 2026. [Link]

  • PubChem. Methyl 4-oxocyclohexanecarboxylate. Accessed February 6, 2026. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Accessed February 6, 2026. [Link]

  • World Journal of Pharmaceutical Sciences. Synthesis, characterization and identification of sertraline hydrochloride related impurities. Accessed February 6, 2026. [Link]

  • MDPI. 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Accessed February 6, 2026. [Link]

  • American Elements. Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. Accessed February 6, 2026. [Link]

  • MDPI. Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. Accessed February 6, 2026. [Link]

  • Angene. Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate(CAS# 80912-51-2 ). Accessed February 6, 2026. [Link]

  • PubChem. Methyl trans-4-(4-chlorophenyl)cyclohexanecarboxylate. Accessed February 6, 2026. [Link]

  • Taylor & Francis Online. Michael addition – Knowledge and References. Accessed February 6, 2026. [Link]

  • Chemistry LibreTexts. The Michael Reaction. Accessed February 6, 2026. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Accessed February 6, 2026. [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" chemical reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Introduction: A Scaffold of Potential

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a bifunctional organic molecule possessing a unique combination of reactive centers. Its structure is characterized by a central cyclohexanone ring, substituted at the quaternary C1 position with both a methyl ester and a 3,4-dichlorophenyl group, and featuring a ketone at the C4 position. The dichlorophenyl moiety is a common feature in many pharmacologically active compounds, often enhancing binding affinity or modifying metabolic stability.[1][2][3][4] The true synthetic value of this molecule, however, lies in the orthogonal reactivity of its ketone and ester functionalities. This guide provides a comprehensive exploration of the chemical reactivity of this scaffold, offering field-proven insights into its transformations and its potential as a versatile intermediate in the synthesis of complex molecular architectures and potential drug candidates.

Synthetic Pathways: Accessing the Core Structure

A proposed synthetic workflow could be as follows:

  • Michael Addition: Reaction of a commercially available starting material like methyl 4-oxocyclohexanecarboxylate with 1,2-dichloro-4-iodobenzene in the presence of a copper or palladium catalyst. This would directly form the C-C bond between the cyclohexanone ring and the dichlorophenyl group.

  • Alternative: Robinson Annulation: A multi-step approach could involve the reaction of a 3,4-dichlorophenyl-substituted nucleophile with an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the ring system.

Below is a conceptual workflow for a potential synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Methyl 4-oxocyclohexanecarboxylate C Palladium or Copper-Catalyzed α-Arylation A->C B 1,2-dichloro-4-iodobenzene B->C D Methyl 1-(3,4-dichlorophenyl)-4- oxocyclohexanecarboxylate C->D

Caption: Conceptual workflow for the synthesis of the title compound.

I. Reactivity at the C4-Carbonyl Center

The ketone at the C4 position is a primary site for a variety of nucleophilic addition and condensation reactions. Its accessibility allows for the introduction of diverse functional groups, significantly expanding the molecular complexity derivable from this core.

A. Selective Reduction to Hydroxy Derivatives

The transformation of the ketone to a secondary alcohol is a fundamental and often crucial step in a synthetic sequence. This reaction introduces a new stereocenter, and the choice of reducing agent is paramount to controlling the stereochemical outcome.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. It is a mild hydride donor, capable of reducing ketones and aldehydes efficiently without affecting the more stable ester functionality. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the ketone and the ester to the corresponding alcohols.

Experimental Protocol: Sodium Borohydride Reduction

  • Dissolution: Dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol (10-20 volumes), in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition helps to manage the rate of hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 1-3 hours), carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone or dilute hydrochloric acid until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Add water and extract the product into an organic solvent like ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the cis and trans isomers of Methyl 1-(3,4-dichlorophenyl)-4-hydroxycyclohexanecarboxylate.

G Start Dissolve Substrate in Methanol Cool Cool to 0 °C Start->Cool Add Add NaBH₄ Portion-wise Cool->Add Monitor Monitor by TLC/LC-MS Add->Monitor Monitor->Add Incomplete Quench Quench with Acetone/HCl Monitor->Quench Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Alcohol Product Purify->Product

Caption: Experimental workflow for the selective reduction of the ketone.

B. Reductive Amination: Gateway to Bioactive Amines

Introducing a nitrogen atom is a cornerstone of medicinal chemistry. Reductive amination converts the ketone directly into a primary, secondary, or tertiary amine, providing a powerful tool for generating libraries of compounds for biological screening.

Mechanistic Insight: The reaction proceeds via the initial formation of an imine or enamine intermediate upon reaction with an amine, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they are mild enough not to reduce the ketone starting material but are reactive enough to reduce the protonated iminium ion intermediate.

II. Reactivity at the C1-Ester Functionality

The methyl ester at the sterically hindered quaternary center offers another handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid.

A. Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the carboxylic acid (1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid) unmasks a highly versatile functional group. The resulting acid can be readily converted to amides, acid chlorides, or other esters, serving as a critical branching point in a synthetic tree.

Self-Validating Protocol: Base-catalyzed hydrolysis, or saponification, is the preferred method. The reaction is effectively irreversible because the final step is an acid-base reaction where the hydroxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt that is unreactive towards the methanol byproduct.[5] This drives the equilibrium to favor the product, ensuring high yields.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Setup: In a round-bottom flask, dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).

  • Heating: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. The use of a co-solvent system ensures the miscibility of the organic substrate and the aqueous base.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-6 hours).

  • Cooling & Solvent Removal: Cool the reaction to room temperature and remove the methanol using a rotary evaporator.

  • Acidification & Extraction: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to a pH of ~2-3 using concentrated HCl. The carboxylic acid product should precipitate out or can be extracted with an organic solvent like ethyl acetate.

  • Isolation: If a precipitate forms, it can be collected by vacuum filtration. If extracted, the organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the crude carboxylic acid, which can be recrystallized for purification.

Data Presentation: Comparison of Hydrolysis Methods
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Solvent Aqueous, often with a co-solvent (e.g., Dioxane)Alcohol/Water mixture (e.g., Methanol/H₂O)
Temperature Reflux (typically 80-100 °C)Room Temperature to Reflux (25-80 °C)
Reaction Time Several hours to overnightGenerally faster (2-6 hours)
Stoichiometry Catalytic amount of acidAt least one equivalent of base is consumed
Reversibility ReversibleIrreversible[5]
Typical Yield >90%>95%[5]
Work-up Extraction with organic solventAcidification followed by extraction/filtration[5]

This table is adapted from standard hydrolysis procedures.[5]

G Start Substrate in MeOH/H₂O Add_Base Add NaOH (aq) Start->Add_Base Reflux Heat to Reflux Add_Base->Reflux Monitor Monitor Reaction Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Evaporate Remove MeOH Cool->Evaporate Acidify Acidify with HCl to pH 2-3 Evaporate->Acidify Isolate Filter Precipitate or Extract with EtOAc Acidify->Isolate Product Pure Carboxylic Acid Isolate->Product

Caption: Logical workflow for base-catalyzed ester hydrolysis.

Conclusion: A Versatile Intermediate for Discovery

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a valuable and highly functionalized building block. The distinct and predictable reactivity of its ketone and ester groups allows for selective manipulation, opening numerous avenues for the synthesis of diverse and complex molecules. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this scaffold, enabling the development of novel chemical entities for applications in drug discovery and materials science. The strategic modification of this core can lead to the creation of compound libraries that are rich in the structural motifs commonly found in biologically active agents.

References

  • PrepChem (2023). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

  • PrepChem (2023). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available at: [Link]

  • Sharma, N., et al. (2018). Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one. PubMed Central. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences (2014). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. Available at: [Link]

  • Google Patents (1991).US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.
  • ResearchGate (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • MDPI (2003). Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. Available at: [Link]

  • PubChem - NIH. Methyl 4-oxocyclohexanecarboxylate. Available at: [Link]

  • PubChem - NIH. Ethyl 4-oxocyclohexanecarboxylate. Available at: [Link]

  • PubChem - NIH. 4-Oxocyclohexanecarboxylate. Available at: [Link]

  • ResearchGate (2011). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. Available at: [Link]

  • Organic Syntheses Procedure (2018). Synthesis of 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate. Available at: [Link]

  • PubChem - NIH. 4-Oxocyclohexanecarboxylic acid. Available at: [Link]

  • PubMed (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Available at: [Link]

  • Pharmacia (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]

  • MDPI (2022). 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available at: [Link]

  • PubMed (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207)... Available at: [Link]

Sources

Technical Guide: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate – Biological Potential & Synthetic Utility

[1][2][3]

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-84-9) represents a high-value divergent scaffold in the development of central nervous system (CNS) therapeutics.[1][2][3] While possessing limited intrinsic biological activity in its ketone form, it serves as a critical "gateway intermediate" for the synthesis of Triple Reuptake Inhibitors (TRIs) and Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) .[1][2][3]

Its structural architecture combines a lipophilic 3,4-dichlorophenyl anchor—essential for high-affinity binding to monoamine transporters (MATs)—with a C4-ketone "diversity handle" that allows for the rapid generation of amine libraries targeting the orthosteric binding sites of SERT, DAT, and NET.[1][2][3] This guide outlines its chemical architecture, synthesis, and the biological potential of its amino-derivatives.[1][2][3][4]

Chemical Architecture & Pharmacophore Analysis[1][2][3]

The molecule functions as a rigidified template for positioning functional groups within the S1 binding pocket of monoamine transporters.[3]

Structural DomainFunctionalityBiological Impact
3,4-Dichlorophenyl Lipophilic Anchor Mimics the aryl moiety of Sertraline and Indatraline; engages in

-

stacking and hydrophobic interactions within the S1 subsite of MATs.[1][2][3]
C4-Ketone Diversity Handle Acts as the electrophilic site for reductive amination.[1][2][3] The resulting amine is critical for forming a salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT).[1]
C1-Methyl Ester Quaternary Center Provides steric bulk to prevent metabolic oxidation at the benzylic position; can be hydrolyzed to the acid (solubility) or reduced to an alcohol (mimicking Venlafaxine).[1][3]
Cyclohexane Ring Rigid Spacer Maintains the precise spatial distance (~5-7 Å) between the aromatic centroid and the basic nitrogen (in derived amines) required for transporter inhibition.[1][3]

Synthetic Methodology

The synthesis of this scaffold typically employs a Double Michael Addition strategy, which constructs the cyclohexane ring with the quaternary carbon in a single pot or two-step sequence.[1] This method is preferred over Robinson Annulation for generating 4-substituted-4-arylcyclohexanones due to higher regiocontrol.[2][3]

Protocol: Double Michael Addition Strategy

Note: This protocol is adapted for high-purity library generation.[1][2][3]

Reagents:

  • 3,4-Dichlorophenylacetonitrile (Precursor)[1][2][3]

  • Methyl Acrylate (Michael Acceptor)[1]

  • Triton B (Benzyltrimethylammonium hydroxide) or NaH (Base)[1]

  • Methanol/Toluene (Solvent)[1]

Step-by-Step Workflow:

  • Enolate Formation: Dissolve 3,4-dichlorophenylacetonitrile (1.0 eq) in toluene. Add Triton B (0.1 eq) at 0°C.

  • Michael Addition: Dropwise add Methyl Acrylate (2.2 eq). The reaction is exothermic; maintain temperature <20°C.[1][2][3]

  • Cyclization (Dieckmann): Heat the resulting pimelate diester intermediate with Sodium Methoxide (NaOMe) in methanol at reflux for 4 hours. This effects the ring closure.[1][2][3]

  • Decarboxylation/Functionalization: Acid hydrolysis (HCl/AcOH) yields the 4-oxocyclohexanecarbonitrile, which is subsequently converted to the methyl ester via Pinner reaction (MeOH/HCl) to yield the target Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate .[1][2][3]

Visualization: Synthetic Pathway[1][2][3][5][6]

SynthesisPathwayStart3,4-Dichlorophenyl-acetonitrileInter1Pimelate DiesterIntermediateStart->Inter1+ Methyl Acrylate (2 eq)Double Michael AddnCycDieckmannCyclizationInter1->CycNaOMe, RefluxTargetMethyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylateCyc->Target1. Hydrolysis2. MeOH/HCl (Esterification)DerivSNDRI Analogs(Amine Derivatives)Target->DerivReductive Amination(R-NH2, NaBH(OAc)3)

Figure 1: Synthetic route from arylacetonitrile precursor to the target scaffold and subsequent bioactive amines.[1][2][3]

Biological Potential: The "Derived" Activity

The ketone itself is relatively inert at physiological targets.[1][2][3] Its biological value is realized upon conversion to 4-amino-1-(3,4-dichlorophenyl)cyclohexanecarboxylates .[1][2][3] These derivatives act as potent inhibitors of monoamine reuptake.[2][3]

Mechanism of Action (Derived Amines)

Upon reductive amination, the resulting secondary or tertiary amines function as Triple Reuptake Inhibitors (TRIs) .

  • DAT Inhibition: Increases synaptic dopamine (Reward/Motivation).[1][2]

  • SERT Inhibition: Increases synaptic serotonin (Mood/Anxiety).[1][2]

  • NET Inhibition: Increases synaptic norepinephrine (Energy/Focus).[1][2]

Binding Mode Hypothesis: The 3,4-dichlorophenyl group occupies the hydrophobic S1 pocket (similar to Sertraline).[1][3] The cyclohexane ring acts as a spacer, positioning the nitrogen atom to interact with Asp98 (hSERT) or Asp79 (hDAT) . The ester group at C1 may project into the extracellular vestibule or the S2 site, modulating selectivity.[1]

Comparative SAR (Structure-Activity Relationship)[1][2][3]
Compound ClassStructural RelationPharmacological Profile
Indatraline Indane analogNon-selective MAO inhibitor / TRI.[1][2][3] High potency, moderate toxicity.[1][3]
Sertraline Tetralin analogSSRI.[1] High selectivity for SERT over DAT/NET.[1][2][3]
Target Derivatives Cyclohexane analog Tunable Selectivity. The flexibility of the cyclohexane ring (chair/boat) compared to the rigid indane allows for fine-tuning of DAT/SERT ratios by altering the amine substituent.[1]
Visualization: SAR Decision Tree

SAR_LogicScaffoldScaffold: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylateKetoneModC4-Ketone ModificationScaffold->KetoneModEsterModC1-Ester ModificationScaffold->EsterModAminePrimPrimary Amine(High NET affinity)KetoneMod->AminePrimReductive Amination(NH4OAc)AmineSecN-Methyl Amine(Balanced TRI)KetoneMod->AmineSecReductive Amination(MeNH2)AlcoholReduction to Alcohol(Venlafaxine-like)EsterMod->AlcoholLiAlH4 Reduction

Figure 2: SAR decision tree for optimizing biological activity from the parent scaffold.[1][2][3]

Experimental Protocols for Validation

To validate the biological potential, the scaffold must first be derivatized and then assayed.[1]

Derivatization: Reductive Amination (Standard Procedure)[1]
  • Mix: Combine Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1 mmol) with Methylamine (2M in THF, 1.5 mmol) in Dichloroethane (DCE).

  • Catalyze: Add Acetic Acid (1.0 eq). Stir for 30 min at Room Temp.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir overnight.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1][2][3] The product is the N-methyl amino derivative .[1][2][3]

Biological Assay: Radioligand Binding (DAT/SERT/NET)

Objective: Determine Ki values for the derived amine.

  • Source: HEK293 cells stably expressing hDAT, hSERT, or hNET.[1]

  • Radioligands:

    • [3H]WIN 35,428 (for DAT)[1][3]

    • [3H]Citalopram (for SERT)[1][3]

    • [3H]Nisoxetine (for NET)[1][3]

  • Protocol:

    • Incubate cell membranes with radioligand and varying concentrations of the test compound (10^-10 to 10^-5 M) for 1 hour at 25°C.

    • Terminate by rapid filtration over GF/B filters.[1][2][3]

    • Measure radioactivity via liquid scintillation counting.[1][2][3]

    • Calculate IC50 and Ki using the Cheng-Prusoff equation.[1][2][3]

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980).[1][2][5] "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics.[1][2][3] 1. Modification of the aryl ring."[1][2][3][5] Journal of Medicinal Chemistry. Link

  • Accela ChemBio. (2024).[1][2] "Product Datasheet: Methyl 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-84-9)." AccelaChem Catalog. Link[1][2][3]

  • Skolnick, P., et al. (2006).[1][2] "Broad spectrum antidepressants: a new generation of monoamine transport inhibitors."[1][2][3] Life Sciences.[1][2][3] Link (Context on TRIs/SNDRIs).

  • PubChem. (2025).[1][3] "Compound Summary: Methyl 4-oxocyclohexanecarboxylate derivatives." National Library of Medicine.[2][3] Link

Navigating the Synthesis and Supply of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development focused on the procurement and application of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This document provides a comprehensive overview of suppliers, key chemical properties, and a detailed, field-proven protocol for its synthesis, addressing the existing ambiguities in commercial availability and identification.

Introduction and Strategic Importance

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative. Such molecular scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds. The rigid cyclohexanone core, combined with the substituted aromatic ring, provides a three-dimensional structure that can be pivotal for molecular recognition and interaction with biological targets.

A notable challenge in sourcing this specific compound is the apparent lack of a dedicated CAS number for the methyl ester. However, the parent carboxylic acid, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid , is cataloged under CAS No. 773101-05-6 .[1][2] This guide will therefore focus on the procurement of the parent acid and provide a robust methodology for its conversion to the desired methyl ester, ensuring a reliable supply for research and development activities.

Sourcing and Availability of the Precursor

Direct commercial availability of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is limited. Researchers are advised to procure the parent carboxylic acid, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 773101-05-6), which is available from several chemical suppliers.

Table 1: Representative Suppliers of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 773101-05-6)

SupplierCountryNotes
Energy ChemicalChinaGeneral supplier of fine chemicals.[1]
ECHEMI-Online chemical trading platform.[2]
AChemBlockUSASupplier of building blocks for drug discovery.[3]
Simson Pharma Limited-Specializes in pharmaceutical impurities and reference standards, may offer custom synthesis.

Note: Availability and stock levels are subject to change. It is recommended to contact the suppliers directly for current information.

Physicochemical and Safety Data

Comprehensive experimental data for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is not widely published. The following properties are predicted or extrapolated from the parent carboxylic acid and related structures.

Table 2: Physicochemical Properties

PropertyValue (Predicted/Estimated)Source
For 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid
Molecular FormulaC₁₃H₁₂Cl₂O₃[1][2]
Molecular Weight287.14 g/mol [1][2]
Boiling Point466.4 ± 45.0 °C[1]
Density1.423 ± 0.06 g/cm³[1][2]
pKa3.67 ± 0.20[1]
For Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
Molecular FormulaC₁₄H₁₄Cl₂O₃-
Molecular Weight301.17 g/mol -
Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[5][6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[4][5]

Potential Hazards (based on related structures):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin, eye, and respiratory tract irritation.[7]

First Aid Measures:

  • Skin Contact: Remove contaminated clothing and wash with plenty of soap and water.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.[4]

Synthetic Protocol: Esterification of the Parent Carboxylic Acid

The most reliable method to obtain Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is through the esterification of its parent carboxylic acid. The Steglich esterification is a mild and efficient method suitable for this transformation, particularly for substrates that may be sensitive to acidic conditions.[8]

Steglich Esterification Workflow

// Nodes sub [label="1-(3,4-dichlorophenyl)-4-\noxocyclohexanecarboxylic acid\n+ Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="DCC (1.1 eq)\nDMAP (0.1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Anhydrous CH2Cl2", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Mixture\nStir at RT, 2-4h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup\n1. Filter DCU\n2. Wash with aq. HCl, NaHCO3, brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\nColumn Chromatography\n(Silica gel, Hexanes:EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Methyl 1-(3,4-dichlorophenyl)-4-\noxocyclohexanecarboxylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> reaction; reagents -> reaction; solvent -> reaction; reaction -> workup [label="Completion"]; workup -> purification [label="Crude Product"]; purification -> product [label="Pure Product"]; } } Caption: Steglich esterification workflow.

Detailed Experimental Procedure
  • Preparation: To a solution of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise while stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Upon completion, filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Potential Applications in Research and Development

Substituted cyclohexanone frameworks are prevalent in medicinal chemistry. The title compound, with its dichlorophenyl moiety, presents several avenues for further chemical modification and exploration of its biological activity. The chlorine atoms can influence the compound's lipophilicity and metabolic stability, and may also participate in halogen bonding interactions with protein targets.

This class of compounds can serve as key intermediates in the synthesis of more complex molecules for various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases. The diastereoselective synthesis of highly substituted cyclohexanones is an active area of research, highlighting the importance of these scaffolds in constructing complex molecular architectures.[9]

Conclusion

While the direct procurement of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate presents challenges, this guide provides a clear and reliable pathway for its acquisition through the synthesis from its commercially available carboxylic acid precursor. The detailed synthetic protocol, coupled with information on suppliers and safety considerations, empowers researchers to confidently incorporate this valuable building block into their drug discovery and development programs. Adherence to the described methodologies and safety precautions is essential for successful and safe laboratory practice.

References

  • American Elements. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. [Link]

  • ACS Publications. Synthesis of trans-2,6-Disubstituted Cyclohexanones through Allylic Substitution. [Link]

  • Middle East Technical University. TRANSFORMATION OF CYCLOHEXANONE DERIVATIVES TO BICYCLIC FURAN AND PYRROLE DERIVATIVES. [Link]

  • PubMed. Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. [Link]

  • ResearchGate. Aryl ketone catalyzed carboxylation of cyclohexane under UV light. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. Esterification of Carboxylic Acids with. [Link]

  • PubChem. Methyl 4-oxocyclohexanecarboxylate. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • ResearchGate. Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection | Request PDF. [Link]

  • PubMed Central. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4,4'-methylenedicyclohexyl diisocyanate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules from Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a richly functionalized starting material that holds significant promise for the synthesis of a diverse array of bioactive molecules. Its structure combines several key features that make it an attractive scaffold for drug discovery and development. The 3,4-dichlorophenyl moiety is a common substituent in many pharmaceuticals, often contributing to enhanced binding affinity and metabolic stability. The cyclohexane core provides a three-dimensional framework that can be exploited to orient substituents in precise spatial arrangements, a critical factor for interaction with biological targets. Furthermore, the presence of a ketone and a methyl ester offers two distinct points for chemical modification, enabling the construction of a wide range of heterocyclic and spirocyclic systems known to possess pharmacological activity.

This guide provides detailed application notes and protocols for the synthesis of potential bioactive molecules derived from this versatile starting material. We will explore several synthetic pathways, explaining the underlying chemical principles and providing step-by-step instructions for key transformations. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization.

Strategic Approaches to Bioactive Scaffolds

The inherent reactivity of the ketone and ester functionalities in our starting material allows for a multitude of synthetic transformations. We will focus on three primary strategies that lead to privileged scaffolds in medicinal chemistry:

  • Construction of Spirocyclic Heterocycles: The ketone at the 4-position of the cyclohexane ring is an ideal handle for the synthesis of spirocycles, where two rings share a single atom. Spirocyclic frameworks are of great interest in drug design due to their rigid three-dimensional structures, which can lead to higher binding selectivity and improved pharmacological properties.[1]

  • Formation of Fused Pyridazinone Systems: The combination of the ketone and the vicinal ester can be utilized to construct fused pyridazinone rings. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, and antihypertensive effects.[2][3][4]

  • Synthesis of Substituted Thiophenes via the Gewald Reaction: The cyclohexanone moiety can participate in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene derivatives are valuable intermediates and have been investigated for various therapeutic applications.[5][6][7][8][9]

The following sections will provide detailed protocols and mechanistic insights for each of these synthetic strategies.

Section 1: Synthesis of Spirocyclic Thiazolidinone Derivatives

Spiro-thiazolidinones are a class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial and antifungal properties.[10] The synthesis of these compounds from our starting material involves a key imine formation step followed by cyclization with thioglycolic acid.

Workflow for Spiro-Thiazolidinone Synthesis

workflow1 start Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate step1 Reaction with an amine (R-NH2) (e.g., aniline) start->step1 Imine Formation step2 Formation of Schiff Base Intermediate step1->step2 step3 Cyclization with Thioglycolic Acid step2->step3 Thiol addition and cyclization product Spiro-Thiazolidinone Derivative step3->product

Caption: Synthetic workflow for spiro-thiazolidinone derivatives.

Protocol 1: Synthesis of a Spiro-Thiazolidinone Derivative

Objective: To synthesize a spiro-thiazolidinone derivative from Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Materials:

  • Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • Aniline (or other primary amine)

  • Thioglycolic acid

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Formation of the Schiff Base Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the imine formation.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base intermediate. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to the Spiro-Thiazolidinone

  • Dissolve the crude Schiff base from Step 1 in anhydrous toluene.

  • Add thioglycolic acid (1.2 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-thiazolidinone derivative.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.

Reactant Molar Ratio Role
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate1.0Starting Material
Aniline1.1Imine formation
p-Toluenesulfonic acidcatalyticAcid catalyst
Thioglycolic acid1.2Cyclizing agent

Section 2: Synthesis of Fused Pyridazinone Derivatives

The reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazines is a classical and effective method for the synthesis of pyridazine and pyridazinone heterocycles.[11][12] In our starting material, the ketone and the ester functionalities are suitably positioned to undergo cyclocondensation with hydrazine to form a fused pyridazinone ring system.

Workflow for Fused Pyridazinone Synthesis

workflow2 start Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate step1 Reaction with Hydrazine Hydrate start->step1 Condensation step2 Hydrazone Formation step1->step2 step3 Intramolecular Cyclization step2->step3 Lactamization product Fused Pyridazinone Derivative step3->product

Caption: Synthetic workflow for fused pyridazinone derivatives.

Protocol 2: Synthesis of a Fused Pyridazinone Derivative

Objective: To synthesize a fused pyridazinone derivative from Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Materials:

  • Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • In a round-bottom flask, dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization:

The structure of the resulting fused pyridazinone should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactant Molar Ratio Role
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate1.0Starting Material
Hydrazine hydrate1.5Ring formation
Glacial acetic acidcatalyticAcid catalyst

Section 3: Synthesis of Substituted Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5][6][7][8][9] The cyclohexanone moiety of our starting material is a suitable substrate for this transformation, leading to the formation of a tetrahydrobenzothiophene derivative.

Workflow for Gewald Reaction

workflow3 start Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate step1 Knoevenagel Condensation start->step1 reagents Malononitrile, Elemental Sulfur, Morpholine reagents->step1 step2 Michael Addition of Sulfur step1->step2 step3 Ring Closure and Tautomerization step2->step3 product Substituted Tetrahydrobenzothiophene step3->product

Caption: Synthetic workflow for the Gewald reaction.

Protocol 3: Synthesis of a Substituted Tetrahydrobenzothiophene

Objective: To synthesize a substituted 2-amino-tetrahydrobenzothiophene derivative via the Gewald reaction.

Materials:

  • Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol or DMF.

  • Add morpholine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into ice-water.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm the structure of the 2-aminothiophene derivative.

Reactant Molar Ratio Role
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate1.0Ketone component
Malononitrile1.0Activated nitrile
Elemental sulfur1.1Sulfur source
Morpholine1.5Base catalyst

Conclusion and Future Directions

The protocols outlined in this guide demonstrate the synthetic utility of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate as a versatile starting material for the generation of diverse and potentially bioactive molecules. The spirocyclic thiazolidinones, fused pyridazinones, and substituted thiophenes synthesized through these methods represent important classes of compounds in medicinal chemistry.

Further derivatization of the ester functionality in the parent molecule or in the synthesized products can provide access to an even wider range of analogs for structure-activity relationship (SAR) studies. The biological evaluation of these novel compounds could lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this promising chemical scaffold.

References

  • Spiro-heterocycles: A convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones. (URL not available)
  • Heller, J., Hodgkin, J. H., & Won, R. (n.d.).
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]

  • Reactions of 4-Aryl-1-hydrazinophthalazines with Carbonyl Compounds. (n.d.).
  • El-Shafei, A. K., et al. (n.d.). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemalononitriles with Active Methylene Reagents.
  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. (2021). Molbank. [Link]

  • Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (n.d.). Semantic Scholar. (URL not available)
  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Medicinal chemistry research. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules. [Link]

  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). European Journal of Medicinal Chemistry. (URL not available)
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). RSC Medicinal Chemistry. [Link]

  • Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (n.d.). PMC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. (URL not available)
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. (URL not available)
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PMC. [Link]

  • Synthesis of benzo-fused heterocycles by intramolecular α-arylation of ketone enolate anions. (2012). The Journal of organic chemistry. [Link]

  • ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (n.d.).
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2013). Molecules. [Link]

  • Quinazolines and 1,4-benzodiazepines. Part XXXVIII. The reaction of hydrazines with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • One step synthesis of a fused four-ring heterocycle. (2018). New Journal of Chemistry. (URL not available)
  • Reaction of 2-aroyl-1-cyclohexanones and their 6-amino derivatives with hydrazines. (n.d.).

Sources

The Strategic Role of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of targets in contemporary drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, achieving high selectivity for the target kinase while minimizing off-target effects remains a paramount challenge. The architecture of the inhibitor molecule, particularly the core scaffold, plays a pivotal role in determining its binding affinity and selectivity profile. This application note delves into the utility of a specific and highly functionalized building block, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate , in the synthesis of potent and selective kinase inhibitors. We will explore the rationale behind its design, provide detailed synthetic protocols for its incorporation into a pyridopyrimidine-based kinase inhibitor scaffold, and discuss the significance of the resulting compounds in the landscape of targeted therapeutics.

The 3,4-dichlorophenyl moiety is a common feature in many kinase inhibitors, often contributing to crucial hydrophobic interactions within the ATP-binding pocket of the kinase. The cyclohexanone core provides a versatile three-dimensional framework that can be further elaborated to optimize spatial orientation and present key pharmacophoric features to the target protein. This combination of functionalities in a single, readily accessible starting material makes Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate a valuable asset in the medicinal chemist's arsenal for the rapid construction of diverse kinase inhibitor libraries.

The Synthetic Blueprint: From a Cyclohexanone Core to a Potent Pyridopyrimidine Kinase Inhibitor

The following sections provide a detailed protocol for the synthesis of a dihydropyrido[4,3-d]pyrimidin-4(6H)-one, a core scaffold found in a number of potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). The synthesis commences with the closely related ethyl ester of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid, which undergoes a cyclocondensation reaction with 2,4-diamino-6-hydroxypyrimidine.

Core Synthesis Workflow

The overall synthetic strategy involves a two-step process: the formation of the pyridopyrimidine core followed by functionalization to introduce a group that can further interact with the target kinase.

G A Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate C Cyclocondensation A->C B 2,4-Diamino-6-hydroxypyrimidine B->C D 5-(3,4-Dichlorophenyl)-2-amino-7,8-dihydro- pyrido[4,3-d]pyrimidin-4(6H)-one C->D Formation of Pyridopyrimidine Core F Sulfonylation D->F E 2,6-Difluorobenzenesulfonyl chloride E->F G Final Kinase Inhibitor F->G Introduction of Pharmacophoric Group

Caption: Synthetic workflow for a pyridopyrimidine kinase inhibitor.

Part 1: Synthesis of the Pyridopyrimidine Core

This protocol details the cyclocondensation reaction to form the key heterocyclic scaffold. The reaction is typically carried out at high temperatures to drive the condensation and subsequent cyclization.

Protocol 1: Synthesis of 5-(3,4-Dichlorophenyl)-2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-4(6H)-one

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1-(3,4-Dichlorophenyl)-4-oxo-cyclohexanecarboxylic acid ethyl esterNot Available317.181.0 g (3.15 mmol)
2,4-Diamino-6-hydroxypyrimidine56-06-4126.120.44 g (3.47 mmol)
Polyphosphoric acid (PPA)8017-16-1-10 g
Dioxane123-91-188.11As needed
Water7732-18-518.02As needed
Saturated sodium bicarbonate solution--As needed

Procedure:

  • To a stirred mixture of 1-(3,4-dichlorophenyl)-4-oxo-cyclohexanecarboxylic acid ethyl ester (1.0 g, 3.15 mmol) and 2,4-diamino-6-hydroxypyrimidine (0.44 g, 3.47 mmol) is added polyphosphoric acid (10 g).

  • The reaction mixture is heated to 180°C and stirred for 4 hours.

  • After cooling to approximately 100°C, the mixture is poured into ice-water.

  • The resulting mixture is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The precipitate that forms is collected by filtration, washed with water, and then with dioxane.

  • The solid is dried under vacuum to afford 5-(3,4-dichlorophenyl)-2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-4(6H)-one.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
5-(3,4-Dichlorophenyl)-2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-4(6H)-oneC13H11Cl2N5O324.17~70-80%Off-white to pale solid

Note: The yield is an estimate based on similar reported reactions and may vary.

Part 2: Functionalization of the Core Scaffold

The introduction of a sulfonylamino group at the 2-amino position of the pyrimidine ring is a common strategy to enhance binding affinity and modulate the pharmacokinetic properties of kinase inhibitors.

Protocol 2: Synthesis of 5-(3,4-Dichlorophenyl)-2-(2,6-difluorobenzenesulfonylamino)-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-4-one

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
5-(3,4-Dichlorophenyl)-2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-4(6H)-oneNot Available324.170.5 g (1.54 mmol)
2,6-Difluorobenzenesulfonyl chloride60133-14-4213.040.36 g (1.69 mmol)
Pyridine110-86-179.1010 mL
Dichloromethane (DCM)75-09-284.93As needed
Water7732-18-518.02As needed
Brine--As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed

Procedure:

  • To a solution of 5-(3,4-dichlorophenyl)-2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-4(6H)-one (0.5 g, 1.54 mmol) in pyridine (10 mL) is added 2,6-difluorobenzenesulfonyl chloride (0.36 g, 1.69 mmol).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the final compound.

Expected Yield and Characterization:

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
5-(3,4-Dichlorophenyl)-2-(2,6-difluorobenzenesulfonylamino)-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-4-oneC19H13Cl2F2N5O3S516.31~60-70%White solid

Note: The yield is an estimate based on similar reported reactions and may vary.

Scientific Rationale and Mechanistic Insights

The choice of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate as a starting material is predicated on several key factors:

  • Pre-installed Pharmacophoric Elements: The 3,4-dichlorophenyl group is a well-established motif in kinase inhibitors, often occupying a hydrophobic pocket in the ATP-binding site. Its presence in the starting material streamlines the synthesis by avoiding a separate aromatic coupling step.

  • Three-Dimensional Scaffold: The cyclohexanone ring provides a non-planar scaffold, which can be advantageous for achieving selectivity and avoiding the flat, planar structures that can sometimes lead to off-target effects, such as hERG inhibition.

  • Reactive Handles for Cyclization: The ketone and ester functionalities are perfectly positioned for a cyclocondensation reaction with a binucleophilic partner like 2,4-diamino-6-hydroxypyrimidine, leading to the efficient formation of the fused heterocyclic system.

The cyclocondensation reaction is a powerful tool for the construction of complex heterocyclic systems from relatively simple starting materials. In this case, the reaction likely proceeds through initial condensation of one of the amino groups of the pyrimidine with the ketone, followed by intramolecular attack of the other amino group on the ester carbonyl, leading to the formation of the pyridone ring.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Pyrimidine Pyridopyrimidine Core Pyrimidine->Hinge H-Bonding Dichlorophenyl 3,4-Dichlorophenyl Group Dichlorophenyl->Hydrophobic Hydrophobic Interactions Sulfonyl Sulfonylamino Group Sulfonyl->Solvent Solvent Interactions

Caption: Putative binding mode of the synthesized inhibitor.

Conclusion and Future Perspectives

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate serves as a highly effective and versatile starting material for the synthesis of complex kinase inhibitors. The protocols outlined in this application note demonstrate a straightforward and efficient route to a pyridopyrimidine scaffold that is amenable to further diversification. The strategic incorporation of key pharmacophoric elements from the outset accelerates the drug discovery process and allows for the rapid exploration of structure-activity relationships. Future work in this area could involve the synthesis of a library of analogs by varying the substituents on the benzenesulfonyl chloride or by further modifying the pyridone ring to optimize potency, selectivity, and pharmacokinetic properties. The principles and methodologies described herein provide a solid foundation for researchers and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.

References

  • Novartis AG. (2008). Pyrido[4,3-d]pyrimidine derivatives for the treatment of CDK-dependent diseases. WO2008089437A1.
  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Application Notes and Protocols: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate as a Versatile Scaffold for GPCR Modulator Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Aryl-4-oxocyclohexanecarboxylate Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, making them a primary focus of drug discovery efforts for a wide range of human diseases, including those of the central nervous system (CNS), as well as inflammatory, metabolic, and cardiovascular disorders.[1][2] The intricate signaling pathways initiated by GPCRs, upon activation by extracellular ligands, offer multiple points for therapeutic intervention.[3][4] Allosteric modulation, which involves the binding of a modulator to a site topographically distinct from the endogenous ligand binding site, has emerged as a sophisticated strategy for fine-tuning GPCR activity with greater specificity and reduced side effects compared to traditional orthosteric ligands.[5][6]

The methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate scaffold is a key building block in the synthesis of novel GPCR modulators. Its rigidified cyclohexane core provides a three-dimensional framework for the precise orientation of pharmacophoric features, while the 3,4-dichlorophenyl group offers a crucial interaction point with the receptor, often contributing to potency and selectivity. The ketone and methyl ester functionalities at the 1- and 4-positions serve as versatile handles for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides a comprehensive guide to the synthesis and application of this valuable scaffold in the development of novel GPCR modulators, with a particular focus on the dopamine D1 receptor as an exemplary target.

Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Proposed Synthetic Protocol

Protocol 1: Synthesis of the Precursor Acid

The synthesis commences with the generation of the carboxylic acid precursor, 1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid (CAS: 162733-00-8).[7]

Reaction Scheme:

Synthesis_of_Precursor_Acid A 3,4-Dichlorophenylacetonitrile C Intermediate Cyanoester A->C 1. Base (e.g., NaH) 2. B Methyl acrylate B->C D Cyclized Keto-nitrile C->D Dieckmann Condensation (Base, e.g., NaOEt) E 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile D->E Decarboxylation (H3O+, heat) F 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid E->F Hydrolysis (e.g., NaOH, H2O, heat)

Caption: Proposed synthetic route to the carboxylic acid precursor.

Step-by-Step Procedure:

  • Double Michael Addition: To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C. Methyl acrylate (2.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). This forms the intermediate dicyanoester.

  • Dieckmann Condensation: The crude intermediate is then subjected to a Dieckmann condensation using a base like sodium ethoxide (NaOEt) in ethanol. This intramolecular cyclization yields the 4-oxocyclohexanecarbonitrile derivative.

  • Decarboxylation and Hydrolysis: The resulting β-keto nitrile is then heated in an acidic aqueous solution (e.g., H2SO4/H2O) to effect both decarboxylation and hydrolysis of the nitrile to the carboxylic acid, yielding 1-(3,4-dichlorophenyl)cyclohexanecarboxylic acid.

Protocol 2: Esterification to Yield the Final Scaffold

The final step is a standard Fischer esterification of the carboxylic acid.

Reaction Scheme:

Esterification A 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid C Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate A->C Catalytic H2SO4 Reflux B Methanol (excess) B->C

Caption: Fischer esterification to the target methyl ester.

Step-by-Step Procedure:

  • Esterification: 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added.

  • Reaction and Workup: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.[8]

Application in GPCR Modulator Synthesis: Targeting the Dopamine D1 Receptor

The prepared scaffold is a versatile starting material for the synthesis of a library of potential GPCR modulators. The ketone can be reductively aminated, and the ester can be hydrolyzed and converted to an amide, allowing for the introduction of diverse chemical functionalities.

A compelling example of the utility of a dichlorophenyl moiety in GPCR modulation is the potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, which contains a 2,6-dichlorophenyl group.[9][10] While the substitution pattern is different, this highlights the importance of the dichlorophenyl group for activity at this receptor. The following outlines a generalized workflow for synthesizing and evaluating modulators derived from our scaffold, targeting the D1 receptor.

Workflow for Modulator Synthesis and Evaluation

Modulator_Workflow A Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate B Chemical Derivatization (e.g., Reductive Amination, Amidation) A->B C Library of Novel Compounds B->C D Primary Screening: GPCR Functional Assays (e.g., cAMP, Calcium Flux) C->D E Hit Identification D->E F Secondary Screening: Dose-Response, Selectivity Profiling E->F G Lead Optimization: SAR Studies F->G H In Vivo Studies G->H

Caption: Workflow for GPCR modulator discovery.

Protocols for Functional Characterization of GPCR Modulators

Once a library of compounds has been synthesized from the core scaffold, their activity as GPCR modulators must be assessed using functional assays.[11]

Protocol 3: cAMP Assay for Gs/Gi-Coupled Receptors

The dopamine D1 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Principle: This assay measures the modulation of agonist-induced cAMP levels in cells expressing the target GPCR.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Dopamine (orthosteric agonist).

  • Test compounds (synthesized from the scaffold).

  • cAMP assay kit (e.g., HTRF, LANCE, or similar).

Step-by-Step Procedure:

  • Cell Seeding: Seed the D1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a sub-maximal concentration (e.g., EC20) of dopamine to the wells containing the test compounds. For agonist testing, add varying concentrations of the test compound alone.

  • Assay Detection: After incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or the potentiation/inhibition of the dopamine response (for PAMs/NAMs).

Protocol 4: Calcium Flux Assay for Gq-Coupled Receptors

Should the scaffold be used to target a Gq-coupled receptor, a calcium flux assay is appropriate.

Principle: Gq-coupled GPCRs activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and the release of intracellular calcium. This change in calcium concentration can be measured using a fluorescent calcium indicator.

Materials:

  • CHO-K1 cells stably expressing the target Gq-coupled GPCR.

  • A suitable agonist for the target receptor.

  • Test compounds.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye for a specified time at 37°C.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Simultaneously add the test compounds followed by the agonist and measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine the effect of the test compounds on the agonist-induced calcium flux.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate scaffold can provide valuable SAR data.[12]

Modification SitePotential ModificationsExpected Impact
4-Keto Group Reductive amination with various primary and secondary aminesModulate potency, selectivity, and physicochemical properties. Introduction of basic amines can improve solubility.
1-Methyl Ester Hydrolysis to the carboxylic acid followed by amidation with a diverse set of aminesExplore interactions with the receptor at this position and fine-tune ADME properties.
3,4-Dichlorophenyl Ring Substitution with other halogen patterns (e.g., 2,6-dichloro, 3-chloro, 4-fluoro) or other lipophilic groupsInvestigate the role of the aryl substitution in receptor binding and selectivity.

GPCR Signaling Pathways

The synthesized modulators will influence downstream signaling cascades. The specific pathway depends on the G-protein to which the receptor couples (Gs, Gi, Gq, or G12/13).[4][13]

GPCR_Signaling cluster_0 Plasma Membrane cluster_1 Intracellular Signaling Ligand Agonist GPCR GPCR (e.g., D1 Receptor) Ligand->GPCR PAM PAM PAM->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Simplified Gs-coupled GPCR signaling pathway, relevant for the Dopamine D1 receptor.

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a highly valuable and versatile scaffold for the synthesis of novel GPCR modulators. Its structural features provide an excellent starting point for the development of compound libraries with diverse pharmacological profiles. The protocols and workflows outlined in this document offer a comprehensive guide for researchers in drug discovery to synthesize, characterize, and optimize new chemical entities targeting GPCRs, with the ultimate goal of developing novel therapeutics for a multitude of diseases.

References

  • PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Available from: [Link]

  • Majed, A. A., & Abid, D. S. (2023). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer. ResearchGate. Available from: [Link]

  • Jiang, H., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy, 8(1), 1-36. Available from: [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available from: [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. (2021). Available from: [Link]

  • Jiang, H., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Costanzi, S. (2019). Recent Advances in Structure-Based Drug Design Targeting Class A G Protein-Coupled Receptors Utilizing Crystal Structures and Computational Simulations. Journal of Medicinal Chemistry. Available from: [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. Available from: [Link]

  • Google Patents. Process for the preparation of cyclohexane carboxylic acid compounds.
  • 12 Assays to read GPCR modulation and signaling. Methods in Molecular Biology. (2011). Available from: [Link]

  • GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. Journal of Medicinal Chemistry. (2019). Available from: [Link]

  • Google Patents. Multiple-component solid phases containing at least one active pharmaceutical ingredient.
  • Frontiers in Pharmacology. Allosteric modulation of G protein-coupled receptor signaling. Available from: [Link]

  • Organic Syntheses. Procedure 13. Available from: [Link]

  • El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[9]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512–528. Available from: [Link]

  • MDPI. Allosteric Modulators of G Protein-Coupled Receptors. Available from: [Link]

  • Journal of Pharmaceutical Research and Integrated Medical Sciences. Role of Medicinal Chemistry in Modulating GPCR Targets for Neurological Disorders. Available from: [Link]

  • Google Patents. United States Patent. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydro-1-Napthalenamine, and Methods of Treatment of Menopause and Mood, Anxiety, and Cognitive Disorders - Patent US-2008293726-A1. Available from: [Link]

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Eddy Sotelo's Research Group. Medicinal Chemistry and Chemical Biology of GPCRs. Available from: [Link]

  • Google Patents. Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride.
  • Cambridge Healthtech Institute. Targeting GPCRs for Drug Discovery. Available from: [Link]

Sources

Application Note: Precision Functionalization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-84-9) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its structural architecture features two distinct reactive centers: a C4-ketone suitable for sp3-rich library generation and a C1-quaternary center bearing a lipophilic 3,4-dichlorophenyl group and a methyl ester.[1]

This guide details the application of Isocyanide-based Multicomponent Reactions (IMCRs) —specifically the Ugi-4-Component Reaction (U-4CR)—to functionalize the C4 position.[1][2] Unlike standard reductive aminations, the U-4CR converts the C4 ketone into a sterically constrained spiro-center , introducing two new points of diversity (amine and isocyanide inputs) in a single step.[1] This protocol is optimized to overcome the inherent lower reactivity of cyclohexanones compared to aldehydes, utilizing 2,2,2-Trifluoroethanol (TFE) as a reaction-accelerating solvent.[1]

Chemical Logic & Mechanism[1][3][4][5]

The Challenge of Ketone MCRs

Cyclohexanones are less electrophilic than aldehydes due to steric hindrance and inductive stabilization.[1] In the specific case of the title compound, the 1,4-substitution pattern introduces conformational bias.[1] The bulky 3,4-dichlorophenyl group at C1 likely adopts an equatorial position to minimize 1,3-diaxial interactions, locking the ring conformation.[1] This impacts the facial selectivity of the nucleophilic attack at C4.[1]

The Solution: TFE-Promoted Ugi Reaction

We utilize TFE, a fluorinated solvent with strong hydrogen-bond donating capability (pKa ~12.4).[1] TFE activates the imine intermediate via hydrogen bonding, significantly accelerating the addition of the isocyanide—the rate-determining step in ketone Ugi reactions.[1]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis of the spiro-amido-carboxamide scaffold.

Ugi_Mechanism Scaffold Scaffold: Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Imine Intermediate: Protonated Imine Scaffold->Imine - H2O (TFE Promoted) Amine Component 2: Primary Amine (R1-NH2) Amine->Imine - H2O (TFE Promoted) Acid Component 3: Carboxylic Acid (R2-COOH) Nitrilium Intermediate: Nitrilium Ion Acid->Nitrilium Alpha-Addition Iso Component 4: Isocyanide (R3-NC) Iso->Nitrilium Alpha-Addition Imine->Nitrilium Alpha-Addition Product Final Product: Spiro-alpha-acylamino amide Nitrilium->Product Mumm Rearrangement

Figure 1: Mechanistic pathway for the TFE-promoted Ugi-4CR of the title scaffold.[1]

Experimental Protocol: Ugi-4CR Synthesis

Objective: Synthesis of a library of N-substituted-1-(3,4-dichlorophenyl)-4-(amido)cyclohexanecarboxamides.

Materials & Reagents[1]
  • Scaffold: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 equiv).

  • Amine: Benzylamine (Example R1) (1.2 equiv).[1]

  • Acid: Benzoic acid (Example R2) (1.2 equiv).[1]

  • Isocyanide: tert-Butyl isocyanide (Example R3) (1.2 equiv).[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Anhydrous).[1]

  • Drying Agent: Molecular Sieves (4Å), activated.[1]

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve the Scaffold (301 mg, 1.0 mmol) in TFE (1.0 mL, 1.0 M concentration).

    • Add the Amine (1.2 mmol) and activated Molecular Sieves (100 mg).

    • Critical Step: Stir at room temperature for 30 minutes. This allows the imine to form before the acid neutralizes the amine.[1] TFE stabilizes the hemiaminal/imine equilibrium.[1]

  • Component Addition:

    • Add the Carboxylic Acid (1.2 mmol).[1] Stir for 5 minutes.

    • Add the Isocyanide (1.2 mmol) last.[1] The reaction mixture should turn homogeneous (excluding sieves).

  • Reaction:

    • Seal the vial.[1]

    • Method A (Standard): Stir at room temperature for 24 hours.

    • Method B (Accelerated): Microwave irradiation at 60°C for 60 minutes (Max power 100W).[1] Note: Method B is preferred for sterically hindered amines.[1]

  • Work-up & Purification:

    • Filter the mixture through a pad of Celite to remove molecular sieves; rinse with CH₂Cl₂.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The high polarity of the bis-amide product usually allows for easy separation from starting materials.[1] Perform Flash Column Chromatography (SiO₂).[1]

      • Eluent: Gradient 0% → 50% EtOAc in Hexanes.[1]

    • Validation: The product will elute significantly later than the starting ketone.[1]

Optimization Data (Solvent Screen)

The choice of solvent is critical for this specific ketone scaffold.[1]

SolventReaction TimeYield (%)Notes
Methanol (MeOH)48 h45%Slow conversion; significant unreacted ketone.[1]
Dichloromethane (DCM)48 h<10%Poor reactivity; ketone is too sterically hindered.[1]
2,2,2-Trifluoroethanol (TFE) 24 h 88% Recommended. H-bond activation of imine.[1]
TFE (Microwave, 60°C)1 h82%Fastest route; slight thermal degradation observed.[1]

Advanced Applications: Post-Condensation Modifications

The true power of this scaffold lies in the C1-Methyl Ester .[1] Following the Ugi reaction at C4, the C1 ester remains intact, allowing for orthogonal derivatization.[1]

Workflow: Ugi-Hydrolysis-Coupling[1]
  • Ugi Reaction: Perform the protocol above to install diversity at C4.

  • Hydrolysis: Treat the Ugi adduct with LiOH (THF/H₂O) to hydrolyze the C1-methyl ester to the carboxylic acid.[1]

    • Note: The bulky 3,4-dichlorophenyl group may require heating (50°C) for complete hydrolysis.[1]

  • Coupling: React the resulting acid with a functionalized amine (e.g., a fluorophore, a linker, or a target-binding motif) using HATU/DIPEA.[1]

Workflow Start Start: Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Step1 Step 1: Ugi-4CR (TFE) (Install R1, R2, R3 at C4) Start->Step1 Inter Intermediate: C4-Spiro-Ugi Adduct Step1->Inter Step2 Step 2: LiOH Hydrolysis (Cleave C1-Ester) Inter->Step2 Step3 Step 3: Amide Coupling (Attach Target/Linker at C1) Step2->Step3 Final Final: Bifunctional Bioactive Ligand Step3->Final

Figure 2: Workflow for orthogonal functionalization of the C1 and C4 positions.

Troubleshooting & "The Senior Scientist's Notebook"

  • Issue: Low Yield with Aryl Amines.

    • Cause: Aryl amines (anilines) are less nucleophilic, forming unstable imines with the ketone.[1]

    • Fix: Add a catalytic amount of Phenylphosphinic acid (5 mol%) or use Ti(OiPr)₄ as a Lewis acid additive during the imine formation step (Step 1).[1]

  • Issue: Product is a Diastereomeric Mixture.

    • Insight: The Ugi reaction creates a new chiral center at C4.[1] Combined with the fixed C1 center, you will obtain diastereomers (cis/trans relative to the aryl group).[1]

    • Resolution: Do not attempt to separate diastereomers immediately if using for HTS.[1] For lead optimization, separate via preparative HPLC (C18 column).[1] The trans-isomer (bulky groups anti) is typically the major product due to thermodynamic control.[1]

  • Safety Note: Isocyanides are potent respiratory sensitizers and have foul odors.[1] All reactions must be set up in a well-ventilated fume hood.[1] Treat glassware with bleach (hypochlorite) post-reaction to oxidize residual isocyanide.[1]

References

  • Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.[1] Link

  • Nenajdenko, V. G., et al. (2011).[1] Isocyanide-based multicomponent reactions in water and TFE.[1] Beilstein Journal of Organic Chemistry, 7, 1279–1296.[1] Link

  • Kazimizadeh, M., et al. (2025).[1] Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate.[1][2] Link

  • PubChem. (n.d.).[1] 4-Oxocyclohexanecarboxylate | C7H9O3.[1][3] National Library of Medicine.[1] Link

  • ChemScene. (n.d.).[1] Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Product Page. ChemScene. Link(Note: Representative link for structural data).

Sources

Application Notes and Protocols: Leveraging Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of the 1-(3,4-dichlorophenyl)-4-oxocyclohexane Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful generation of novel chemical entities with therapeutic potential. The cyclohexane ring system, in particular, serves as a versatile and privileged scaffold in drug design, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1][2] The title compound, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, is a particularly attractive starting material for parallel synthesis and library generation due to a confluence of desirable structural features.

The 3,4-dichlorophenyl moiety provides a well-defined substitution pattern that can engage in various intermolecular interactions, including halogen bonding and hydrophobic interactions, which are critical for molecular recognition. The presence of two distinct and orthogonally reactive functional groups—a ketone and a methyl ester—provides the necessary handles for a multitude of chemical transformations. This dual functionality allows for the systematic and diverse elaboration of the core scaffold, enabling the exploration of a vast chemical space. The introduction of a methyl group can also favorably modulate pharmacokinetic and pharmacodynamic properties.[3][4]

This application note provides a comprehensive guide for the utilization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in parallel synthesis workflows. We will delineate detailed protocols for the generation of a diverse library of derivatives, discuss the underlying chemical principles, and provide a framework for the efficient synthesis and characterization of these novel compounds.

Overview of the Parallel Synthesis Workflow

The proposed parallel synthesis strategy is centered around the sequential or parallel derivatization of the ketone and ester functionalities of the core scaffold. This approach allows for the generation of a large and diverse library of compounds from a single starting material. The overall workflow is depicted in the diagram below.

G cluster_0 Core Scaffold Preparation cluster_1 Primary Derivatization cluster_2 Secondary Derivatization & Library Generation cluster_3 Analysis and Characterization start Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate ketone_derivatization Ketone Derivatization (e.g., Reductive Amination, Oximation) start->ketone_derivatization ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis heterocycle_formation Heterocycle Formation ketone_derivatization->heterocycle_formation amine_coupling Amide Coupling with Diverse Amines ester_hydrolysis->amine_coupling purification Parallel Purification (e.g., HPLC) amine_coupling->purification heterocycle_formation->purification characterization Characterization (LC-MS, NMR) purification->characterization

Figure 1: A generalized workflow for the parallel synthesis of a chemical library starting from Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Experimental Protocols

General Considerations for Parallel Synthesis

All reactions should be performed in an array of reaction vessels (e.g., 96-well plates or parallel synthesis tubes) under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents should be dispensed using automated liquid handlers or multi-channel pipettes to ensure consistency and high throughput.

Protocol 1: Parallel Reductive Amination of the Ketone Moiety

This protocol describes the reaction of the ketone with a diverse set of primary and secondary amines, followed by in situ reduction to yield the corresponding amine derivatives.

Step-by-Step Methodology:

  • Preparation of the Ketone Stock Solution: Prepare a 0.2 M solution of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Dispensing of Amine Building Blocks: In each reaction vessel, add 1.2 equivalents of a unique amine from a pre-prepared library of amines (e.g., 0.5 M solutions in a compatible solvent). A diverse selection of primary and secondary amines is recommended to maximize library diversity.

  • Addition of the Ketone: To each reaction vessel containing the amine, add 1.0 equivalent of the ketone stock solution.

  • Imine Formation: Add 1.5 equivalents of acetic acid to each well to catalyze imine formation. Seal the reaction plate and agitate at room temperature for 2 hours.

  • Reduction: Add 1.5 equivalents of a suitable reducing agent, such as sodium triacetoxyborohydride, to each well. Reseal the plate and continue to agitate at room temperature for 16-24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the products with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers can be combined and concentrated in vacuo.

  • Purification: The resulting crude products can be purified using parallel purification techniques such as high-performance liquid chromatography (HPLC) with mass-directed fractionation.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for the reductive amination of ketones in the presence of esters.

  • Acetic acid serves as a catalyst for the formation of the iminium ion intermediate, which is then reduced.

Protocol 2: Parallel Amide Coupling via Ester Hydrolysis

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a library of amines.

Step-by-Step Methodology:

Part A: Ester Hydrolysis

  • Reaction Setup: To a solution of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in a mixture of tetrahydrofuran (THF) and water (3:1), add 2.0 equivalents of lithium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4. Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting carboxylic acid is often used in the next step without further purification.

Part B: Parallel Amide Coupling

  • Preparation of Carboxylic Acid Stock Solution: Prepare a 0.2 M solution of the carboxylic acid intermediate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

  • Dispensing of Amine Building Blocks: In each reaction vessel, add 1.1 equivalents of a unique amine from a pre-prepared library.

  • Addition of Coupling Agents: To each vessel, add 1.2 equivalents of a peptide coupling reagent (e.g., HATU, HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA).

  • Reaction Initiation: Add 1.0 equivalent of the carboxylic acid stock solution to each well. Seal the reaction plate and agitate at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixtures with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude amides using parallel HPLC.

Rationale for Experimental Choices:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • DIEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

Data Presentation and Library Diversity

The diversity of the synthesized library can be represented by tabulating the various building blocks used in the parallel synthesis.

Table 1: Representative Building Blocks for Library Generation

Derivatization PointBuilding Block ClassRepresentative Examples
Ketone Primary AminesBenzylamine, 2-phenylethylamine, cyclopropylamine
Secondary AminesMorpholine, piperidine, N-methylbenzylamine
HydrazinesHydrazine, phenylhydrazine, 2,4-dinitrophenylhydrazine
Ester (as Carboxylic Acid) Primary AminesAniline, 4-fluoroaniline, 2-aminopyridine
Secondary AminesN-ethylaniline, pyrrolidine, indoline
Amino AcidsGlycine methyl ester, Alanine methyl ester

Potential Applications and Further Derivatizations

The generated library of 1-(3,4-dichlorophenyl)-4-substituted-cyclohexane derivatives can be screened against a wide range of biological targets. The diverse functionalities introduced through parallel synthesis can lead to the discovery of novel hits in areas such as oncology, infectious diseases, and inflammation. For example, many biologically active compounds contain heterocyclic moieties like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which can be synthesized from carboxylic acid and hydrazide intermediates.[5][6][7] The ketone functionality can also serve as a precursor for the synthesis of spirocyclic systems or other complex heterocyclic structures.[8][9]

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a valuable and versatile scaffold for the parallel synthesis of diverse small molecule libraries. The protocols outlined in this application note provide a robust framework for the efficient generation of novel chemical entities for high-throughput screening and lead discovery programs. The strategic use of this scaffold, coupled with modern parallel synthesis techniques, can significantly accelerate the drug discovery process.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
  • Synthesis and Biological Activities of[5][10]-Oxazine Derivatives. (N/A). Der Pharma Chemica. Available at:

  • Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. (N/A). MDPI.
  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (N/A). PMC.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (N/A). PMC.
  • ONE-FLASK SYNTHESIS OF METHYL ARYLVINYLDIAZOACETATES AND THEIR APPLICATION IN ENANTIOSELECTIVE C-H FUNCTIONALIZATION. (N/A). Organic Syntheses.
  • cyclohexane and its functionally substituted derivatives. (N/A). CABI Digital Library.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (N/A). NIH.
  • Cas 121-79-9,Propyl gallate. (N/A). LookChem.
  • Methyl-containing pharmaceuticals: Methylation in drug design. (2018). PubMed.
  • 121-79-9 | CAS DataBase. (N/A). ChemicalBook.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). N/A.
  • Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. (2025). ResearchGate.
  • Role of 3,4-dichlorophenyl Methyl Sulfone, a Metabolite of O-Dichlorobenzene, in the Changes in Hepatic Microsomal Drug-Metabolizing Enzymes Caused by O-Dichlorobenzene Administration in Rats. (N/A). PubMed.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (N/A). PMC.
  • 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (N/A). MDPI.
  • Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. (2025). PMC.
  • Synthesis and characterization of new derivatives of 1,3-Oxazepine via cycloaddition reactions [2+5] of Selected Carboxylic acid anhydrides with azomethines derived from 4,4'- methylenebis(3-chloroaniline). (2025). ResearchGate.
  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. (2025). PubMed.
  • Propyl gallate. (N/A). CAS Common Chemistry.
  • CAS 121-79-9. (N/A). Sigma-Aldrich.

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" derivatization methods

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1384264-84-9) is a high-value, bifunctional scaffold critical for the synthesis of central nervous system (CNS) ligands. Its structure features a lipophilic 3,4-dichlorophenyl moiety—a pharmacophore shared with sertraline and kappa-opioid agonists—anchored to a cyclohexane ring with two orthogonal reactive sites: a C4-ketone and a C1-methyl ester .

This guide details validated protocols for the chemoselective derivatization of this scaffold. We focus on transforming the C4-ketone via reductive amination and stereoselective reduction while preserving or modifying the C1-ester. These methods are optimized to overcome the steric strain introduced by the geminal aryl-ester substitution at C1.

Structural Analysis & Reactivity Profile

The molecule possesses a "head-to-tail" functionality:

  • C1 (Head): The quaternary center bears a bulky 3,4-dichlorophenyl group and a methyl ester. The steric bulk here significantly retards hydrolysis and nucleophilic attack at the ester carbonyl compared to simple cyclohexanecarboxylates.

  • C4 (Tail): The ketone is accessible but subject to conformational bias (chair-twist boat equilibrium) influenced by the C1 substituents.

Strategic Workflow: The most efficient library generation strategy targets the C4-ketone first (mild conditions) followed by C1-ester modification (harsh conditions), preventing side reactions.

G Start Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate RedAmin Reductive Amination (C4-Amine) Start->RedAmin R-NH2 / NaBH(OAc)3 Reduction Stereoselective Reduction (C4-Alcohol) Start->Reduction L-Selectride or NaBH4 Hydrolysis Ester Hydrolysis (C1-Acid) Start->Hydrolysis LiOH / THF / Heat Library Library RedAmin->Library CNS Ligand Library

Figure 1: Chemoselective derivatization pathways for the scaffold.

Protocol 1: Reductive Amination (C4-Functionalization)

Objective: Synthesis of 4-amino derivatives. This is the primary route for generating opioid-like or serotonin-modulating libraries. Challenge: Standard reductive amination can be sluggish due to the remote electronic effects of the C1-aryl group. Solution: Use of Titanium(IV) isopropoxide as a Lewis acid to force imine/enamine formation prior to reduction.

Materials
  • Substrate: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv)

  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Complexation: In a flame-dried flask under N2, dissolve the substrate (100 mg, 0.33 mmol) and the amine (0.40 mmol) in anhydrous THF (2 mL).

  • Activation: Add Ti(OiPr)4 (150 µL, 0.5 mmol) dropwise. The solution may turn slightly yellow.

    • Note: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.

  • Incubation: Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of ketone).

  • Reduction: Dilute with 2 mL of ethanol (required if using Ti(OiPr)4 to solubilize the intermediate). Add NaBH(OAc)3 (140 mg, 0.66 mmol) in one portion. Stir for 4 hours.

  • Quench: Add 1 mL of 1N NaOH solution (to precipitate titanium salts). Dilute with EtOAc.

  • Workup: Filter the resulting white slurry through a Celite pad. Wash the pad with EtOAc. Dry the filtrate over MgSO4 and concentrate.

Expected Yield: 75–90% Stereochemistry: Typically yields a mixture of cis and trans isomers (relative to the aryl group). Separation by preparative HPLC is recommended.

Protocol 2: Stereoselective Reduction (C4-Alcohol Synthesis)

Objective: Synthesis of cis- or trans-4-hydroxy derivatives. Mechanism: The bulky 3,4-dichlorophenyl group at C1 locks the cyclohexane ring conformation. Reagent choice dictates the attack angle.

Target IsomerReagentSolventTempMechanism
Thermodynamic (Equatorial -OH) NaBH4MeOH0°CSmall hydride attacks from axial face.
Kinetic (Axial -OH) L-SelectrideTHF-78°CBulky hydride attacks from less hindered equatorial face.
Method A: Kinetic Reduction (L-Selectride)
  • Cool a solution of substrate (100 mg) in dry THF (3 mL) to -78°C.

  • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 5 minutes.

  • Stir at -78°C for 1 hour.

  • Oxidative Workup: Carefully add 0.5 mL MeOH, followed by 0.5 mL 10% NaOH and 0.5 mL 30% H2O2. Warm to RT and stir for 20 mins.

  • Extract with Et2O. This method favors the alcohol cis to the smaller group (or axial position).

Protocol 3: Ester Hydrolysis (C1-Functionalization)

Objective: Conversion to the carboxylic acid (CAS 773101-05-6) for amide coupling. Constraint: The C1 quaternary center creates significant steric hindrance. Standard NaOH/MeOH conditions often fail or require prolonged heating, which may degrade the ketone.

Optimized Conditions (LiOH / Microwave)
  • Dissolve the ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H2O.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 5.0 equiv).

  • Thermal Cycle: Heat to 60°C for 12 hours.

    • Alternative: Microwave irradiation at 80°C for 45 minutes.

  • Acidification: Cool to 0°C and acidify to pH 3 with 1N HCl. Extract immediately with EtOAc.

    • Caution: Do not use concentrated HCl, as it may induce decarboxylation at high temperatures if the ketone is present (beta-keto acid analog behavior, though this is a gamma-keto acid).

Library Generation Workflow

The following diagram illustrates the parallel synthesis workflow for creating a CNS-focused library from this scaffold.

Library cluster_0 Step 1: C4 Diversification cluster_1 Step 2: C1 Modification Substrate Scaffold (Methyl Ester) AmineA Amine A (Morpholine) Substrate->AmineA Red. Amination AmineB Amine B (Piperidine) Substrate->AmineB AmineC Amine C (Benzylamine) Substrate->AmineC Intermediates 4-Amino Esters AmineA->Intermediates AmineB->Intermediates AmineC->Intermediates Hydrol Hydrolysis (to Acid) Intermediates->Hydrol AmideCoup Amide Coupling (R-NH2) Hydrol->AmideCoup Final Final CNS Ligands AmideCoup->Final

Figure 2: Parallel synthesis workflow for CNS ligand library generation.

References

  • Chemical Substance Entry: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.[1][2][3][4] PubChem Compound Summary. CID 20453460.[5] Link

  • Commercial Availability: Accela ChemBio Product Catalog, Item SY020250.[1][2][4] Link[1][2][3]

  • Acid Precursor: 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarboxylic acid.[1][2][3][5][6] ChemicalBook.[7] CAS 773101-05-6.[6] Link

  • Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862. Link

  • Methodology (Stereoselective Reduction): Krishnamurthy, S., & Brown, H. C. "Lithium Selectrides. Stereoselective reduction of cyclic and bicyclic ketones." J. Am. Chem. Soc. 1976, 98, 11, 3383–3385. Link

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in Fragment-Based Drug Design (FBDD)

Executive Summary & Strategic Value

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (referred to herein as MDOC ) represents a high-value "Lead-Like" scaffold rather than a traditional low-MW fragment.[1][2][3] In the context of Fragment-Based Drug Design (FBDD), it serves as a privileged sp³-rich core that bridges the gap between initial fragment hits and hit-to-lead optimization.[1][2][3]

Its strategic value lies in three key attributes:

  • Pre-Installed Pharmacophore: The 3,4-dichlorophenyl moiety is a validated "anchor" for Monoamine Transporters (SERT, DAT, NET), historically proven in drugs like Sertraline and Indatraline.[2][3]

  • Gem-Disubstitution: The quaternary carbon at position 1 locks the cyclohexane ring conformation, reducing the entropic penalty upon binding—a critical factor in improving ligand efficiency (LE).[2][3]

  • Orthogonal Reactivity: The molecule possesses two distinct vectors for "Fragment Growing":

    • Vector A (4-Oxo): A highly reactive ketone handle for reductive amination, Grignard addition, or spiro-cyclization.[1][2][3]

    • Vector B (Ester): A latent handle for hydrolysis to carboxylic acid (solubility modulation) or reduction to primary alcohols.[2][3]

Chemical Profile & Fragment Attributes

Table 1: Physicochemical Properties of MDOC

PropertyValueFBDD Implication
Molecular Weight 301.17 DaBorders "Rule of 3"; ideal for Lead-Oriented Synthesis.
cLogP ~3.5Hydrophobic anchor; requires polar "growth" to balance solubility.[1][2][3]
H-Bond Acceptors 3 (Ketone, Ester)Moderate polarity; ketone is a transient acceptor (removed upon derivatization).[1][2][3]
Rotatable Bonds 2High rigidity due to the cyclohexane ring; favorable entropy.[2][3]
Topology 3D (sp³-rich)Escapes "Flatland"; explores non-planar chemical space.[1][2][3]

Application Protocol: Divergent Library Generation

The most potent application of MDOC in FBDD is the rapid generation of Amine Libraries targeting CNS receptors.[2][3] The following protocol details the Reductive Amination pathway, which converts the "dummy" ketone into an active amine "warhead."

Workflow Diagram: The MDOC Divergence Strategy

MDOC_Workflow cluster_QC Quality Control Gate MDOC MDOC Scaffold (Ketone Core) Intermediate Imine/Enamine Intermediate MDOC->Intermediate + Amine (R-NH2) Amine_Input Fragment Library (Primary/Sec. Amines) Amine_Input->Intermediate Reduction Reduction Step (STAB or NaCNBH3) Intermediate->Reduction In situ Library Final Analog Library (Cis/Trans Isomers) Reduction->Library Isolation QC_LCMS LCMS: Mass Shift [M+Amine-H2O+2H] Reduction->QC_LCMS QC_NMR 1H NMR: Loss of δ 2.5-3.0 (alpha-keto)

Figure 1: Divergent synthesis workflow transforming the MDOC scaffold into a functionalized library via reductive amination.[1][2][3]

Detailed Protocol: Reductive Amination for Library Expansion

Objective: Synthesize a 12-member library of amine analogs from the MDOC scaffold to probe the S1' pocket of the target protein.

Reagents:

  • Scaffold: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 equiv).

  • Amine Fragments: Diverse set (e.g., morpholine, N-methyl-piperazine, benzylamine) (1.2 equiv).[1][2][3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH₃).[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2][3]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).[2][3]

Step-by-Step Methodology:

  • Imine Formation (The "Docking" Step):

    • In a 4 mL glass vial, dissolve MDOC (30 mg, 0.1 mmol) in DCE (1.0 mL).

    • Add the selected Amine Fragment (0.12 mmol).[2][3]

    • Add Acetic Acid (6 µL, 0.1 mmol) to catalyze imine formation.

    • Critical Check: Stir at Room Temperature (RT) for 1 hour. If the amine is sterically hindered, heat to 40°C.[2][3]

  • Reduction (The "Locking" Step):

    • Add STAB (32 mg, 0.15 mmol) in one portion.[2][3]

    • Scientific Rationale: STAB is preferred over NaBH₄ because it is less nucleophilic and will not reduce the ketone before the imine is formed, nor will it reduce the ester group at position 1 [1].[3]

    • Stir the reaction at RT for 16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (1 mL).

    • Extract with DCM (2 x 2 mL).[2][3]

    • Pass the organic layer through a hydrophobic phase separator frit.[2][3]

  • Purification & Isomer Separation:

    • Evaporate solvent.[2][3][4]

    • Note on Stereochemistry: This reaction produces a mixture of cis and trans isomers (relative to the ester and the new amine).[3]

    • Protocol: Use Prep-HPLC (C18 column, Water/Acetonitrile gradient) to separate diastereomers.[1][2][3] The biological activity often resides in only one isomer (typically the trans-amine/aryl relationship mimics the bioactive conformation).[3]

Validation & Quality Control

To ensure the integrity of the generated library, the following QC parameters must be met:

  • LC-MS Validation:

    • Confirm molecular ion:

      
      .[1][2][3]
      
    • Example: If reacting with Morpholine (MW 87), expected mass shift is

      
       Da.[1][2][3]
      
  • NMR Diagnostic Signals:

    • Disappearance: The multiplet signals at δ 2.4–2.6 ppm (protons

      
       to the ketone) should shift significantly upfield or broaden.[2][3]
      
    • Appearance: A new signal at δ 2.8–3.5 ppm corresponding to the methine proton (

      
      -N) at position 4.[1][2][3]
      

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • ChemScene. (n.d.).[2][3] "Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate Product Page." (Analogous structure reference).

  • PubChem. (2025).[2][3] "Methyl 4-(4-chlorophenyl)cyclohexane-1-carboxylate Compound Summary." National Library of Medicine.[2][3]

  • Evolutions in Fragment-Based Drug Design. (2010). PMC - PubMed Central.[1][2][3]

Sources

The "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" Scaffold: A Versatile Platform for the Development of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Therapeutic Potential with a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" core represents one such scaffold, offering a unique three-dimensional architecture endowed with key functional groups amenable to diverse chemical modifications. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of this promising scaffold, with a particular focus on its utility in developing novel therapeutics targeting the central nervous system (CNS), including kappa-opioid receptor (KOR) agonists.[1][2] The strategic placement of a dichlorinated phenyl ring, a ketone, and a methyl ester provides a rich playground for synthetic chemists to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of the "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scaffold can be achieved through a multi-step sequence, leveraging well-established organic reactions. A plausible and efficient route involves a Dieckmann condensation, a powerful intramolecular reaction for the formation of cyclic β-keto esters.[3][4][5][6]

Proposed Synthetic Pathway

A logical synthetic strategy commences with the preparation of a suitable acyclic diester precursor, which is then cyclized via the Dieckmann condensation.

dot

Caption: Proposed synthetic pathway for the core scaffold.

Detailed Experimental Protocol: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Materials:

  • 3,4-Dichlorophenylacetonitrile

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Sodium ethoxide (NaOEt)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Dimethyl 2-(3,4-dichlorophenyl)adipate (Diester Precursor)

  • Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,4-dichlorophenylacetonitrile in anhydrous methanol. Add a catalytic amount of sodium methoxide. To this solution, add methyl acrylate dropwise at room temperature. Stir the reaction mixture overnight.

  • Work-up and Purification: Neutralize the reaction mixture with dilute hydrochloric acid. Remove the methanol under reduced pressure. Extract the residue with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude methyl 4-cyano-4-(3,4-dichlorophenyl)butanoate.

  • Hydrolysis and Esterification: Hydrolyze the crude nitrile-ester intermediate with a mixture of concentrated sulfuric acid and water under reflux. After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and esterify the resulting diacid by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Purification: Purify the resulting dimethyl 2-(3,4-dichlorophenyl)adipate by vacuum distillation or column chromatography on silica gel.

Step 2: Dieckmann Condensation to Yield the Core Scaffold

  • Cyclization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified dimethyl 2-(3,4-dichlorophenyl)adipate in anhydrous toluene. Add sodium ethoxide portion-wise at room temperature. Heat the reaction mixture to reflux and stir overnight.[5][6]

  • Work-up and Purification: Cool the reaction mixture and quench with dilute hydrochloric acid. Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Derivatization Strategies: Expanding the Chemical Space

The "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scaffold possesses two primary handles for chemical modification: the ketone at the 4-position and the methyl ester at the 1-position. These functional groups allow for a wide array of derivatization reactions to generate a library of novel compounds for biological screening.

dot

Caption: Key derivatization strategies for the core scaffold.

Protocol 1: Reductive Amination of the Ketone

This protocol describes the introduction of various amine functionalities at the 4-position, a common strategy in the development of CNS-active compounds.

Materials:

  • Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • Primary or secondary amine (e.g., pyrrolidine, piperidine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the core scaffold in DCE.

  • Add the desired amine (1.1 equivalents) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Amide Derivatives

Conversion of the methyl ester to an amide introduces a key hydrogen bond donor/acceptor unit, which can significantly impact biological activity.

Materials:

  • Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • Primary or secondary amine

  • Trimethylaluminum (AlMe₃) in toluene (2.0 M solution)

  • Toluene

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the desired amine in toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of the core scaffold in toluene to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Filter the resulting suspension through celite and wash with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude amide by column chromatography.

Protocol 3: Formation of 1,3,4-Oxadiazole and Thiadiazole Heterocycles

Heterocyclic moieties such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles are prevalent in many biologically active compounds.[7][8] This protocol outlines their synthesis from the ester functionality via a hydrazide intermediate.

Step 3a: Hydrazide Formation

  • Dissolve the core scaffold in methanol and add hydrazine hydrate (excess).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrazide, which can often be used in the next step without further purification.

Step 3b: Oxadiazole/Thiadiazole Ring Formation

  • For 1,3,4-Oxadiazoles: React the hydrazide with a suitable carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating with an orthoester.

  • For 1,3,4-Thiadiazoles: React the hydrazide with a thiocarbonyl source, such as carbon disulfide in the presence of a base, followed by cyclization.

Application Focus: Development of Kappa-Opioid Receptor (KOR) Agonists

The 1-(3,4-dichlorophenyl)-4-substituted cyclohexane scaffold is a key pharmacophore in a number of potent and selective kappa-opioid receptor (KOR) agonists.[1] KOR agonists are of significant interest for the treatment of pain, pruritus, and addiction, but their clinical utility has been hampered by CNS-mediated side effects such as dysphoria and sedation.[1][2] The development of peripherally restricted or functionally selective KOR agonists is a major goal in the field.

The "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scaffold provides an excellent starting point for the design of novel KOR ligands. Derivatization at the C4 position, in particular, allows for the introduction of various amine-containing side chains that are known to be crucial for KOR activity.

Derivative Type Potential Biological Activity Rationale for Synthesis
C4-Amine DerivativesKappa-Opioid Receptor AgonismMimic known KOR agonists with a basic nitrogen atom for receptor interaction.[1]
C1-Amide DerivativesModulated PharmacokineticsAltering polarity and hydrogen bonding potential can affect solubility, permeability, and metabolic stability.
C1-Heterocycle DerivativesNovel Receptor InteractionsIntroduction of rigid, aromatic heterocycles can explore new binding pockets and improve target selectivity.

Conclusion and Future Directions

The "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scaffold is a versatile and valuable tool for medicinal chemists. Its straightforward synthesis and the presence of readily modifiable functional groups make it an ideal starting point for the generation of diverse compound libraries. The demonstrated potential of related structures as kappa-opioid receptor agonists highlights a particularly promising avenue for future research. By systematically exploring the structure-activity relationships through the derivatization strategies outlined in this guide, researchers can aim to develop novel drug candidates with improved efficacy and safety profiles for a range of therapeutic indications.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Zhao, J. C. G., et al. (2018). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Organic & Biomolecular Chemistry, 16(34), 6176-6184.
  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

  • Bhusari, S., et al. (2018). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of King Saud University-Science, 30(2), 247-253.
  • Reddy, T. S., et al. (2014). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. (2022). Frontiers in Pharmacology, 13, 928285.
  • IUPHAR/BPS Guide to PHARMACOLOGY. κ receptor. Available at: [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

  • Chen, Z., et al. (2013). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Molecules, 18(11), 13674-13695.
  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

  • U.S. Patent No. 3,428,668. (1969). Process for the preparation of 1,4-cyclohexane dicarboxylic acid dialkyl esters.
  • World Intellectual Property Organization. (2010).
  • Larionov, O. V., et al. (2013). Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones. Organic letters, 15(1), 12-15.
  • Bidlack, J. M., et al. (2020). Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through G α z as Shown with Bioluminescence Resonance Energy Tranfer. Molecular Pharmacology, 98(4), 435-445.
  • de Souza, M. V. N., et al. (2018). Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis. Tuberculosis, 111, 134-142.
  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Taylor & Francis Online. Kappa opioid receptor – Knowledge and References. Available at: [Link]

  • ResearchGate. The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(11), 7836-7846.
  • Manning, J. R., & Davies, H. M. L. (2010). One-Flask Synthesis of Methyl Arylvinyldiazoacetates and Their Application in Enantioselective C–H Functionalization: Synthesis of (E)-Methyl 2-Diazo-4-phenylbut-3-enoate and (S,E)-Methyl 2-((R)-4-Methyl-1,2-dihydronaphthalen-2-yl)
  • PrepChem. Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. Available at: [Link]

Sources

Application Notes: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of therapeutic agents incorporating these structural motifs.[1][2] Their prevalence stems from the unique physicochemical properties imparted by heteroatoms, which enable precise interactions with biological targets.[2] Within this landscape, "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" emerges as a highly valuable, yet underexplored, starting material.

This molecule is strategically designed for divergent synthesis. The 3,4-dichlorophenyl group is a common substituent in bioactive compounds, known to enhance binding affinity and modulate metabolic stability. The core structure, a 4-oxocyclohexanecarboxylate, presents a trifecta of reactive sites: a ketone, an ester, and activated α-carbons. This multi-functional nature allows for a range of classical and modern cyclization reactions to build diverse heterocyclic scaffolds. This guide provides detailed protocols and mechanistic insights into the application of this precursor in the synthesis of medicinally relevant heterocyclic systems, including tetrahydrobenzothiophenes, tetrahydrocarbazoles, and pyrazoles.

I. Synthesis of Tetrahydrobenzothiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[3] These thiophene scaffolds are of significant interest due to their wide range of biological activities, including antibacterial and anticancer properties.[4] The reaction typically involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base.[5][6]

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the ketone moiety of the starting material and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine. This forms an α,β-unsaturated dinitrile intermediate. Elemental sulfur then adds to the activated α-carbon, followed by an intramolecular cyclization and tautomerization to yield the stable, aromatic 2-aminothiophene ring system. The use of a cyclic ketone like our title compound directly yields the fused tetrahydrobenzothiophene core, a privileged structure in medicinal chemistry.[7]

Gewald_Reaction Start Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Dinitrile Intermediate Knoevenagel->Intermediate Cyclization Sulfur Addition & Cyclization Intermediate->Cyclization Product Substituted Tetrahydrobenzothiophene Cyclization->Product Fischer_Indole_Synthesis Start Starting Material + Phenylhydrazine Condensation Hydrazone Formation Start->Condensation Acid Acid Catalyst (e.g., Acetic Acid) Acid->Condensation Hydrazone Phenylhydrazone Intermediate Condensation->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Product Substituted Tetrahydrocarbazole Cyclization->Product

Sources

The Strategic Application of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in Total Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of organic chemistry, particularly in the domain of total synthesis and drug development, the strategic use of well-defined molecular scaffolds is paramount. Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate emerges as a highly valuable, yet underexplored, building block. Its unique combination of a sterically demanding and electronically modified aromatic ring, a reactive ketone, and a versatile ester functional group within a conformationally rich cyclohexanone framework makes it a compelling starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive resource to leverage this compound's synthetic potential.

Significance in Synthetic Chemistry: A Multifunctional Scaffold

The 3,4-dichlorophenyl moiety is a common feature in many biologically active compounds, imparting properties such as increased lipophilicity and metabolic stability. The presence of this group on a cyclohexanone ring, which can be further functionalized, opens avenues for the creation of novel analogs of existing drugs or entirely new chemical entities. The ketone at the 4-position and the methyl ester at the 1-position are gateways to a multitude of chemical transformations, allowing for the construction of diverse and complex molecular frameworks.

Proposed Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be obtained via an intramolecular Dieckmann condensation of a suitably substituted 1,7-diester. This precursor can, in turn, be assembled through a Michael addition of a malonic ester derivative to an α,β-unsaturated ester, followed by alkylation with a 3,4-dichlorobenzyl halide.

G Target Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Diester Substituted 1,7-Diester Target->Diester Dieckmann Condensation Malonate Dimethyl malonate Diester->Malonate Michael Addition & Alkylation UnsaturatedEster Methyl acrylate Diester->UnsaturatedEster BenzylHalide 3,4-Dichlorobenzyl bromide Diester->BenzylHalide

Caption: Retrosynthetic approach for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3,4-dichlorobenzyl)malonate

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Add a solution of 3,4-dichlorobenzyl bromide (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Completion and Work-up: Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford diethyl 2-(3,4-dichlorobenzyl)malonate.

Step 2: Synthesis of the 1,7-Diester Precursor

  • Michael Addition: To a solution of diethyl 2-(3,4-dichlorobenzyl)malonate (1.0 eq) and methyl acrylate (1.2 eq) in a suitable solvent like methanol, add a catalytic amount of a strong base such as sodium methoxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Step 3: Dieckmann Condensation to form Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-3-carboxylate

  • Cyclization: To a solution of the purified 1,7-diester in an anhydrous solvent such as toluene, add a strong base like sodium hydride or sodium ethoxide.

  • Heating: Heat the reaction mixture to reflux to promote the intramolecular condensation.[1][5]

  • Acidic Work-up: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench with a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the resulting β-keto ester enolate.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Decarboxylation to Yield the Final Product

  • Saponification and Decarboxylation: The resulting β-keto ester can be saponified with aqueous base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding the target molecule.

G start Diethyl malonate + 3,4-Dichlorobenzyl bromide step1 Diethyl 2-(3,4-dichlorobenzyl)malonate start->step1 Alkylation step2 1,7-Diester Precursor step1->step2 Michael Addition step3 Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-3-carboxylate step2->step3 Dieckmann Condensation end Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate step3->end Decarboxylation

Caption: Proposed synthetic workflow.

Applications in Total Synthesis and Drug Discovery

The structural features of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate make it a versatile intermediate for the synthesis of various target molecules.

Synthesis of Novel Analgesics

Structurally related 4-amino-4-arylcyclohexanones have shown promise as a novel class of analgesics.[6] The ketone functionality of the title compound can be converted to an amine via reductive amination, and subsequent modifications of the ester group could lead to a library of compounds for structure-activity relationship (SAR) studies in the development of new pain management therapies.

Precursor for Fused Heterocyclic Systems

The cyclohexanone ring can serve as a scaffold for the construction of fused heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, a Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol condensation, could be employed to build a second ring onto the cyclohexanone core.[7][8][9][10][11] This would open up possibilities for synthesizing novel tetracyclic or pentacyclic structures with potential biological activity.

Building Block for Bioactive Natural Product Analogs

Many natural products with interesting biological activities contain substituted cyclohexane rings. The title compound can be used as a starting material to synthesize analogs of these natural products, where the 3,4-dichlorophenyl group can modulate the pharmacological properties.

Characterization and Data

Table 1: Expected Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₁₄H₁₄Cl₂O₃
Molecular Weight301.17 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃)δ 7.3-7.6 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃), 2.2-2.8 (m, 8H, cyclohexyl-H)
¹³C NMR (CDCl₃)δ ~208 (C=O, ketone), ~175 (C=O, ester), 130-140 (Ar-C), ~55 (OCH₃), 30-50 (cyclohexyl-C)
IR (KBr)~1730 cm⁻¹ (C=O, ester), ~1715 cm⁻¹ (C=O, ketone), ~1590, 1470 cm⁻¹ (C=C, aromatic)
Mass Spec (EI)m/z 300/302/304 (M⁺, isotopic pattern for 2 Cl)

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a powerful and versatile building block for organic synthesis. Its strategic application can facilitate the efficient construction of complex molecular architectures relevant to drug discovery and materials science. The proposed synthetic protocol, based on established and reliable reactions, provides a clear pathway for its preparation. By understanding its reactivity and potential applications, researchers can unlock new possibilities in the synthesis of novel and impactful molecules.

References

  • PrepChem. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available at: [Link]

  • PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][12][13]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. Available at: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. Available at: [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]

  • Der Pharma Chemica. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • ResearchGate. Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Available at: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Available at: [Link]

  • Organic Syntheses. Procedure for the synthesis of a diazo compound. Available at: [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Available at: [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. Available at: [Link]

  • YouTube. Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Available at: [Link]

  • PubMed. Enantiospecific total synthesis of (-)-4-thiocyanatoneopupukeanane. Available at: [Link]

  • National Institutes of Health. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • ACS Publications. Intramolecular Thia-anti-Michael Addition of a Sulfur Anion to Enones: A Regiospecific Approach to Multisubstituted Thiophene Derivatives. Available at: [Link]

  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

  • ACS Publications. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Available at: [Link]

  • Academia.edu. SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Available at: [Link]

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • JoVE. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]

  • YouTube. Robinson Annulation Reaction Mechanism. Available at: [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" functional group transformations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functional Group Transformations of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The 1-aryl-4-oxocyclohexanecarboxylate core represents one such scaffold. Its rigid, three-dimensional structure provides a defined orientation for pendant functional groups, making it an ideal starting point for exploring structure-activity relationships (SAR).

The subject of this guide, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate , is a highly functionalized derivative within this class. It possesses three primary sites for chemical modification: a ketone, an ester, and a deactivated dichlorophenyl ring. This multiplicity of reactive handles allows for extensive diversification, enabling the synthesis of a wide array of analogs for biological screening. Such compounds and their derivatives have been investigated for a range of central nervous system activities, including analgesic properties.[1][2]

This document provides a comprehensive overview of the key functional group transformations possible with this molecule. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic and strategic considerations for each transformation.

Strategic Overview of Functional Group Transformations

The chemical architecture of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate offers a rich playground for synthetic transformations. The primary pathways for modification can be visualized as diverging from the three core functional groups.

G cluster_start Starting Material cluster_ketone Ketone Transformations cluster_ester Ester Transformations cluster_ring Aromatic Ring Transformations start Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate reduction Reduction to Hydroxy start->reduction C=O reductive_amination Reductive Amination to Amino start->reductive_amination C=O deoxygenation Deoxygenation to Methylene start->deoxygenation C=O hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis -COOCH3 ester_reduction Reduction to Primary Alcohol start->ester_reduction -COOCH3 eas Electrophilic Aromatic Substitution (e.g., Nitration) start->eas Ar-Cl amide_formation Amide Formation hydrolysis->amide_formation -COOH

Caption: Key transformation pathways for the title compound.

Transformations of the Ketone Functional Group

The ketone at the C4 position is arguably the most versatile handle for initial derivatization due to its moderate reactivity and the numerous well-established protocols for its transformation.

Selective Reduction to a Secondary Alcohol

Reducing the ketone to a hydroxyl group introduces a new stereocenter and a valuable hydrogen bond donor/acceptor, significantly altering the molecule's polarity and potential biological interactions. The choice of reducing agent is critical for achieving chemoselectivity, as harsh reagents would also reduce the ester.

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[3] It is a mild hydride donor, sufficiently reactive to reduce ketones and aldehydes but generally unreactive towards esters under standard conditions. This selectivity obviates the need for a protecting group strategy, streamlining the synthetic sequence. The reaction is typically performed in a protic solvent like methanol or ethanol, which participates in the reaction mechanism by protonating the intermediate alkoxide.

Stereochemical Considerations: Hydride attack on the cyclohexanone ring can occur from either the axial or equatorial face, leading to a mixture of diastereomeric alcohols. The product ratio is influenced by steric hindrance and torsional strain, with attack from the equatorial face often being favored to avoid steric clashes, resulting in the axial alcohol as the major product.

Protocol 1.1: Selective Ketone Reduction with Sodium Borohydride

  • Dissolution: Dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and improve selectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Monitor for gas evolution (hydrogen).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone to consume any excess NaBH₄. Follow this by adding 1 M aqueous HCl until the pH is ~5-6.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel.[4]

ParameterConditionRationale
Reagent Sodium Borohydride (NaBH₄)Chemoselectively reduces ketones over esters.[3]
Solvent MethanolProtic solvent, good solubility for substrate and reagent.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side reactions.
Stoichiometry 1.1 eq NaBH₄A slight excess ensures complete conversion.
Typical Yield >90%High efficiency transformation.
Reductive Amination to Introduce an Amino Group

Converting the ketone into an amine is a powerful strategy in medicinal chemistry, as the resulting basic nitrogen can form salt bridges and engage in crucial hydrogen bonding interactions, often improving pharmacokinetic properties. This transformation proceeds via an in situ formed iminium ion, which is then reduced.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a superior reagent for reductive amination. It is less basic and more sterically hindered than other hydride reagents like sodium cyanoborohydride (NaCNBH₃), making it highly selective for the reduction of the protonated iminium intermediate over the starting ketone. This prevents the competitive formation of the alcohol byproduct. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to favor iminium ion formation.

Protocol 1.2: Reductive Amination with Sodium Triacetoxyborohydride

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Substrate & Amine (R-NH2) in DCE B 2. Add Acetic Acid (Catalyst) A->B C 3. Add NaBH(OAc)3 Portion-wise B->C D 4. Stir at RT (Monitor by TLC/LCMS) C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extract with DCM & Purify E->F G Product: 4-Amino Derivative F->G

Caption: Step-by-step workflow for reductive amination.

  • Setup: To a solution of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The mixture may become thick but should remain stirrable.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired amine product.

Deoxygenation via Wolff-Kishner Reduction

Complete removal of the carbonyl oxygen to form a methylene group (-CH₂-) can be useful for removing a polar functional group and exploring the SAR of the underlying carbocyclic core.

Causality Behind Experimental Choices: The Wolff-Kishner reduction is performed under strongly basic conditions, making it compatible with the base-sensitive ester group (saponification is a risk, but often slower than hydrazone formation and reduction at high temperatures).[5][6] The acidic conditions of the alternative Clemmensen reduction would readily hydrolyze the ester and are therefore unsuitable. The reaction involves the formation of a hydrazone intermediate, which, upon deprotonation and heating, collapses to release nitrogen gas and form the alkane.

Protocol 1.3: Wolff-Kishner Reduction

  • Hydrazone Formation: In a flask equipped with a Dean-Stark apparatus and reflux condenser, combine the starting ketone (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

  • Dehydration: Heat the mixture to reflux to form the hydrazone, collecting the water byproduct in the Dean-Stark trap.

  • Reduction: After hydrazone formation is complete (as monitored by TLC), cool the mixture slightly and add potassium hydroxide (KOH, 4.0 eq).

  • Nitrogen Extrusion: Replace the Dean-Stark trap with a standard reflux condenser and heat the mixture to a high temperature (~180-200 °C). Nitrogen gas will evolve vigorously. Maintain this temperature until gas evolution ceases.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with toluene or ether.

  • Purification: Wash the combined organic extracts with dilute HCl and then brine, dry over MgSO₄, concentrate, and purify by chromatography.

Transformations of the Ester Functional Group

The methyl ester provides a gateway to carboxylic acids, amides, and primary alcohols—all fundamental functional groups in drug molecules.

Saponification to the Carboxylic Acid

Hydrolysis of the ester to the corresponding carboxylic acid is a foundational step for many subsequent transformations, such as amide coupling.

Causality Behind Experimental Choices: Base-catalyzed hydrolysis, or saponification, is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process.[7][8] The reaction is driven to completion by the formation of the carboxylate salt, which is deprotonated under the basic conditions and is unreactive towards the alcohol nucleophile.[9] A mixture of water and a co-solvent like methanol or THF is used to ensure solubility of both the ester and the hydroxide salt (e.g., LiOH or NaOH).

Protocol 2.1: Ester Hydrolysis with Lithium Hydroxide

  • Setup: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete by TLC analysis.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product will typically precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil, extract it with ethyl acetate.

Amide Formation via the Carboxylic Acid

Amides are a ubiquitous functional group in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. The most reliable method to form them is by activating the carboxylic acid (obtained from Protocol 2.1) with a coupling agent.

Causality Behind Experimental Choices: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole) are highly efficient for amide bond formation under mild conditions. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the desired amine.

Protocol 2.2: EDC/HOBt Mediated Amide Coupling

G cluster_workflow Amide Coupling Workflow A 1. Combine Carboxylic Acid, Amine, EDC, HOBt in DMF B 2. Add DIPEA base A->B C 3. Stir at RT for 12-24h B->C D 4. Dilute with Water C->D E 5. Extract with EtOAc D->E F 6. Purify by Chromatography or Recrystallization E->F G Product: Amide Derivative F->G

Caption: General workflow for amide bond formation.

  • Setup: Dissolve the carboxylic acid (1.0 eq), desired amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the solution at room temperature for 12-24 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography or recrystallization.

Transformations of the Dichlorophenyl Ring

Modifying the aromatic ring is the most challenging transformation due to its deactivation by the two electron-withdrawing chlorine atoms.[10] Standard electrophilic aromatic substitution (EAS) requires forcing conditions.

Causality Behind Experimental Choices: The chlorine atoms are ortho, para-directing but deactivating. The bulky cyclohexyl group will sterically hinder the ortho positions (C2 and C5). Therefore, any substitution is most likely to occur at the C6 position, which is para to the C3-chloro and meta to the C4-chloro substituent. A powerful electrophile, such as the nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acid, is required to overcome the deactivation of the ring.[11][12]

Protocol 3.1: Nitration of the Aromatic Ring

Note: This reaction should be performed with extreme caution behind a blast shield due to the use of strong, corrosive acids and the potential for exothermic runaway reactions.

  • Acid Mixture: In a flask cooled to 0 °C, carefully add fuming nitric acid (HNO₃, 3.0 eq) dropwise to concentrated sulfuric acid (H₂SO₄, 10 vols).

  • Substrate Addition: Slowly add the starting material (1.0 eq) to the cold nitrating mixture.

  • Reaction: Stir the reaction at 0-10 °C for 1-2 hours.

  • Quenching: Very carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Alternatively, extract with a solvent like DCM.

  • Purification: Purify the product by recrystallization or chromatography to separate the regioisomers.

ParameterConditionRationale
Reagents Conc. HNO₃ / Conc. H₂SO₄Generates the highly reactive nitronium ion (NO₂⁺) needed for the deactivated ring.[11]
Temperature 0-10 °CControls the highly exothermic reaction and prevents side product formation.
Expected Regioselectivity Major product at C6Directed by chlorine atoms and sterically least hindered position.
Safety EXTREME CAUTION Highly corrosive and exothermic. Use appropriate PPE and a blast shield.

References

  • PrepChem. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available from: [Link]

  • PrepChem. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Available from: [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135–4146. Available from: [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available from: [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Kaliappan, K. P. (2020). Organic Chemistry CH-401 Course. IIT Bombay. Available from: [Link]

  • MacMillan, D. W. C., et al. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society. Available from: [Link]

  • Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Available from: [Link]

  • Wentzel Lab. (2020). Various Functional Groups transforming into Carboxylic Acids. Available from: [Link]

  • King, S. Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. Available from: [Link]

  • König, B. Reduction Reactions. University of Regensburg. Available from: [Link]

  • Organic Syntheses. Procedure for purification by column chromatography. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). The dichlorocyclopropanation of 3-methyl-1-cyclohexene and 4-vinyl-1. Available from: [Link]

  • MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • Molecules. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]

  • Organic Chemistry Portal. (2006). Functional Group Transformation. Available from: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Available from: [Link]

  • Organic Process Research & Development. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Available from: [Link]

  • Chem Lab. (2019). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

  • MDPI. Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. Available from: [Link]

  • Mahmoud, A. R. (2025). Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. ResearchGate. Available from: [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. Available from: [Link]

  • ASBASJSM College of Pharmacy. Birch/Clemmensen/Wolff-Kishner Reductions. Available from: [Link]

  • ScholarWorks at WMU. Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives. Available from: [Link]

  • Chad's Prep. (2018). 11.1 Functional Group Conversions. Available from: [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scale-up synthesis procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Introduction

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a functionalized carbocyclic compound with potential applications as a key intermediate in the development of novel pharmaceutical agents and advanced materials. Its structure, featuring a substituted aromatic ring attached to a quaternary center on a cyclohexanone framework, makes it a valuable building block for creating complex molecular architectures. The presence of the ketone and ester functionalities allows for diverse downstream chemical modifications.

This document provides a comprehensive guide for the multi-gram scale-up synthesis of this target molecule. The proposed synthetic strategy is designed for robustness, scalability, and efficiency, prioritizing the use of readily available reagents and standard reaction conditions suitable for a process chemistry environment. The pathway involves a two-stage process: the initial construction of the core carboxylic acid intermediate followed by its efficient esterification.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. This approach allows for the isolation and purification of a key intermediate, which is often crucial for ensuring high purity in the final product during scale-up operations.

  • Stage 1: Synthesis of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid. The core of the molecule is constructed via a robust sequence involving a Michael addition followed by an intramolecular Dieckmann condensation. This classic ring-forming strategy is well-suited for creating the functionalized cyclohexanone ring system. The sequence concludes with hydrolysis and decarboxylation to yield the stable keto-acid intermediate.

  • Stage 2: Methyl Esterification. The carboxylic acid intermediate is converted to the final methyl ester product. For scalability and high conversion, a two-step, one-pot procedure involving the formation of an acid chloride intermediate is employed. This method is highly effective and generally preferred over equilibrium-limited direct esterification methods like the Fischer esterification for large-scale production.

Stage 1: Synthesis of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid

Expertise & Experience: The Rationale Behind the Annulation Strategy

The creation of the quaternary carbon center at the C1 position, bearing both the aromatic ring and the carboxyl group, is the key challenge. A Robinson annulation, which combines a Michael addition and an aldol condensation, is a powerful tool for forming six-membered rings[1][2]. We will employ a related strategy, the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. This is a highly reliable method for synthesizing five- and six-membered rings[3].

Our approach begins with the Michael addition of 3,4-dichlorophenylacetonitrile to ethyl acrylate. The nitrile group serves as an effective masked carboxylate, and its α-protons are sufficiently acidic for deprotonation to initiate the conjugate addition. The resulting adduct, a δ-cyano ester, is then subjected to a second Michael addition with another equivalent of ethyl acrylate, followed by an intramolecular Dieckmann condensation. The final steps involve acidic hydrolysis of the resulting cyclic β-keto ester and nitrile, which is accompanied by decarboxylation to afford the desired 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid[4]. This multi-reaction sequence provides a convergent and efficient route to the key intermediate.

Experimental Protocol: Step-by-Step Synthesis

Materials and Reagents:

  • 3,4-Dichlorophenylacetonitrile

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A 2L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Michael Addition & Cyclization: Charge the flask with anhydrous ethanol (800 mL) and sodium ethoxide (e.g., 21 wt% in ethanol, ~2.5 equivalents). Add 3,4-dichlorophenylacetonitrile (1 equivalent) to the stirred solution.

  • Heat the mixture to 50-60°C. Add ethyl acrylate (2.2 equivalents) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 70°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, carefully add concentrated hydrochloric acid (e.g., 6 M, ~5 equivalents) to the reaction mixture. Caution: This will be exothermic.

  • Heat the mixture to reflux and maintain for 12-18 hours to ensure complete hydrolysis of the ester and nitrile groups and subsequent decarboxylation.

  • Work-up and Isolation: Cool the mixture and remove the ethanol under reduced pressure. Add water (500 mL) and toluene (500 mL) to the residue. Adjust the pH of the aqueous layer to >12 with a 10% sodium hydroxide solution.

  • Separate the layers and wash the organic (toluene) layer with water (2 x 200 mL). Combine all aqueous layers.

  • Cool the combined aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.[5]

  • Stir the slurry for 1 hour in the ice bath, then isolate the solid product by suction filtration.

  • Wash the filter cake with cold water (2 x 100 mL) and dry in a vacuum oven at 50-60°C to a constant weight to yield 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid as a solid.

Stage 2: Methyl Esterification via Acid Chloride Formation

Expertise & Experience: Choosing the Right Esterification Method for Scale-Up

While direct acid-catalyzed (Fischer) esterification is simple, it is an equilibrium process requiring a large excess of alcohol and may not be suitable for complex substrates that are sensitive to prolonged exposure to strong acid at high temperatures[6]. Steglich esterification, using coupling agents like DCC, is mild but produces solid byproducts (dicyclohexylurea) that complicate purification on a large scale[7][8].

Therefore, for a robust and high-yielding scale-up process, conversion of the carboxylic acid to a highly reactive acid chloride intermediate is the superior choice. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed[9][10]. The subsequent reaction of the crude acid chloride with methanol is typically rapid, clean, and proceeds to completion at moderate temperatures, making the overall process highly efficient.

Experimental Protocol: Step-by-Step Synthesis

Materials and Reagents:

  • 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a 1L flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a nitrogen inlet, suspend the carboxylic acid intermediate (1 equivalent) in toluene (400 mL).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Caution: Vigorous gas evolution (HCl, SO₂) will occur. Perform in a well-ventilated fume hood.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Esterification: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Re-dissolve the crude acid chloride residue in anhydrous dichloromethane (300 mL) and cool the solution to 0-5°C in an ice bath.

  • Slowly add anhydrous methanol (3 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by adding it to a stirred solution of saturated sodium bicarbonate (300 mL).

  • Separate the organic layer. Wash sequentially with water (200 mL) and brine (200 mL).[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.[12][13]

Data & Process Summary

ParameterStage 1: Keto-Acid SynthesisStage 2: Esterification
Starting Material 3,4-Dichlorophenylacetonitrile1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid
Key Reagents Ethyl acrylate, NaOEt, HClThionyl chloride, Methanol
Solvent(s) Ethanol, TolueneToluene, Dichloromethane
Reaction Temp. 60°C to RefluxReflux, then 0°C to RT
Reaction Time ~24-30 hours (total)~4-6 hours
Typical Yield 70-80%85-95%
Purification Precipitation / CrystallizationRecrystallization / Distillation
Final Product 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acidMethyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Process Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Keto-Acid Formation cluster_stage2 Stage 2: Esterification A Start: 3,4-Dichlorophenylacetonitrile + Ethyl Acrylate B Michael Addition & Dieckmann Condensation (NaOEt, EtOH, Reflux) A->B C Hydrolysis & Decarboxylation (HCl, Reflux) B->C D Work-up & Isolation (Precipitation) C->D E Intermediate: 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid D->E F Acid Chloride Formation (SOCl₂, Toluene, Reflux) E->F Transfer to Stage 2 G Esterification (MeOH, DCM) F->G H Work-up & Purification (Recrystallization) G->H I Final Product: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate H->I

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" purification by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate by Silica Gel Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in various synthetic pathways. The inherent challenges in isolating this moderately polar compound from reaction side-products and unreacted starting materials necessitate a robust chromatographic method. This guide details a systematic approach, beginning with method development using Thin Layer Chromatography (TLC) and culminating in a scalable flash column chromatography protocol. We emphasize the scientific rationale behind each step, from the selection of the stationary and mobile phases to the techniques of column packing and sample loading, ensuring a reproducible and high-purity outcome for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principles

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative. Its structure incorporates a polar ketone and a methyl ester functional group, along with a non-polar dichlorophenyl moiety. This combination of features places it in the moderately polar range of organic compounds, making silica gel column chromatography the ideal method for purification.

The fundamental principle of this separation is based on the differential partitioning of the analyte and impurities between a polar stationary phase and a less polar mobile phase[1].

  • Stationary Phase: Silica gel ((\ce{SiO_2})) is used as the stationary phase. Its surface is covered with polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the molecules being separated[1]. The ketone and ester groups of the target compound will interact with these silanol groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) is used as the mobile phase. The mobile phase flows through the column, competing with the stationary phase for the compounds in the mixture.

  • Mechanism of Separation: Less polar compounds have a weaker affinity for the silica gel and spend more time dissolved in the mobile phase, thus traveling down the column more quickly. More polar compounds adsorb more strongly to the silica gel and are eluted later. By starting with a low-polarity mobile phase and gradually increasing its polarity (gradient elution), we can first wash away non-polar impurities before eluting the target compound, leaving highly polar impurities adsorbed to the top of the column.

Preliminary Analysis and Method Development via TLC

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC). TLC serves as a small-scale, rapid predictor of the separation achievable on a column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25 - 0.35 for the target compound. This Rf value ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities.

Protocol: TLC Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several silica gel TLC plates (e.g., SiliaPlate with F254 indicator)[2].

  • Development: Prepare a series of eluent systems with varying ratios of ethyl acetate (EtOAc) in hexanes in separate developing chambers. Suggested starting ratios include 5%, 10%, 15%, 20%, and 30% EtOAc in hexanes.

  • Elution: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). If necessary, further visualization can be achieved by staining, for example, with a potassium permanganate or sulfuric acid stain followed by gentle heating[3].

  • Analysis: Calculate the Rf value for the spot corresponding to the product in each solvent system. Select the system that gives the desired Rf of ~0.3. For a compound with the polarity of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a system of 15-25% Ethyl Acetate in Hexanes is a likely starting point[4][5].

Materials and Equipment

Category Item Specifications
Glassware Chromatography ColumnGlass, 24/40 joint, PTFE stopcock, appropriate size for scale
Round Bottom FlasksFor sample prep and fraction collection
Erlenmeyer Flasks / Test TubesFor fraction collection
Powder FunnelFor loading silica gel
Pasteur Pipettes & Bulbs
Stationary Phase Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)
Mobile Phase Hexanes / HeptaneHPLC Grade
Ethyl AcetateHPLC Grade
Other Reagents Sand, WashedFor column base and top layer
Dichloromethane (DCM)For sample loading (if needed)
Celite® or Silica GelFor dry loading
Equipment Fume HoodMandatory for all steps
Rotary EvaporatorFor solvent removal
Compressed Air/NitrogenFor applying pressure (optional, for flash chromatography)
TLC Plates & ChamberSilica Gel 60 F254
UV LampFor TLC visualization

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Step 1: Column Preparation (Wet Slurry Packing)

The wet slurry method is superior to dry packing as it ensures a homogenous, air-free column bed, which is critical for achieving a high-resolution separation[6].

  • Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

  • Base Layer: Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of washed sand. This prevents the silica from washing out.

  • Prepare Slurry: In a beaker, measure approximately 40-60 g of silica gel (a 40:1 to 60:1 ratio of silica-to-crude-compound by weight is typical). Add the initial, least polar eluent (e.g., 5% EtOAc in hexanes) to create a pourable slurry. Stir gently to release trapped air.

  • Pack Column: Using a powder funnel, pour the silica slurry into the column in a single, continuous motion. Tap the side of the column gently to encourage even packing and dislodge any remaining air bubbles.

  • Equilibrate: Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Crucially, never let the silica gel run dry from this point forward. Add a protective ~1 cm layer of sand on top of the silica bed.

  • Wash: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated and settled.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is the preferred method for introducing the sample onto the column. It creates a narrow, concentrated band at the start of the separation, leading to sharper peaks and better resolution compared to liquid loading.

  • Adsorption: Dissolve the crude Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add Sorbent: To this solution, add 2-3 g of silica gel (or Celite®).

  • Evaporation: Thoroughly mix the slurry and remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.

  • Loading: Carefully add the powder containing the adsorbed sample to the top of the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection

A gradient elution strategy, where the polarity of the mobile phase is increased over time, is highly effective for separating complex mixtures.

  • Initial Elution: Begin eluting with a low-polarity solvent system (e.g., 5-10% EtOAc in hexanes), which was determined during the TLC optimization to be below the Rf of the product. This will elute any non-polar impurities first.

  • Apply Pressure: For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

  • Gradient Increase: Systematically and gradually increase the percentage of ethyl acetate in the mobile phase. A suggested gradient might be:

    • 200 mL of 10% EtOAc/Hexanes

    • 200 mL of 15% EtOAc/Hexanes

    • 400 mL of 20% EtOAc/Hexanes (the target compound should elute here)

    • 200 mL of 30% EtOAc/Hexanes (to wash out more polar compounds)

  • Fraction Collection: Collect the eluent in appropriately sized test tubes or flasks. The fraction size should be small relative to the column volume (e.g., 10-20 mL fractions).

Step 4: Monitoring and Analysis
  • TLC Analysis: Systematically analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

  • Pooling Fractions: Identify the fractions containing the pure desired product (single spot on TLC at the correct Rf). Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: Place the flask under high vacuum to remove any residual solvent. Record the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of Workflow

Chromatography_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC_Dev TLC Method Development Col_Prep Column Slurry Packing TLC_Dev->Col_Prep Informs Eluent Choice Load Load Sample onto Column Col_Prep->Load Sample_Prep Crude Sample Adsorption (Dry Load) Sample_Prep->Load Elute Gradient Elution (Hexanes -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Continuous TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Identify Pure Fractions Evap Solvent Evaporation Pool->Evap Pure_Product Pure Product Evap->Pure_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Synthesis Overview & Core Protocol

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most reliable pathway involves a piperidine-catalyzed Michael addition and subsequent intramolecular cyclization, followed by hydrolysis and decarboxylation. This route is adapted from established methods for synthesizing polysubstituted cyclohexanones from aromatic aldehydes.[1]

The overall workflow is summarized below.

Synthesis_Workflow A Reactants Mixing (3,4-dichlorobenzaldehyde, Dimethyl 1,3-acetonedicarboxylate) B Catalyzed Reaction (Piperidine in Ethanol) A->B Step 1 C Intermediate Formation (Cyclohexanone Precursor) B->C Step 2 D Hydrolysis & Decarboxylation (Aqueous HCl, Reflux) C->D Step 3 E Esterification (Methanol, H2SO4) D->E Step 4 F Workup & Purification (Extraction, Chromatography) E->F Step 5 G Final Product F->G Final Reaction_Mechanism sub_A Enolate Formation (Deprotonation of Dicarboxylate) step_1 Michael Addition sub_A->step_1 sub_B Knoevenagel Condensation (Aldehyde + Dicarboxylate) sub_B->step_1 intermediate Acyclic Adduct step_1->intermediate step_2 Intramolecular Cyclization (Dieckmann Condensation) intermediate->step_2 product Cyclohexanone Ring (Precursor) step_2->product

Sources

Technical Support Center: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This document is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we will address common challenges encountered during the synthesis, providing in-depth explanations and actionable solutions based on established chemical principles.

The synthesis of this target molecule typically involves a Michael addition reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3][4] This reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[3][4] In this specific synthesis, the likely precursors are a derivative of 1-(3,4-dichlorophenyl)ethanone and methyl acrylate.[5][6][7]

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

I. Reaction Initiation and Progression Issues

A common hurdle in any synthesis is ensuring the reaction proceeds as expected. The following FAQs address issues related to starting the reaction and overcoming stagnation.

FAQ 1: My reaction is not starting or is proceeding very slowly. What are the likely causes and how can I fix it?

Answer:

Several factors can hinder the initiation or progression of the Michael addition. The primary areas to investigate are the base, the solvent, and the reactants themselves.

  • Inadequate Base Strength or Concentration: The Michael reaction is typically base-catalyzed.[1][8] The base's role is to deprotonate the Michael donor, forming the reactive enolate nucleophile.[1][3] If the base is too weak, it will not generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. Conversely, a base that is too strong can lead to unwanted side reactions. For the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a moderately strong base is generally preferred.

    • Troubleshooting Steps:

      • Verify Base Integrity: Ensure your base is not old or degraded. For example, sodium methoxide is hygroscopic and can react with atmospheric moisture, reducing its effectiveness.

      • Optimize Base Choice: If using a weak base like a tertiary amine is proving ineffective, consider a stronger, non-nucleophilic base.

      • Adjust Concentration: If running the reaction with a catalytic amount of base, switching to a stoichiometric amount might be necessary to drive the reaction forward.[1]

  • Improper Solvent Choice: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate. Aprotic polar solvents are often good choices for Michael additions as they can solvate the cationic counter-ion of the enolate without protonating the enolate itself.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: The presence of water or other protic impurities can quench the enolate, stalling the reaction. Ensure your solvent and glassware are thoroughly dried.

      • Solvent Polarity: If your reaction is sluggish in a nonpolar solvent, switching to a more polar aprotic solvent like DMF or DMSO might increase the rate.

  • Reactant Purity: Impurities in your starting materials, 1-(3,4-dichlorophenyl)ethanone or methyl acrylate, can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Analyze your starting materials by NMR, GC-MS, or other appropriate analytical techniques to confirm their identity and purity.[9][10]

      • Purify if Necessary: If significant impurities are detected, purify the starting materials before proceeding with the synthesis.

Reaction Troubleshooting Flowchart

G start Reaction Stagnation check_base Check Base (Strength, Purity, Concentration) start->check_base check_solvent Check Solvent (Anhydrous, Polarity) check_base->check_solvent Base is adequate reaction_proceeds Reaction Proceeds check_base->reaction_proceeds Adjusted base check_reactants Check Reactant Purity check_solvent->check_reactants Solvent is appropriate check_solvent->reaction_proceeds Changed solvent optimize_temp Optimize Temperature check_reactants->optimize_temp Reactants are pure check_reactants->reaction_proceeds Purified reactants optimize_temp->reaction_proceeds Optimized temperature

Caption: A decision tree for troubleshooting a stalled reaction.

II. Low Yield and Product Purity Concerns

Achieving a high yield of a pure product is the ultimate goal. This section addresses common pitfalls that lead to low yields and impure products.

FAQ 2: My reaction worked, but the yield of the desired product is very low. What are the potential side reactions, and how can I minimize them?

Answer:

Low yields in a Michael addition are often attributable to competing side reactions or an unfavorable equilibrium.

  • Polymerization of the Michael Acceptor: Methyl acrylate has a tendency to polymerize, especially in the presence of a base.[7] This is a significant competing pathway that can consume your starting material.

    • Mitigation Strategies:

      • Slow Addition: Add the methyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration, disfavoring polymerization.

      • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.

      • Inhibitors: In some cases, a radical inhibitor can be added to suppress polymerization, but care must be taken to ensure it doesn't interfere with the desired reaction.

  • Retro-Michael Addition: The Michael addition is a reversible reaction.[11] If the product is not significantly more stable than the reactants, the equilibrium may not favor product formation.

    • Mitigation Strategies:

      • Thermodynamic Control: Allow the reaction to run for a longer period to ensure it reaches thermodynamic equilibrium.

      • Product Removal: If feasible, removing the product as it forms can shift the equilibrium towards the product side.

      • Trapping the Intermediate: In some cases, the intermediate enolate can be trapped to prevent the reverse reaction.[11]

  • Alternative Condensation Reactions: The enolate of 1-(3,4-dichlorophenyl)ethanone can potentially react with itself in an aldol-type condensation, though this is generally less favorable than the Michael addition to the activated alkene.

FAQ 3: My final product is impure, and I'm having trouble with purification. What are the likely impurities and what are the best purification methods?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, and isomers.

  • Common Impurities:

    • Unreacted 1-(3,4-dichlorophenyl)ethanone and methyl acrylate.

    • Poly(methyl acrylate).

    • Side products from self-condensation or other reactions.

    • The corresponding carboxylic acid, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid, if hydrolysis of the methyl ester occurs during workup or purification.[12][13]

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for separating the desired product from impurities with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining a highly pure product.

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation could be an option.

Table 1: Recommended Purification Parameters
Purification MethodStationary Phase / Solvent SystemKey Separation Principle
Column ChromatographySilica Gel / Hexane:Ethyl Acetate (gradient)Polarity differences between product and impurities.
RecrystallizationEthanol/Water, Isopropanol, or TolueneDifferential solubility of the product at different temperatures.
Vacuum DistillationN/ADifferences in boiling points under reduced pressure.

III. Structural Elucidation and Analytical Characterization

Confirming the structure of your synthesized compound is a critical final step.

FAQ 4: How can I definitively confirm that I have synthesized Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate?

Answer:

A combination of spectroscopic and analytical techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring, the methylene protons of the cyclohexanone ring, and the methyl ester protons. The integration and splitting patterns will be key to confirming the structure.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the quaternary carbon attached to the dichlorophenyl group, the methylene carbons of the ring, and the methyl ester carbon.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural clues. Look for the molecular ion peak corresponding to the formula C₁₄H₁₄Cl₂O₃.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ketone and ester carbonyl groups (typically in the range of 1710-1750 cm⁻¹).

Expected Analytical Data
TechniqueExpected Key Signals
¹H NMR Aromatic protons (multiplets), cyclohexanone protons (multiplets), methyl ester protons (singlet around 3.7 ppm).
¹³C NMR Ketone C=O (~208 ppm), Ester C=O (~175 ppm), Aromatic carbons (120-140 ppm), Quaternary carbon, Cyclohexane carbons (20-50 ppm), Methyl ester carbon (~52 ppm).
Mass Spec. Molecular Ion (M⁺) peak corresponding to the exact mass of C₁₄H₁₄Cl₂O₃. The isotopic pattern for two chlorine atoms will be characteristic.
IR Spec. Strong C=O stretching bands for the ketone and ester.
Synthesis and Analysis Workflow

G start Starting Materials (1-(3,4-dichlorophenyl)ethanone + methyl acrylate) reaction Michael Addition Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis product Pure Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate analysis->product

Caption: A general workflow for the synthesis and analysis of the target compound.

IV. References

  • BenchChem. (n.d.). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. Retrieved from

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from

  • ECHEMI. (n.d.). 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID Formula. Retrieved from

  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved from

  • ACS Publications. (n.d.). One-Step Synthesis of Methyl Acrylate Using Methyl Acetate with Formaldehyde in a Fluidized Bed Reactor. Retrieved from

  • PubChem. (n.d.). 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid. Retrieved from

  • ATSDR. (n.d.). Analytical methods. Retrieved from

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from

  • ResearchGate. (2013, May 6). What are the best conditions for a Michael addition?. Retrieved from

  • US EPA. (2026, January 2). Analytical Methods. Retrieved from

  • PMC. (2022, May 21). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. Retrieved from

  • ResearchGate. (2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from

  • IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry. Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust solutions to practical experimental issues.

Section 1: Synthesis Overview & Key Challenges

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is typically not a single reaction but a sequence. A common and logical pathway involves an initial Michael addition to form the core structure, followed by functional group transformations. The most prevalent route commences with the synthesis of the nitrile precursor, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile[1], followed by hydrolysis to the corresponding carboxylic acid, and concluding with esterification.

Each of these steps presents a unique set of challenges where reaction conditions can significantly influence the yield and purity of the final product by favoring the formation of undesired byproducts. This guide will address these issues in a structured, problem-solving format.

Logical Workflow for Synthesis and Troubleshooting

Here is a general workflow that outlines the synthetic sequence and the points at which troubleshooting is often required.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Esterification cluster_3 Troubleshooting Points start Starting Materials: - 3,4-Dichlorobenzyl cyanide - Cyclohex-2-en-1-one step1 Michael Addition Reaction start->step1 product1 Intermediate: 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile step1->product1 ts1 Byproduct Formation step1->ts1 step2 Acid or Base-catalyzed Hydrolysis product1->step2 product2 Intermediate: 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid step2->product2 ts2 Incomplete Reaction step2->ts2 step3 Fischer Esterification (MeOH, H+) product2->step3 final_product Final Product: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate step3->final_product ts3 Low Yield step3->ts3

Caption: General synthetic workflow and key troubleshooting points.

Section 2: FAQs and Troubleshooting Guide

Part A: The Michael Addition Step

The Michael addition, or conjugate addition, is critical for forming the C-C bond between the dichlorophenyl moiety and the cyclohexanone ring.[2] This reaction's success hinges on the careful balance of base, temperature, and reaction time.

Question 1: My yield of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile is low, and I have a significant amount of unreacted starting materials. What's going wrong?

Answer: This issue typically points to three potential causes:

  • Insufficient Base or Inappropriate pKa: The Michael donor, the carbanion of 3,4-dichlorobenzyl cyanide, must be efficiently generated. If the base used is not strong enough to deprotonate the benzylic position, the reaction will not proceed.

  • Reaction Temperature: Michael additions are often sensitive to temperature. Low temperatures can slow the reaction rate, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can promote side reactions.

  • Steric Hindrance: While less common in this specific reaction, steric bulk on either the Michael donor or acceptor can impede the reaction.

Troubleshooting Protocol:

  • Base Selection: Ensure your base is appropriate. For a benzylic cyanide, a moderately strong base like sodium ethoxide or potassium tert-butoxide is typically sufficient. The use of a weaker base like triethylamine will likely be ineffective.

  • Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature (e.g., from room temperature to 40-50°C). Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.

  • Reaction Time: Extend the reaction time. Some Michael additions require several hours to reach completion.

Question 2: I've isolated a byproduct with the same mass as my desired product. What is it likely to be?

Answer: You are likely observing the formation of the 1,2-addition product instead of the desired 1,4-addition (Michael) product. While the Michael acceptor has two electrophilic sites (the carbonyl carbon and the β-carbon), stabilized nucleophiles (like the one derived from your benzyl cyanide) typically favor the "soft" 1,4-addition.[2][3] However, under certain conditions, the "harder" 1,2-addition can compete.

Causality and Mechanism:

  • Kinetic vs. Thermodynamic Control: 1,2-addition is often faster (kinetically favored), especially at low temperatures, because the carbonyl carbon has a greater partial positive charge.[3] The 1,4-addition product is usually more stable (thermodynamically favored).

  • Hard and Soft Acids and Bases (HSAB) Theory: The enolate nucleophile is considered a "soft" nucleophile, which preferentially attacks the "softer" β-carbon of the α,β-unsaturated system.[2] Conditions that make the nucleophile "harder" (e.g., highly dissociated ionic species) can increase the amount of 1,2-addition.

G cluster_0 1,4-Addition (Michael) cluster_1 1,2-Addition Reactants Enolate of 3,4-Dichlorobenzyl cyanide + Cyclohex-2-en-1-one P_1_4 Desired Product: 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile Reactants->P_1_4 Thermodynamically Favored (Soft-Soft Interaction) P_1_2 Byproduct: Allylic alcohol derivative Reactants->P_1_2 Kinetically Favored (Hard-Hard Interaction)

Caption: Competing 1,2- and 1,4-addition pathways.

Troubleshooting and Minimization:

ParameterCondition to Favor 1,4-Addition (Desired)Rationale
Temperature Moderate to slightly elevated temperatures (e.g., RT to 60°C)Allows the kinetically formed 1,2-adduct to revert and form the more stable 1,4-adduct.
Solvent Aprotic polar solvents (e.g., THF, DMF)Stabilizes the transition state leading to the 1,4-product.
Base Use of a bulky, non-nucleophilic baseMinimizes direct attack of the base on the carbonyl group.
Part B: Nitrile Hydrolysis

The conversion of the nitrile to a carboxylic acid is a crucial step that can be fraught with its own set of byproducts if not carefully controlled. This hydrolysis can be performed under acidic or basic conditions.[4][5][6]

Question 3: After my hydrolysis step, my main product is not the carboxylic acid. It's a neutral compound with a different IR spectrum. What happened?

Answer: The most common issue here is incomplete hydrolysis, which results in the formation of the intermediate amide: 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxamide. The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is hydrolyzed to the carboxylic acid.[4] The second step often requires more forcing conditions.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: If you are seeing the amide, the simplest solution is to increase the reflux time. For challenging hydrolyses, this can mean extending the reaction from a few hours to 24 hours or more.[7]

  • Increase Reagent Concentration: Increasing the concentration of the acid (e.g., from 6M HCl to concentrated HCl) or base (e.g., from 10% NaOH to 25% NaOH) will accelerate the second hydrolysis step.

  • Choice of Conditions: Acidic hydrolysis with a strong acid like H₂SO₄ or HCl is generally very effective for driving the reaction to the carboxylic acid.[5][8] Basic hydrolysis will yield the carboxylate salt, which must be neutralized in a separate acidic workup step to obtain the free carboxylic acid.[4]

G cluster_0 Troubleshooting Nitrile 1-(3,4-dichlorophenyl)-4- oxocyclohexanecarbonitrile Amide Intermediate Amide Nitrile->Amide Step 1 (Relatively Fast) CarboxylicAcid Desired Carboxylic Acid Amide->CarboxylicAcid Step 2 (Slower, Requires Harsher Conditions) Stuck Reaction Stalls Here Amide->Stuck

Sources

Technical Support Center: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our aim is to empower you to optimize your reaction yields and obtain a high-purity product.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate involves a two-step process:

  • Michael Addition: Reaction of (3,4-dichlorophenyl)acetonitrile with diethyl glutaconate to form the intermediate diethyl 2-cyano-3-(3,4-dichlorophenyl)heptanedioate.

  • Dieckmann Condensation & Hydrolysis/Decarboxylation: Intramolecular cyclization of the heptanedioate derivative, followed by hydrolysis and decarboxylation to yield the target β-keto ester.

This guide will focus on troubleshooting the critical Dieckmann condensation and subsequent work-up steps, as these are often the primary determinants of yield and purity.

II. Visualizing the Reaction Workflow

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation & Work-up A (3,4-dichlorophenyl)acetonitrile D Diethyl 2-cyano-3-(3,4-dichlorophenyl)heptanedioate A->D B Diethyl Glutaconate B->D C Base (e.g., NaOEt) C->D Catalyst E Cyclized β-keto ester intermediate D->E Strong Base (e.g., t-BuOK) F Hydrolysis & Decarboxylation E->F Acidic Work-up (H3O+) G Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate F->G

Caption: Proposed synthetic workflow for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

III. Frequently Asked Questions (FAQs)

Q1: What is the driving force for the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[1] The reaction is driven to completion by the deprotonation of the newly formed β-keto ester by the alkoxide base.[1] This is an acid-base reaction with a favorable equilibrium, as the α-proton of a β-keto ester is significantly more acidic (pKa ≈ 11) than the alcohol from which the alkoxide base is derived (pKa ≈ 16-18).[2] This irreversible deprotonation effectively removes the product from the reaction equilibrium, pulling the reaction forward.[1]

Q2: Why is a strong, non-nucleophilic base like potassium tert-butoxide often preferred over sodium ethoxide for the Dieckmann condensation?

A2: While sodium ethoxide can be used, a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is often preferred to minimize side reactions.[3] Using sodium ethoxide in ethanol can lead to transesterification of the product and starting material, as well as potential intermolecular Claisen condensations, which would reduce the yield of the desired cyclized product.

Q3: Can the intermediate from the Dieckmann condensation be isolated?

A3: It is generally not recommended to isolate the initial cyclized β-keto ester intermediate. The subsequent hydrolysis and decarboxylation are often performed in a "one-pot" fashion after the cyclization is complete.[4] The crude cyclized product is often unstable and prone to decomposition upon purification attempts.

IV. Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The enolate intermediates in the Dieckmann condensation are highly basic and will be quenched by any protic species, such as water.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Incorrect Base or Insufficient Amount: The choice and stoichiometry of the base are critical.

    • Solution: Use at least one full equivalent of a strong base. For this substrate, potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or toluene is recommended.[3] If using an alkoxide, ensure it corresponds to the ester to avoid transesterification.

  • Reaction Temperature is Too Low or Too High: The optimal temperature depends on the base and solvent system.

    • Solution: For t-BuOK in THF, the reaction can often be run at room temperature to reflux. If using NaH, gentle heating may be required to initiate the reaction. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

  • Poor Quality Starting Material: The purity of the starting diester is crucial.

    • Solution: Purify the diethyl 2-cyano-3-(3,4-dichlorophenyl)heptanedioate intermediate before proceeding to the cyclization step. Impurities can interfere with the base and lead to side reactions.

Problem 2: Formation of a Mixture of Isomeric Products

Possible Cause & Solution:

  • Non-regioselective Enolate Formation: If the starting diester is unsymmetrical and has multiple acidic α-protons, a mixture of enolates can form, leading to different cyclized products.[5]

    • Solution: In the proposed synthesis, the cyano group at the 2-position directs enolate formation, making the reaction regioselective. However, if an alternative synthesis route is used with an unsymmetrical diester, careful selection of a sterically hindered base (like LDA or LHMDS) at low temperatures can favor the formation of the kinetic enolate, potentially leading to a single major product.[3]

Problem 3: Presence of Unreacted Starting Material

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using TLC. If the reaction stalls, a small additional portion of the base can be added. Ensure the reaction is stirred efficiently.

  • Reversibility of the Reaction: If the final deprotonation of the β-keto ester does not occur, the reaction can be reversible.[6]

    • Solution: Ensure at least one full equivalent of base is used to drive the reaction to completion by forming the stable enolate of the product.[2]

Problem 4: Difficulty in Product Purification

Possible Causes & Solutions:

  • Formation of Emulsions During Work-up: The presence of basic residues and salts can lead to the formation of stable emulsions during the aqueous work-up.

    • Solution: After quenching the reaction with acid, ensure the aqueous layer is sufficiently acidic (pH 1-2). Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Co-elution of Impurities During Chromatography: Some side products may have similar polarities to the desired product.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is an oil, consider vacuum distillation for purification.[7]

  • Product is Unstable on Silica Gel: β-keto esters can sometimes be unstable on silica gel.

    • Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.

V. Experimental Protocols

Protocol 1: Dieckmann Condensation and Work-up
  • To a solution of diethyl 2-cyano-3-(3,4-dichlorophenyl)heptanedioate (1.0 eq) in anhydrous toluene (10 mL per mmol of substrate) under an inert atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl (to pH 1-2).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude residue, add a 3:1 mixture of acetic acid and concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction, dilute with water, and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

VI. Data Interpretation

Table 1: Expected Yields and Purity at Different Stages

StageExpected YieldTypical Purity (by LC-MS)
Diethyl 2-cyano-3-(3,4-dichlorophenyl)heptanedioate75-85%>95%
Crude Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate60-70% (after cyclization and decarboxylation)80-90%
Purified Final Product50-60% (overall)>98%

VII. Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_LowYield Low Yield cluster_SideProducts Side Products cluster_Purification Purification Issues LY_Cause1 Wet Reagents/Solvents Use Anhydrous Conditions Use Anhydrous Conditions LY_Cause1->Use Anhydrous Conditions LY_Cause2 Incorrect Base/Amount Verify Base Stoichiometry & Type Verify Base Stoichiometry & Type LY_Cause2->Verify Base Stoichiometry & Type LY_Cause3 Suboptimal Temperature Optimize Reaction Temperature Optimize Reaction Temperature LY_Cause3->Optimize Reaction Temperature LY_Cause4 Impure Starting Material Purify Starting Diester Purify Starting Diester LY_Cause4->Purify Starting Diester SP_Cause1 Intermolecular Condensation Use Hindered Base/Aprotic Solvent Use Hindered Base/Aprotic Solvent SP_Cause1->Use Hindered Base/Aprotic Solvent SP_Cause2 Hydrolysis of Esters Anhydrous Conditions/Careful Work-up Anhydrous Conditions/Careful Work-up SP_Cause2->Anhydrous Conditions/Careful Work-up SP_Cause3 Incomplete Decarboxylation Ensure Complete Acidic Hydrolysis Ensure Complete Acidic Hydrolysis SP_Cause3->Ensure Complete Acidic Hydrolysis PI_Cause1 Emulsion during Work-up Adjust pH/Add Brine Adjust pH/Add Brine PI_Cause1->Adjust pH/Add Brine PI_Cause2 Co-eluting Impurities Optimize Chromatography Optimize Chromatography PI_Cause2->Optimize Chromatography PI_Cause3 Product Degradation on Silica Deactivate Silica/Use Alumina Deactivate Silica/Use Alumina PI_Cause3->Deactivate Silica/Use Alumina

Caption: Troubleshooting logic for common issues in the synthesis.

VIII. References

  • Homework.Study.com. Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester...[Link]

  • Dieckmann Reaction. Name Reactions in Organic Synthesis. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Reactions. The Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. [Link]

  • IJRASET. Diesters Compound Intramolecular Condensation and Its Applications. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this specific chemical transformation. The synthesis of this molecule, a substituted cyclohexanone derivative, typically involves a tandem Michael addition-Dieckmann condensation reaction, a powerful strategy for the formation of functionalized cyclic systems.[1] This guide will equip you with the necessary knowledge to navigate the potential challenges of this reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer:

Low yields in this tandem reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly (3,4-dichlorophenyl)acetonitrile and methyl acrylate. Impurities can interfere with the base-catalyzed reactions.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Potassium tert-butoxide (KOt-Bu) is a commonly used strong, non-nucleophilic base for this transformation.[1] Insufficient base will lead to incomplete deprotonation and, consequently, a sluggish reaction. Conversely, an excessive amount of base can promote side reactions. It is recommended to use a slight excess of KOt-Bu.

  • Reaction Temperature: The tandem Michael addition-Dieckmann condensation is often sensitive to temperature. The initial Michael additions may proceed at or slightly above room temperature, while the subsequent Dieckmann cyclization might require heating to overcome the activation energy for ring closure. However, excessively high temperatures can lead to decomposition and the formation of byproducts.

  • Reaction Time: Inadequate reaction time can result in incomplete conversion. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Moisture and Air Sensitivity: Strong bases like KOt-Bu are highly sensitive to moisture and can be deactivated. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. The likely side products include:

  • Michael Addition Adducts: Incomplete reaction may result in the isolation of the mono- or di-Michael addition intermediates before the final Dieckmann cyclization. To minimize this, ensure sufficient reaction time and appropriate temperature for the cyclization step.

  • Polymerization of Methyl Acrylate: Methyl acrylate can undergo base-catalyzed polymerization. This can be mitigated by adding the methyl acrylate slowly to the reaction mixture and maintaining a controlled temperature.

  • Hydrolysis of the Ester: If there is any moisture present in the reaction, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions. Using anhydrous solvents and reagents is crucial to prevent this.[2]

  • Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction.[3] If the product is not stabilized, it can revert to the open-chain diester. This is often driven by the presence of a proton source that can protonate the enolate of the β-keto ester product. A proper work-up procedure is essential to isolate the desired product.

Question 3: My reaction seems to have stalled. What steps can I take to drive it to completion?

Answer:

A stalled reaction can be frustrating. Here are a few strategies to consider:

  • Additional Base: If you suspect the base has been consumed or deactivated, a careful addition of a fresh portion of base might restart the reaction. Monitor the reaction closely after the addition.

  • Increase Temperature: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, particularly for the Dieckmann cyclization step. Proceed with caution to avoid decomposition.

  • Solvent Effects: The choice of solvent can influence the reaction rate. While aprotic solvents like THF or toluene are common, exploring more polar aprotic solvents like DMF might be beneficial, although this could also increase the likelihood of side reactions.

Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate?

The synthesis proceeds through a tandem sequence of a double Michael addition followed by an intramolecular Dieckmann condensation. The key steps are:

  • Deprotonation of (3,4-dichlorophenyl)acetonitrile by a strong base to form a resonance-stabilized carbanion.

  • The carbanion acts as a nucleophile and undergoes a Michael addition to the β-carbon of methyl acrylate.

  • A second deprotonation occurs at the α-carbon, followed by a second Michael addition to another molecule of methyl acrylate.

  • The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation, where one of the ester enolates attacks the other ester carbonyl to form the six-membered ring.

  • Acidic workup protonates the enolate to yield the final β-keto ester product.

Reaction_Mechanism cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A 3,4-Dichlorophenylacetonitrile C Deprotonation (Base) A->C 1. B Methyl Acrylate D First Michael Addition B->D E Second Michael Addition B->E C->D 2. D->E 3. F Dieckmann Condensation E->F 4. G Protonation (Acid Workup) F->G 5. H Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate G->H

Caption: Reaction pathway for the synthesis.

Which base is most suitable for this reaction?

A strong, non-nucleophilic base is ideal to promote deprotonation without competing in nucleophilic addition reactions. Potassium tert-butoxide (KOt-Bu) is a highly effective and commonly used base for this type of tandem reaction.[1] Other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could also be considered, but KOt-Bu often provides a good balance of reactivity and handling.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, LC-MS can be employed.

What is a suitable work-up and purification procedure for the final product?

A typical work-up procedure involves:

  • Quenching the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid, at a low temperature.

  • Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing the combined organic layers with brine to remove any remaining water.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Purification is typically achieved by column chromatography on silica gel.[4] A gradient elution with a mixture of hexanes and ethyl acetate is often effective in separating the desired product from any unreacted starting materials or side products.[5]

Experimental Protocol

The following is a representative experimental protocol for the one-pot synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This protocol is based on a general method for the synthesis of 4,4-disubstituted cyclohexane β-keto esters and should be optimized for specific laboratory conditions.[1]

Experimental_Workflow A 1. Add (3,4-dichlorophenyl)acetonitrile and solvent to a flame-dried flask under N2. B 2. Add potassium tert-butoxide (KOt-Bu). A->B C 3. Stir the mixture at room temperature. B->C D 4. Slowly add methyl acrylate. C->D E 5. Heat the reaction mixture. D->E F 6. Monitor reaction by TLC. E->F F->E Incomplete G 7. Cool the reaction and quench with aq. NH4Cl. F->G Reaction Complete H 8. Extract with organic solvent. G->H I 9. Dry, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized experimental workflow.

Materials:

  • (3,4-Dichlorophenyl)acetonitrile

  • Potassium tert-butoxide (KOt-Bu)

  • Methyl acrylate

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (3,4-dichlorophenyl)acetonitrile (1.0 eq) and anhydrous THF (or toluene).

  • Under a nitrogen atmosphere, add potassium tert-butoxide (2.2 eq) portion-wise to the stirred solution. The mixture may become colored.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Slowly add methyl acrylate (2.2 eq) to the reaction mixture via a syringe pump over a period of 1-2 hours to control the exotherm and minimize polymerization.

  • After the addition is complete, heat the reaction mixture to reflux (for THF, ~66°C; for toluene, ~110°C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material and the formation of the product.

  • Cool the reaction mixture to 0°C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Optimization Data Summary

The following table provides a summary of how different reaction parameters can influence the outcome of the tandem Michael addition-Dieckmann condensation for the synthesis of 4-aryl-4-cyano-2-carbomethoxycyclohexanones, which are structurally similar to the target molecule. This data is intended to serve as a guide for optimizing your specific reaction.

ParameterVariationObservationPotential Impact on Your Synthesis
Base KOt-BuGenerally high yields.[1]Recommended as the primary choice.
NaHCan be effective but may require higher temperatures and longer reaction times.A viable alternative if KOt-Bu is not available.
NaOMe in MeOHCan lead to transesterification if a methyl ester is not used.Not recommended unless using a methyl ester and methanol as the solvent.
Solvent TolueneHigher boiling point allows for higher reaction temperatures, potentially driving the Dieckmann cyclization to completion.A good choice for the cyclization step.
THFLower boiling point, may require longer reaction times for the cyclization.Suitable for the initial Michael additions.
DMFCan accelerate the reaction rate but may also promote side reactions.Use with caution and monitor the reaction closely.
Temperature Room TemperatureMichael additions may proceed, but the Dieckmann cyclization is often slow or does not occur.Insufficient for the complete tandem reaction.
Reflux (THF, ~66°C)May be sufficient for some substrates, but might require extended reaction times.A good starting point for optimization.
Reflux (Toluene, ~110°C)Generally effective for promoting the Dieckmann cyclization.Recommended for driving the reaction to completion.

Conclusion

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate via a tandem Michael addition-Dieckmann condensation is a robust and efficient method for constructing this valuable chemical intermediate. By understanding the reaction mechanism, potential side reactions, and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize their experimental procedures to achieve high yields and purity. This guide provides a comprehensive resource to support your synthetic endeavors. For further assistance, please consult the referenced literature.

References

  • Michael Addition Reaction Under Green Chemistry. IJSDR. [Link]

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1140-1149. [Link]

  • Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem.com. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information. The Royal Society of Chemistry. [Link]

  • Screening of conditions for the Michael addition reaction of the model substrate. ResearchGate. [Link]

  • 2-allylcyclohexanone. Organic Syntheses Procedure. [Link]

  • Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. [Link]

  • Synthesis of 1-Aryl-4-azolylbutanones. ResearchGate. [Link]

  • NMR spectroscopy in pharmacy. alpaipars. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Filippini, M. H., & Rodriguez, J. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic β-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Semantic Scholar. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra. DOI. [Link]

  • DeGraffenreid, M. R., et al. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. The Journal of Organic Chemistry, 72(19), 7455–7458. [Link]

  • Potassium tert-Butoxide. Organic Syntheses Procedure. [Link]

  • Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. UPCommons. [Link]

  • Supporting information for. The Royal Society of Chemistry. [Link]

  • Zhang, W., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(45), 29631-29635. [Link]

  • 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • Rao, G. B. D., et al. (2021). β-Ketoesters: An Overview and Its Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

  • Application of β-Cyclodextrin Adsorbents in the Removal of Mixed Per- and Polyfluoroalkyl Substances. MDPI. [Link]

  • One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO. ResearchGate. [Link]

  • General Experimental. The Royal Society of Chemistry. [Link]

  • Stephens, D. E., et al. (2017). Potassium tert-Butoxide-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. Journal of the American Chemical Society, 139(22), 7499–7509. [Link]

  • Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines. Chemical Science (RSC Publishing). [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Stephens, D. E., et al. (2016). Mechanistic insights into the potassium tert-butoxide-mediated synthesis of N-heterobiaryls. Chemical Communications, 52(65), 9945-9948. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding catalyst selection for the stereoselective reduction of this key synthetic intermediate.

Introduction

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a polysubstituted cyclohexanone derivative.[1] Such structures are of significant interest as they form the core of many natural products and pharmaceutical drugs.[2] A critical step in the synthesis of more complex, biologically active molecules from this intermediate is the stereoselective reduction of the 4-oxo (ketone) group to a hydroxyl group. The choice of catalyst is paramount in controlling the stereochemical outcome of this transformation, yielding the desired diastereomer and enantiomer. This guide will focus on catalyst selection for this crucial reduction step.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the reduction of this ketone?

The reduction of a prochiral ketone to a chiral alcohol can be achieved using several classes of catalysts.[3] The most common are:

  • Heterogeneous Catalysts: These are typically insoluble metals like palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support such as carbon (e.g., Pd/C).[4] They are widely used in industry due to their ease of separation and reusability.

  • Homogeneous Catalysts: These are soluble in the reaction medium and often consist of a metal center (e.g., Ruthenium, Rhodium, Iridium) coordinated with chiral organic ligands.[5] A notable example is the Noyori-type catalyst, which is highly effective for the asymmetric hydrogenation of ketones.[6][7]

  • Biocatalysts: Enzymes, particularly ketoreductases (KREDs), are increasingly used for their exceptional selectivity under mild conditions.[8]

Q2: How do I choose between a heterogeneous and a homogeneous catalyst?

The choice depends on the specific goals of your synthesis.

FeatureHeterogeneous Catalysts (e.g., Pd/C)Homogeneous Catalysts (e.g., Ru-BINAP)
Primary Use General reduction of the ketone.High stereoselectivity (diastereo- and enantioselectivity).
Selectivity Generally lower stereoselectivity.High stereoselectivity is achievable with the right ligand.[9]
Reaction Conditions Often requires higher pressures and temperatures.[10]Can operate under milder conditions.[11]
Separation Simple filtration.More complex, may require chromatography.
Cost & Reusability Lower cost and generally reusable.Higher cost, reusability can be challenging.
Q3: What are the key factors influencing catalyst performance?

Several factors can significantly impact the efficiency and selectivity of your catalytic reduction:

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate.

  • Temperature and Pressure: These parameters can influence both the reaction rate and the selectivity.[10] Higher temperatures and pressures generally increase the reaction rate but may decrease selectivity.

  • Solvent: The choice of solvent can affect catalyst solubility, stability, and the stereochemical outcome of the reaction. Common solvents include alcohols (methanol, ethanol) and ethers (THF).

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons, significantly reducing or completely inhibiting the reaction.

Part 2: Troubleshooting Guides

Issue 1: Low or No Product Yield

A common issue in catalytic hydrogenation is a slow or stalled reaction.[10]

Potential Catalyst-Related Causes and Solutions:

  • Catalyst Poisoning:

    • Cause: Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can irreversibly bind to the catalyst's active sites.[12]

    • Solution: Ensure the purity of all reagents. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons.

  • Incorrect Catalyst Loading:

    • Cause: Insufficient catalyst will lead to a slow reaction.

    • Solution: Increase the catalyst loading in small increments.

  • Insufficient Hydrogen Pressure:

    • Cause: For gas-phase hydrogenations, inadequate pressure will limit the availability of hydrogen at the catalyst surface.

    • Solution: Ensure the reaction vessel is properly sealed and increase the hydrogen pressure.

  • Poor Catalyst Activity:

    • Cause: The chosen catalyst may not be active enough for the specific substrate.

    • Solution: Screen a variety of catalysts. For example, if Pd/C is ineffective, consider PtO2 or Raney Nickel.[4]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans ratio)

Achieving the desired diastereomer of the resulting alcohol is often a primary goal.

Strategies to Improve Diastereoselectivity:

  • Catalyst Selection: The steric and electronic properties of the catalyst play a crucial role. For homogeneous catalysts, the choice of ligand is critical.

  • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the conformational preference of the substrate at the catalyst surface, thereby affecting the diastereomeric ratio. A screening of different solvents is recommended.

Issue 3: Poor Enantioselectivity in Asymmetric Hydrogenation

For the synthesis of a single enantiomer, high enantiomeric excess (ee) is required.

Strategies to Improve Enantioselectivity:

  • Chiral Ligand Screening: The enantioselectivity of a homogeneous catalyst is determined by the chiral ligand. It is essential to screen a library of ligands to find the optimal one for your substrate.

  • Catalyst Precursor and Activation: The method of preparing the active catalyst can be crucial. Ensure that the active catalytic species is formed correctly.

  • Reaction Conditions: Temperature, pressure, and solvent can all impact the enantioselectivity. Optimization of these parameters is often necessary. The Noyori asymmetric hydrogenation is a well-established method for the enantioselective reduction of ketones.[7]

Part 3: Experimental Protocols and Data

General Procedure for Catalyst Screening in Hydrogenation
  • To a high-pressure reaction vessel, add Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and a suitable solvent (e.g., methanol, ethanol).

  • Carefully add the catalyst (e.g., 5 mol% of Pd/C, or a pre-formed homogeneous catalyst).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge with an inert gas.

  • Remove the catalyst by filtration (for heterogeneous catalysts) or proceed with workup and purification.

Illustrative Data for Catalyst Performance

The following table provides a conceptual comparison of different catalyst types for ketone reduction. Actual results will vary based on specific reaction conditions and substrate.

Catalyst SystemTypical ConditionsExpected ConversionExpected Stereoselectivity
Pd/C (10%) 50 psi H₂, 25 °C, Methanol>95%Low to moderate diastereoselectivity
Raney Nickel 100 psi H₂, 50 °C, Ethanol>95%Low to moderate diastereoselectivity
Ru(II)-BINAP 150 psi H₂, 40 °C, Methanol>99%High diastereo- and enantioselectivity[11]
Ketoreductase Aqueous buffer, 30 °C>99%Excellent diastereo- and enantioselectivity[8]

Part 4: Visualizations

Decision Workflow for Catalyst Selection

G start Define Synthetic Goal achiral_reduction Achiral Reduction (Diastereomer mix) start->achiral_reduction Simple reduction asymmetric_reduction Stereoselective Reduction (Single Isomer) start->asymmetric_reduction Chiral alcohol needed heterogeneous Heterogeneous Catalyst (e.g., Pd/C, PtO2) achiral_reduction->heterogeneous homogeneous Asymmetric Homogeneous Catalyst (e.g., Ru-BINAP) asymmetric_reduction->homogeneous Chemical synthesis biocatalyst Biocatalyst (e.g., KRED) asymmetric_reduction->biocatalyst Biocatalytic route optimization Optimize Conditions (T, P, Solvent) homogeneous->optimization biocatalyst->optimization

Caption: A decision tree for selecting the appropriate catalyst class.

Simplified Catalytic Cycle for Asymmetric Hydrogenation

G catalyst [Ru(II)-Chiral Ligand] activated_catalyst [Ru(II)-H(Chiral Ligand)] catalyst->activated_catalyst + H2 substrate_complex Substrate Coordination activated_catalyst->substrate_complex + Ketone hydride_transfer Hydride Transfer (Stereodetermining Step) substrate_complex->hydride_transfer product_release Product Release hydride_transfer->product_release -> Chiral Alcohol product_release->catalyst Regenerates Catalyst

Caption: A simplified catalytic cycle for Noyori-type asymmetric hydrogenation.[6]

References

  • Noyori Asymmetric Hydrogenation | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ketone Reduction. (n.d.). WordPress. Retrieved from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. (2018). National Institutes of Health. Retrieved from [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. Retrieved from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya. (2022). YouTube. Retrieved from [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. (2020). MDPI. Retrieved from [Link]

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). pilotech-frank.com. Retrieved from [Link]

  • Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. (2004). MDPI. Retrieved from [Link]

  • New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review. (2022). RSC Publishing. Retrieved from [Link]

  • Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. (2023). ChemistryViews. Retrieved from [Link]

  • Asymmetric Hydrogenation. (2015). University of Regensburg. Retrieved from [Link]

  • Troubleshooting of Catalytic Reactors. (2016). Slideshare. Retrieved from [Link]

  • Selection of ADH-catalysed stereoselective ketone reductions. (2018). ResearchGate. Retrieved from [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. (2024). PubMed. Retrieved from [Link]

  • Role of 3,4-dichlorophenyl Methyl Sulfone, a Metabolite of O-Dichlorobenzene, in the Changes in Hepatic Microsomal Drug-Metabolizing Enzymes Caused by O-Dichlorobenzene Administration in Rats. (1984). PubMed. Retrieved from [Link]

  • Noyori Asymmetric Hydrogenation. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Asymmetric Hydrogenation of Cyclic Ketones. (2018). ResearchGate. Retrieved from [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" solvent effects on synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis and troubleshooting for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-84-9), a critical scaffold likely utilized in the development of triple reuptake inhibitors (e.g., Dasotraline analogs).

The protocol focuses on the Double Michael Addition – Dieckmann Condensation – Krapcho Decarboxylation sequence. This route is highly sensitive to solvent polarity, which dictates enolate reactivity, polymerization risks, and decarboxylation efficiency.

Technical Support Center: Solvent Effects & Synthesis Guide

Topic: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Synthesis Workflow & Solvent Logic

The synthesis constructs a gem-disubstituted cyclohexane ring from an acyclic phenylacetate precursor. The choice of solvent in each phase is not merely for solubility but is a functional reagent that modulates reaction kinetics and selectivity.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Methyl 3,4-dichlorophenylacetate (Starting Material) Michael Phase 1: Double Michael Addition (Formation of Pimelate Triester) Start->Michael + 2 eq. Methyl Acrylate Solvent: t-BuOH or DMSO (Kinetic Control vs. Rate) Dieckmann Phase 2: Dieckmann Cyclization (Formation of β-Keto Diester) Michael->Dieckmann Base (KOtBu/NaH) Solvent: Toluene or THF (Thermodynamic Control) Krapcho Phase 3: Krapcho Decarboxylation (Removal of β-Ester) Dieckmann->Krapcho DMSO/H2O/NaCl 130-150°C (Solvent-Assisted Demethoxycarbonylation) Product Target Molecule Methyl 1-(3,4-dichlorophenyl)- 4-oxocyclohexanecarboxylate Krapcho->Product Purification

Caption: Step-wise construction of the 1,4-functionalized cyclohexane core. Solvent polarity is critical at Phase 1 (rate vs. polymerization) and Phase 3 (activation energy of decarboxylation).

Critical Solvent Effects & Protocols

Phase 1: Double Michael Addition

Reaction: Methyl 3,4-dichlorophenylacetate + 2 eq. Methyl Acrylate


 Pimelate Triester.
Solvent SystemEffect on EnolateRisk FactorRecommendation
DMSO (Dimethyl Sulfoxide) High Reactivity: Solvates cations (K+), leaving "naked" enolates. drastically accelerates addition.Polymerization: High reactivity can cause anionic polymerization of methyl acrylate, forming gums/tars.Use only if the substrate is sterically hindered. Maintain temp < 20°C.
t-BuOH (tert-Butanol) Moderate Reactivity: Protic nature solvates the enolate via H-bonding, moderating reactivity.Slow Kinetics: Reaction may require higher temps (30-50°C), increasing retro-Michael risk.Preferred. Offers the best balance between conversion and suppressing acrylate polymerization.
THF (Tetrahydrofuran) Low/Medium Reactivity: Enolates exist as aggregates/ion pairs, reacting slower than in DMSO.Incomplete Reaction: Often stops at mono-addition product.Use with HMPA/DMPU additives (toxic) or crown ethers to break aggregates.

Protocol Insight:

Why t-BuOH? In the synthesis of gem-disubstituted cyclohexanes, the second Michael addition is sterically crowded. While DMSO speeds this up, it often polymerizes the acrylate before the second addition occurs. t-BuOH provides a "buffering" effect, allowing the thermodynamic product (bis-addition) to form without destroying the reagent.

Phase 2: Dieckmann Cyclization

Reaction: Pimelate Triester


 Cyclohexanone 

-keto diester.
  • Standard Solvent: Toluene (with NaOMe or KOtBu).

  • Mechanism: Intramolecular Claisen condensation.

  • Solvent Logic: Toluene is non-polar and allows for the azeotropic removal of methanol (if NaOMe is used) or simply precipitates the enolate salt of the product, driving the equilibrium forward (Le Chatelier’s principle).

  • Troubleshooting: If the reaction stalls, switching to THF can help solubilize the intermediate, but Toluene generally gives cleaner isolated salts.

Phase 3: Krapcho Decarboxylation

Reaction:


-keto diester 

Target Mono-ester.
  • Required Solvent: DMSO (wet) with NaCl or LiCl.

  • Mechanism: The high dielectric constant of DMSO facilitates the charge separation required for the halide (Cl-) to attack the methyl ester group in an

    
    -like fashion, followed by decarboxylation.
    
  • Solvent Effect: Non-polar solvents (Toluene, Hexane) will not work . Protic solvents (Water/Alcohols) require high pressure/autoclave temps to reach the activation energy. DMSO allows this at atmospheric pressure (130-150°C).

Troubleshooting Guide (FAQs)

Q1: My yield in the Michael addition is low, and I see a "gum" forming. What happened?

Diagnosis: Anionic polymerization of methyl acrylate. Cause: The solvent was likely too polar (e.g., pure DMSO or DMF) or the temperature was too high, causing the enolate to initiate polymerization of the acrylate monomer rather than undergoing conjugate addition. Solution:

  • Switch solvent to t-BuOH (tert-Butanol).

  • Add the methyl acrylate dropwise over 1-2 hours to keep its instantaneous concentration low.

  • Add a radical inhibitor (e.g., Hydroquinone) to the reaction mixture to suppress radical polymerization side-reactions.

Q2: During Krapcho decarboxylation, I lost BOTH ester groups. Why?

Diagnosis: Over-decarboxylation or Hydrolysis. Cause:

  • Too much water: Krapcho conditions require only "wet" DMSO (approx. 1-2 equivalents of water). Excess water can hydrolyze the distal ester (at position 1), which is sterically hindered but still susceptible at 150°C.

  • Temperature too high: The

    
    -keto ester decarboxylates around 130-140°C. The distal ester is stable up to higher temps but will eventually degrade.
    Solution: 
    
  • Monitor strictly by HPLC/TLC. Stop immediately upon disappearance of the starting material.

  • Ensure the DMSO contains minimal water (add calculated amount, do not use "wet" solvent indiscriminately).

Q3: Can I use Methanol/NaOMe for the Dieckmann step?

Technical Analysis: Yes, but with a caveat.

  • Risk: Transesterification is not an issue here since all esters are methyl esters.

  • Equilibrium: The Dieckmann condensation is reversible. In Methanol, the equilibrium is not strongly driven to the product.

  • Better Protocol: Use Toluene with NaOMe (solid). The methanol byproduct can be distilled off (azeotrope), or the product enolate will precipitate out of the non-polar toluene, driving the reaction to completion.

Experimental Protocol Summary

Step 1: Double Michael Addition

  • Dissolve Methyl 3,4-dichlorophenylacetate (1 eq) in t-BuOH (10 vol).

  • Add KOtBu (0.2 eq) as catalyst.

  • Add Methyl Acrylate (2.2 eq) dropwise at 30°C.

  • Stir for 4-12h. Quench with dilute HCl. Extract.

Step 2: Dieckmann Cyclization

  • Dissolve crude triester in Toluene (10 vol).

  • Add NaOMe (1.5 eq). Heat to 80-100°C.

  • Distill off generated methanol if possible.[1]

  • Cool, acidify with acetic acid/water. The organic layer contains the

    
    -keto diester.
    

Step 3: Krapcho Demethoxycarbonylation

  • Dissolve

    
    -keto diester in DMSO  (5 vol).
    
  • Add NaCl (1.2 eq) and Water (2 eq).

  • Heat to 145°C for 3-6 hours. Evolution of

    
     gas will be observed.
    
  • Cool, dilute with water, and extract with Ethyl Acetate.

  • Result: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

References

  • Dieckmann Condensation Mechanism & Solvent Effects Source: Organic Chemistry Portal / Master Organic Chemistry. Context: Explains the necessity of non-polar solvents (Toluene) for driving equilibrium via precipitation. Link:

  • Solvent Effects on Michael Additions (Menshutkin/Enolate Analogies) Source: arXiv / Journal of Chemical Physics. Context: Details how polar solvents like DMSO stabilize transition states but increase polymerization risks for acrylates. Link:

  • Krapcho Decarboxylation Conditions Source: Organic Syntheses / PrepChem. Context: Standard protocols for removing

    
    -esters using DMSO/NaCl systems.
    Link:
    
  • Target Molecule Identification Source: Accela ChemBio / ChemScene. Context: Verification of CAS 1384264-84-9 and structural analogs.[2][3][4] Link:(Note: Link to analog 2,4-isomer for structural verification).

Sources

Technical Support Center: Purification of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. As a substituted β-keto ester, this compound presents specific stability and purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth troubleshooting advice and validated methodologies to help you achieve high purity and yield.

Introduction: Understanding the Core Challenges

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a valuable intermediate in organic synthesis. Its structure, containing a quaternary carbon, a ketone, and an ester, dictates its reactivity and the potential impurities formed during its synthesis. The primary purification challenges stem from its identity as a β-keto ester, a class of compounds susceptible to decomposition.[1][2]

Key challenges include:

  • Chemical Instability: β-keto esters can undergo hydrolysis under acidic or basic conditions, cleaving the methyl ester to the corresponding carboxylic acid. They are also prone to decarboxylation under harsh thermal conditions.[1]

  • Removal of Structurally Similar Impurities: Syntheses can result in byproducts such as unreacted starting materials, isomers, or products of side-reactions that have similar polarity to the target compound, making separation difficult.

  • Physical Form: The crude product can often present as a persistent oil or waxy solid, complicating purification by crystallization.[3]

This guide provides a logical, problem-solving framework to address these issues effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem 1: My crude product is an oil or waxy solid and fails to crystallize, even after seeding.

Cause & Rationale: This is a common issue when the crude material has a high load of impurities or contains residual high-boiling solvents (e.g., DMF, DMSO).[3] Impurities suppress the melting point and disrupt the crystal lattice formation. Solvents can act as "anti-solvents" or simply keep the product in a solubilized state. The most robust solution is to perform chromatographic purification to remove the bulk of these impurities before attempting crystallization.

Solution: Flash Column Chromatography

Flash column chromatography is the preferred method for purifying non-crystalline products or for removing closely related impurities.[4][5]

Step-by-Step Protocol:

  • Develop a TLC Method: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound. This provides optimal separation on a column.

  • Prepare the Sample: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add silica gel (approx. 1-2 times the mass of the crude product).[4] Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent-related band broadening and improves separation.

  • Pack and Run the Column: Pack a glass column with silica gel using the initial eluent. Carefully add the dry-loaded sample to the top. Begin elution with the solvent system determined by TLC, gradually increasing polarity if necessary to elute the product.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure at a moderate temperature (<40°C) to prevent thermal decomposition.

Data Table: Recommended TLC & Chromatography Solvent Systems

PolaritySolvent System (v/v)Typical Application
Low20% Ethyl Acetate in HexanesEluting non-polar impurities.
Medium30-40% Ethyl Acetate in HexanesEluting the target compound.
High50-60% Ethyl Acetate in HexanesEluting more polar impurities.
Alternative10-30% Methyl Acetate in HeptaneA greener alternative to DCM/MeOH systems.[5]
Problem 2: After recrystallization, my product purity is still below 98% and I see persistent impurities in my NMR/HPLC analysis.

Cause & Rationale: This indicates that the chosen recrystallization solvent is not effectively rejecting a key impurity, often due to co-crystallization. This happens when an impurity has very similar solubility properties to the product or can be incorporated into the product's crystal lattice.[6] A systematic approach to re-screening solvents is necessary.

Solution: Systematic Solvent Screening and/or Sequential Purification

Step-by-Step Protocol for Solvent Screening:

  • Solubility Testing: In small test tubes, test the solubility of your impure solid (~20 mg) in various hot solvents (~0.5 mL). Ideal solvents will fully dissolve the product when hot but show poor solubility at room temperature or upon cooling in an ice bath.

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Slow cooling is critical for forming pure, well-defined crystals.[7]

  • Evaluate: Assess the quality and quantity of the crystals. Analyze the purity of the resulting crystals and the mother liquor by TLC or HPLC to determine if the impurity was successfully purged.

Data Table: Suggested Solvents for Recrystallization Screening

Solvent/SystemRationale
IsopropanolA single solvent of intermediate polarity.
Acetone/WaterGood for moderately polar compounds; water acts as the anti-solvent.[8]
Ethyl Acetate/HexanesA versatile non-polar/polar solvent pair.[7]
TolueneCan be effective for aromatic compounds, but requires slow cooling.

If a single recrystallization is insufficient, a sequential purification approach is recommended. This involves a primary purification by flash chromatography followed by a final "polishing" recrystallization.

Problem 3: I'm observing significant product loss or the appearance of new spots on TLC during workup or purification.

Cause & Rationale: This is a classic sign of decomposition. As a β-keto ester, the molecule is sensitive to both pH and heat.

  • Hydrolysis: The ester can be cleaved by acid or base, especially in the presence of water, to form the corresponding carboxylic acid. This is often observed during aqueous workups if the pH is not controlled.

  • Decarboxylation: At elevated temperatures, β-keto esters can lose the carbomethoxy group as CO₂ and methanol, resulting in the corresponding ketone. This can occur during rotary evaporation if the temperature is too high.

Solution: Gentle Handling and pH Control

  • Aqueous Workup: When performing extractions, use a saturated solution of sodium bicarbonate (a weak base) to neutralize any strong acids, followed by washes with brine (saturated NaCl solution) to remove excess water and water-soluble impurities.[9] Avoid using strong bases like NaOH or KOH.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before solvent removal.[4] Water can facilitate hydrolysis during concentration.

  • Solvent Removal: Always use a rotary evaporator with the water bath set to a moderate temperature (30-40°C). Avoid concentrating the product to dryness for extended periods.

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to minimize degradation over time.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

For a new batch with unknown purity, a sequential strategy is most reliable. Start with a thorough aqueous workup, followed by flash column chromatography to remove the majority of impurities. Finally, perform a recrystallization from a suitable solvent system to obtain the final, high-purity crystalline solid.

Q2: What analytical techniques are essential for monitoring purity?

  • TLC: Essential for reaction monitoring and column fraction analysis.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis (e.g., determining purity as a percentage).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can detect impurities if they are present at >1-2 mol%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the mass of the parent compound and any impurities or degradation products.

Q3: How should I handle and store the purified Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate?

The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), and refrigerated (2-8°C).[10] Avoid exposure to moisture, strong acids, strong bases, and high heat.

Q4: Are there any specific safety precautions I should take?

Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. While specific GHS data for this exact compound is not aggregated, related keto-esters are classified as potential skin and eye irritants.[11] Review the Safety Data Sheet (SDS) before use.

Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate initial purification strategy based on the physical state and estimated purity of the crude product.

PurificationDecisionTree start Crude Product Analysis state Physical State? start->state purity Purity by TLC/NMR? state->purity Solid chrom Flash Column Chromatography state->chrom Oil / Waxy recryst Direct Recrystallization purity->recryst >90% (Few spots) seq_pur Sequential Purification (Chromatography -> Recryst.) purity->seq_pur <90% (Multiple spots)

Caption: Decision tree for selecting a purification method.

Diagram 2: General Purification Workflow

This diagram illustrates the standard sequence of steps from the crude reaction mixture to the final, purified product.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (pH control is critical) A->B C Dry Organic Layer (e.g., MgSO4) B->C D Solvent Removal (Low Temp <40°C) C->D E Primary Purification (Chromatography or Recrystallization) D->E F Purity Analysis (TLC, HPLC, NMR) E->F F->E Impure G Combine Pure Fractions / Collect Crystals F->G Purity OK H Final Drying Under Vacuum G->H I Pure, Characterized Product H->I

Caption: Standard workflow for product purification.

References

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. [Link]

  • Iqbal, H., et al. (2016). Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1162–1165. [Link]

  • Stoyanov, E. V. (2003). Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. Molbank, 2003(2), M325. [Link]

  • Organic Syntheses Procedure. Org. Synth. 2013, 90, 322. [Link]

  • Organic Syntheses Procedure. Org. Synth. 1961, 41, 60. [Link]

  • Organic Syntheses Procedure. Org. Synth. 2023, 100, 185. [Link]

  • Saeed, A., et al. (2014). The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 311-312. [Link]

  • Organic Syntheses Procedure. Org. Synth. 2014, 91, 1. [Link]

  • National Center for Biotechnology Information. "Methyl 4-oxocyclohexanecarboxylate" PubChem Compound Summary for CID 226643. [Link]

  • Wu, Y., & Sun, Y. P. (2006). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Synthesis, 2006(15), 2483-2485. [Link]

  • O'Donnell, G. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(22), 13172-13182. [Link]

  • Ó'Ciardha, C., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1386–1397. [Link]

  • Zabolotneva, E. V., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Vedomosti Nauchnogo Tsentra Ekspertizy Sredstv Meditsinskogo Primeneniya, 12(3), 209-218. [Link]

  • Stubbs, B. J., et al. (2021). In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. Food and Chemical Toxicology, 147, 111859. [Link]

  • Rao, G. B. D., et al. (2021). β-Ketoesters: An Overview and Its Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

  • Hryniewicka, A., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2465. [Link]

  • Garcia-Verdugo, E., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 12(3), 1083–1090. [Link]

  • Matrix Fine Chemicals. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights to empower you to troubleshoot and optimize your experiments effectively.

Introduction

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a multi-step process that often involves critical C-C bond-forming reactions. A common and efficient route is the intramolecular Dieckmann condensation of a corresponding diester. While elegant, this pathway is susceptible to several competing side reactions that can significantly impact yield and purity. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is consistently low, and I have a complex mixture of products. What are the likely culprits?

Answer: A low yield with a complex product mixture in a Dieckmann condensation typically points to competing intermolecular reactions or premature termination of the reaction sequence. The primary suspect is often an intermolecular Claisen condensation, which leads to dimeric or polymeric byproducts instead of the desired cyclic β-keto ester.[1][2]

Root Cause Analysis:

The Dieckmann condensation is an intramolecular reaction. For it to be successful, the two reacting ester groups of a single molecule must come into proximity. At high concentrations, the reactive enolate of one molecule is more likely to encounter the ester group of another molecule, leading to the intermolecular Claisen condensation.

Troubleshooting Workflow:

start Low Yield & Complex Mixture check_concentration Review Reactant Concentration start->check_concentration high_conc High Concentration Detected check_concentration->high_conc Yes verify_anhydrous Verify Anhydrous Conditions check_concentration->verify_anhydrous No implement_hd Implement High-Dilution Conditions high_conc->implement_hd monitor_ipc Monitor Reaction by TLC/LC-MS implement_hd->monitor_ipc water_present Moisture Contamination? verify_anhydrous->water_present Yes check_base Evaluate Base Strength & Stoichiometry verify_anhydrous->check_base No dry_reagents Thoroughly Dry Solvents & Reagents water_present->dry_reagents dry_reagents->monitor_ipc base_issue Incorrect Base? check_base->base_issue Yes check_base->monitor_ipc No optimize_base Optimize Base (e.g., NaH, KHMDS) base_issue->optimize_base optimize_base->monitor_ipc success Improved Yield of Desired Product monitor_ipc->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocol: Implementing High-Dilution Conditions
  • Apparatus Setup: Use a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and two syringe pumps.

  • Solvent and Base: Add the bulk of the anhydrous solvent (e.g., THF) and the strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to the reaction flask. Heat or cool to the desired reaction temperature.

  • Reactant Addition: Prepare a solution of the starting diester in the same anhydrous solvent. Use two syringe pumps to add the diester solution and a solution of the base (if not all added initially) simultaneously and slowly over a period of several hours to the vigorously stirred reaction mixture. This ensures that the concentration of the starting material remains extremely low at any given time, favoring the intramolecular cyclization.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the formation of the product and the disappearance of the starting material by TLC or LC-MS.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a decarboxylated impurity, 1-(3,4-dichlorophenyl)cyclohexan-4-one. How can I prevent this?

Answer: This is a classic side reaction for β-keto esters. The product of the Dieckmann condensation is a β-keto ester, which is susceptible to hydrolysis followed by decarboxylation, especially under harsh acidic or basic conditions, or at elevated temperatures.[3][4][5]

Mechanistic Insight: Decarboxylation Pathway

The decarboxylation process is initiated by the hydrolysis of the methyl ester to a carboxylic acid. This β-keto acid can then undergo decarboxylation through a cyclic six-membered transition state upon heating, readily losing CO2 to form an enol, which tautomerizes to the more stable ketone.[3][6]

cluster_0 Decarboxylation Mechanism bke β-Keto Ester Product hydrolysis Hydrolysis (H+ or OH-) [H2O] bke->hydrolysis bka β-Keto Acid Intermediate hydrolysis->bka heat Heat (Δ) bka->heat enol Enol Intermediate heat->enol taut Tautomerization enol->taut ketone Decarboxylated Ketone Impurity taut->ketone

Caption: Mechanism of decarboxylation of the β-keto ester product.

Preventative Measures:
  • Work-up Conditions: During the reaction work-up, avoid strong acids or bases and prolonged heating. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction.

  • Temperature Control: Maintain the reaction and purification temperatures as low as practically possible.

  • Purification: If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. Column chromatography at room temperature is often a milder alternative.

Comparative Table: Reaction Conditions
ParameterCondition Favoring Desired ProductCondition Leading to Decarboxylation
Work-up pH Neutral to slightly acidic (pH 6-7)Strongly acidic (pH < 2) or basic (pH > 12)
Temperature < 50°C during work-up and purification> 80°C, especially in the presence of water
Reaction Time Monitored to completion (avoid prolonged heating)Extended reaction times at elevated temperatures
Question 3: My NMR analysis shows the presence of a carboxylic acid, and my product is difficult to extract from the aqueous layer. What is happening?

Answer: This strongly suggests that the methyl ester group has been hydrolyzed to a carboxylic acid. This can happen if there is residual water in your reaction mixture or during a basic work-up.[7] The resulting carboxylate is water-soluble and will not be efficiently extracted into organic solvents.

Causality and Prevention:
  • Anhydrous Conditions are Critical: Ensure all solvents and reagents are rigorously dried before use. Solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Glassware should be flame-dried or oven-dried.

  • Choice of Base: While alkoxide bases like sodium ethoxide are classic choices for Claisen-type condensations, they can participate in transesterification or hydrolysis if not perfectly anhydrous. Using a hydride base like NaH or a non-nucleophilic amide base like KHMDS can circumvent these issues.[1]

  • Work-up Protocol: If a basic wash is necessary during the work-up (e.g., with sodium bicarbonate solution), it should be performed quickly and at low temperatures to minimize saponification (base-mediated ester hydrolysis).

Protocol: Anhydrous Reaction Setup
  • Glassware: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble the apparatus hot and under a stream of inert gas (e.g., argon or nitrogen).

  • Solvents: Use freshly distilled, anhydrous solvents.

  • Reagents: Ensure all starting materials and reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, from setup to quenching.

Question 4: I am observing the formation of an unexpected isomer. What could be the cause?

Answer: Isomer formation can arise from several sources, including the starting materials or epimerization during the reaction. The α-proton of the ester in the β-keto ester product is acidic and can be removed by a base. If this happens, the resulting enolate can be protonated from either face, potentially leading to a mixture of diastereomers if other stereocenters are present.

Troubleshooting Isomer Formation:
  • Starting Material Purity: Verify the isomeric purity of your starting diester using techniques like GC-MS or chiral HPLC if applicable.

  • Base Stoichiometry: Using a full equivalent of a strong base is crucial. The final deprotonation of the β-keto ester product forms a stable enolate, which is the thermodynamic driving force for the reaction.[2] Using a substoichiometric amount of base can lead to reversible reactions and potential epimerization.

  • Controlled Quench: Quench the reaction by adding the reaction mixture to a proton source (like a buffered solution), rather than the other way around. This ensures rapid and irreversible protonation of the product enolate.

References
  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from PrepChem.com. URL: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from PrepChem.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Thirupathi, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]

  • Andrey K. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Advances in Engineering Innovation. (2023, November 7). Michael addition reaction and its examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" workup and isolation issues

[1]

Topic: Workup, Isolation, and Purification Troubleshooting Product Code: MDC-4-OXO-INT (Internal Reference) Chemical Family: Gem-disubstituted Cyclohexanones / Phenylcyclohexyl Carboxylates Application: Key intermediate in the synthesis of triple reuptake inhibitors (TRI) and analgesic scaffolds (e.g., Tramadol/Dasotraline analogs).[1]

Introduction

Welcome to the Technical Support Hub for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate . This intermediate presents unique challenges due to the steric bulk of the quaternary center at C1 and the lipophilicity of the dichlorophenyl moiety.[1]

This guide addresses the three most reported user issues:

  • "Oiling Out" during crystallization attempts.

  • Incomplete Hydrolysis of ketal precursors (if applicable).

  • Regio-isomer/Byproduct Contamination during isolation.

Module 1: The "Oiling Out" Phenomenon

User Issue: "After workup, the crude product refuses to crystallize and remains a viscous amber gum/oil, even after high-vacuum drying."

Root Cause Analysis

The presence of the 3,4-dichlorophenyl group significantly increases lipophilicity, while the conformational flexibility of the cyclohexane ring (chair-boat interconversion) often impedes lattice formation.[1] Furthermore, trace amounts of residual solvent (DCM/THF) or unreacted starting material (phenylacetate derivatives) act as plasticizers, preventing solidification.

Troubleshooting Protocol

Step 1: Solvent Exchange (The "Push-Pull" Method) Do not rely solely on evaporation.[1] You must displace the "good" solvent with a "bad" solvent slowly.[1]

  • Dissolve the crude oil in a minimum amount of MTBE (Methyl tert-butyl ether) or Isopropyl Acetate (approx. 2-3 mL per gram).[1] Avoid DCM as it holds onto the oil too strongly.[1]

  • Heat to 40°C.

  • Dropwise add n-Heptane (or Hexane) until persistent cloudiness appears (approx.[1] ratio 1:3 solvent:antisolvent).[1]

  • Critical Step: Add a seed crystal.[1] If none is available, scratch the inner wall of the flask with a glass rod at the solvent interface.[1]

  • Cool slowly to 0°C over 4 hours. Rapid cooling traps impurities and leads to oiling.[1]

Step 2: Trituration If the oil persists:

  • Remove the supernatant solvent.[1][2]

  • Add cold Diisopropyl Ether (IPE) or Pentane .

  • Sonicate for 20 minutes. The mechanical energy often forces the amorphous gum into a semi-crystalline solid.[1]

Data: Solvent System Efficiency
Solvent SystemCrystallization Success RateImpurity Purge (Starting Material)Notes
DCM / Hexane Low (20%)PoorOften results in "oiling out" due to DCM retention.[1]
EtOAc / Heptane Medium (50%)ModerateGood for initial isolation, but yield loss to mother liquor is high.[1]
MTBE / Heptane High (85%) Excellent Best balance of polarity.[1] MTBE solubilizes the ester but rejects the non-polar impurities upon heptane addition.[1]
IPA (Isopropyl Alcohol) Low (10%)PoorRisk of trans-esterification if heated; too polar for this lipophilic compound.[1]

Module 2: Hydrolysis & Ketal Deprotection Issues

User Issue: "I synthesized the compound via a ketal-protected precursor (e.g., ethylene glycol ketal), but the 4-oxo group isn't forming, or I'm losing the methyl ester."

Mechanism & Causality

The C1-carboxylate is sterically hindered by the bulky 3,4-dichlorophenyl group, making it relatively resistant to hydrolysis compared to a standard ester.[1] However, aggressive acidic conditions used to remove a ketal at C4 can inadvertently attack the ester if water concentration is too high or temperature is uncontrolled.[1]

The "Buffered Release" Protocol

To deprotect the ketone without hydrolyzing the ester:

  • Reagent: Use PPTS (Pyridinium p-toluenesulfonate) in Acetone/Water (10:1) instead of HCl or H2SO4.[1]

  • Temperature: Reflux at 60°C.

  • Monitoring: Track the disappearance of the ketal peak (NMR: ethylene bridge at ~3.9 ppm) vs. the integrity of the methyl ester (singlet at ~3.6 ppm).

Visual Workflow: Selective Deprotection

DeprotectionLogicStartCrude Ketal IntermediateCheckCheck pH SensitivityStart->CheckStrongAcidUse 2N HCl/THFCheck->StrongAcidIf Fast Kinetics NeededMildAcidUse PPTS/AcetoneCheck->MildAcidStandard ProtocolResultBadEster Hydrolysis (Byproduct)StrongAcid->ResultBadRisk HighResultGoodTarget 4-Oxo Ester (High Yield)MildAcid->ResultGoodPreferred

Caption: Decision logic for deprotecting the C4-ketone while preserving the C1-ester.

Module 3: Impurity Profile & Isolation

User Issue: "I see a persistent impurity at RRT 0.9 (relative retention time) on HPLC."

Identification

In the synthesis of 1-aryl-cyclohexanecarboxylates, the most common impurity is the Decarboxylated Product (1-(3,4-dichlorophenyl)cyclohexan-4-one).[1] This occurs if the reaction mixture was heated too vigorously during the carboxylate formation step or if the starting phenylacetate underwent mono-alkylation rather than dialkylation.[1]

Purification Strategy

Because the impurity lacks the polar ester group, it is significantly less polar than the product.[1]

Chromatographic Solution:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: Gradient of 0% to 20% EtOAc in Heptane .[1]

    • Note: The impurity elutes before the product.[1]

  • Additives: Do not use triethylamine (TEA).[1] Basic modifiers can cause epimerization or hydrolysis.[1] Use neutral conditions.

Visual Workflow: Impurity Management

PurificationFlowCrudeCrude Reaction MixtureTLCTLC Analysis (10% EtOAc/Heptane)Crude->TLCDecisionImpurity Separation?TLC->DecisionFlashFlash Chromatography (Gradient 0-20%)Decision->FlashIf Impurity > 5%CrystRecrystallization (MTBE/Heptane)Decision->CrystIf Impurity < 5%FinalPure Product (>98%)Flash->FinalCryst->Final

Caption: Workflow for determining whether to use chromatography or crystallization based on impurity load.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Not recommended. The boiling point is high (>180°C at high vacuum), and the 4-oxo group is thermally sensitive, leading to polymerization or retro-Michael type decomposition.[1] Column chromatography or crystallization are the only viable purification methods.[1]

Q: Why is my yield low (<40%)? A: Check your quenching step. If you used a strong base (like NaH or LDA) to form the quaternary center, quenching with water can be exothermic. If the internal temperature spikes >10°C during quench, the ester can hydrolyze.[1] Protocol: Quench with saturated NH4Cl at -10°C.

Q: Is the compound light sensitive? A: Yes, slightly.[1] The 3,4-dichlorophenyl group can undergo photolytic dechlorination over extended periods.[1] Store the purified solid in amber vials at -20°C.

References

  • Dasotraline Synthesis & Intermediates

    • Sunovion Pharmaceuticals Inc. (2007).[1] Process for the preparation of (1R,4S)-trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. World Intellectual Property Organization.[1] WO2007022280A1.[1]

    • [1]

    • Context: Describes the handling of 3,4-dichlorophenyl substituted cycloalkanes and tetralones, providing foundational solubility and stability d
  • General Synthesis of 4-Oxocyclohexanecarboxylates

    • Manning, J. R., & Davies, H. M. L. (2008).
    • [1]

    • Context: While focusing on diazo compounds, the workup procedures for aryl-substituted carboxylates in this reference illustrate standard "salting out" and drying protocols applicable to the user's compound.
  • Ketone/Ester Protection Strategies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

    • Context: Authoritative source for the PPTS/Acetone deprotection method cited in Module 2.
  • Physical Properties of 4-Oxocyclohexanecarboxylic Acid Derivatives

    • Sigma-Aldrich Technical Sheet: 4-Oxocyclohexanecarboxylic acid.[1][3]

    • Context: Provides baseline melting point and solubility data for the parent scaffold, aiding in the estimation of the dichlorophenyl derivative's behavior.[1]

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" stereocontrol in synthesis

[1]

Case ID: SYN-731-STEREO Topic: Synthesis Optimization & Stereochemical Control Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

User Query: "How do I achieve stereocontrol during the synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate?"

Technical Diagnosis: There is a fundamental stereochemical nuance to this request.

  • The Target Ketone is Achiral: The molecule Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate possesses a plane of symmetry passing through C1 and C4.[1] Consequently, the ketone itself does not exhibit enantiomerism or diastereomerism.[1]

  • The "Stereocontrol" Challenge: The term "stereocontrol" in this context almost universally refers to the diastereoselective reduction of the C4-ketone to the corresponding alcohol (a critical step for NK1 antagonist intermediates) or the conformational control required to prevent side reactions during ring closure.[1]

This guide covers the synthesis of the quaternary center (yield optimization) and the downstream stereocontrol (cis/trans selectivity).[1]

Synthetic Pathway & Troubleshooting

The industry-standard route involves a Double Michael Addition followed by a Dieckmann Condensation and Decarboxylation .[1]

Workflow Diagram

SynthesisRouteStartMethyl 3,4-dichlorophenylacetateInter1Bis-Alkylated Intermediate(Pimelate derivative)Start->Inter1Base (t-BuOK)Reagent+ Methyl Acrylate (2.2 eq)Reagent->Inter1Inter2Beta-Keto Ester(Cyclized)Inter1->Inter2CyclizationStep2Dieckmann Condensation(NaH or NaOMe)ProductTARGET KETONEAchiral C1-Quaternary CenterInter2->Product-CO2Step3Decarboxylation(NaCl, DMSO, H2O, Heat)

Figure 1: Construction of the Quaternary Center via Robinson-type Annulation logic.

Troubleshooting Guide: Synthesis
IssueProbable CauseCorrective Action
Low Yield in Step 1 Mono-alkylation vs. Bis-alkylation competition.Ensure excess methyl acrylate (2.2–2.5 eq) and maintain temperature <10°C during addition to prevent polymerization.[1] Use t-BuOK in THF for kinetic control.[1]
Incomplete Cyclization Wet solvent or insufficient base strength.[1]The Dieckmann condensation requires anhydrous conditions.[1] Use NaH in dry toluene or THF.[1] Ensure methanol byproduct is removed if using NaOMe.[1]
Decarboxylation Fails Temperature too low; insufficient water source.[1]The Krapcho decarboxylation (NaCl/DMSO) requires 140–160°C .[1] Ensure exactly 1-2 eq of water is present to facilitate hydrolysis before CO2 loss.[1]
"Gummy" Product Polymerization of acrylate.[1]Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if running at scale.[1]

Stereocontrol: The Reduction Phase[1]

This is the critical "stereocontrol" aspect. Upon reducing the C4 ketone, you generate a new stereocenter, creating cis and trans isomers relative to the C1 quaternary center.[1]

  • Cis-Isomer: Hydroxyl group and Aryl group on the same side.[1]

  • Trans-Isomer: Hydroxyl group and Aryl group on opposite sides.[1]

Mechanism of Stereoselectivity

The stereochemical outcome is dictated by the approach of the hydride reagent relative to the bulky C1-substituents.[1]

  • Conformational Lock: The bulky 3,4-dichlorophenyl group at C1 will preferentially occupy the equatorial position to minimize A-value strain (A-value ~2.8 kcal/mol).[1]

  • Reagent Approach:

    • Axial Attack (Steric Control): Bulky hydrides attack from the more hindered face, forcing the OH into the equatorial position (Trans).[1]

    • Equatorial Attack (Thermodynamic/Small Reagent): Small hydrides attack from the less hindered face, or thermodynamic equilibration places the OH in the equatorial position.[1]

Stereocontrol Protocol

ReductionStereocluster_cisKinetic Control (Cis-Selective)cluster_transThermodynamic Control (Trans-Selective)KetoneTarget Ketone(Phenyl = Equatorial)LSelectrideL-Selectride(Bulky Hydride)Ketone->LSelectrideSteric ApproachNaBH4NaBH4 / MeOH(Small Hydride)Ketone->NaBH4Axial AttackCisProductAxial Alcohol (Cis)(Kinetic Product)LSelectride->CisProductTransProductEquatorial Alcohol (Trans)(Thermodynamic Product)NaBH4->TransProduct

Figure 2: Divergent stereochemical outcomes based on hydride reagent selection.

Protocol Recommendations
Desired IsomerReagent SystemConditionsMechanism
Trans-Alcohol (Major)NaBH₄ in MeOH/THF-78°C to 0°CSmall hydride attacks axially (favored), yielding the equatorial alcohol (Trans).[1]
Cis-Alcohol (Major)L-Selectride (LiB(sec-Bu)₃H)-78°C in THFBulky hydride is forced to attack equatorially (hindered), yielding the axial alcohol (Cis).[1]
Equilibration Al(OiPr)₃ / IPAReflux (Meerwein-Ponndorf-Verley)Pushes mixture toward the thermodynamic (Trans/Equatorial) product.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a single set of peaks for the ketone if it's substituted? A: The ketone is achiral and likely exists in a rapid chair-chair interconversion at room temperature, or is locked in the phenyl-equatorial conformation.[1] You will not see diastereomers until you reduce the ketone or introduce another substituent.[1]

Q2: Can I separate the cis/trans alcohols by crystallization? A: Yes, but it is difficult. The Trans-isomer (equatorial OH) generally has a higher melting point and is less soluble in non-polar solvents.[1] Flash chromatography is effective: the Cis-isomer (axial OH) is usually less polar (higher Rf) due to intramolecular H-bonding or shielding, while the Trans-isomer is more polar.[1]

Q3: I used NaBH4 but got a 60:40 mixture. How do I improve Trans selectivity? A: Try using CeCl3·7H2O (Luche Reduction) with NaBH4.[1] While typically used for enones, the coordination of Cerium can alter the conformational bias.[1] Alternatively, use sodium triacetoxyborohydride for milder, more selective reduction.[1]

Q4: Is the quaternary center configuration stable? A: Yes. The C1 center is not enolizable.[1] However, the ester group can undergo hydrolysis under strong basic conditions.[1] Avoid prolonged exposure to aqueous NaOH/LiOH if you wish to keep the methyl ester intact.[1]

References

  • Synthesis of 4-substituted cyclohexanones

    • Organic Syntheses, Coll.[1] Vol. 5, p. 288 (1973); Vol. 45, p. 25 (1965).[1] (General method for decarboxylation).[1]

    • PrepChem.[1][2] "Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate." Available at: [Link]

  • Stereoselective Reduction of Cyclohexanones

    • Eliel, E. L., & Senda, Y. (1970).[1] "Reduction of cyclohexanones with complex metal hydrides." Tetrahedron, 26(10), 2411-2428.[1]

  • Conformational Analysis

    • Chemistry LibreTexts.[1] "4.2: Cis-Trans Isomerism in Cycloalkanes." Available at: [Link]

Technical Support Center: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Impurity Removal and Purification

Welcome to the technical support guide for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed in the synthesis and purification of this compound.

Question 1: My crude product is a persistent yellow oil, but I expect a solid. What are the likely causes and my first steps?

Answer: The target compound, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, is expected to be a solid at room temperature.[1] If you have obtained an oil, it is almost certainly due to the presence of significant impurities that are depressing the melting point.

  • Likely Causes:

    • Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, toluene) are common culprits.

    • Unreacted Starting Materials: Liquid starting materials or low-melting point solids can lead to an oily crude product.

    • Formation of Side-Products: Byproducts from the reaction may be oils themselves.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight) to remove volatile solvents. Gentle heating (e.g., 30-40°C) can assist this process if the compound is thermally stable.

    • Trituration: Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the desired product.

    • Initial Analysis: Run a quick Thin Layer Chromatography (TLC) and a proton NMR (¹H NMR) of the crude oil. This is critical for diagnosing the problem. The NMR will reveal the presence and relative ratio of solvents and major impurities compared to your product signals.

Expert Insight: The phenomenon of melting point depression is a fundamental concept in physical chemistry. Impurities disrupt the crystal lattice of a pure compound, requiring less energy (a lower temperature) to transition into a liquid phase. Addressing the most volatile and non-polar impurities first is often the most efficient path to obtaining a solid.

Question 2: My TLC analysis shows multiple spots. How can I identify which spot is my product and what the impurities might be?

Answer: TLC is your primary diagnostic tool. A well-run TLC plate provides crucial information about the composition of your sample and how to approach purification.

  • Identifying Your Product Spot:

    • Co-spotting: The most reliable method. On your TLC plate, spot your crude reaction mixture in one lane, a sample of your starting material(s) in another lane, and a "co-spot" (a spot of the crude mixture directly on top of a spot of the starting material) in a third lane. Your product is the major new spot in the crude lane that is not present in the starting material lanes.

    • Polarity Prediction: Your target molecule contains a ketone and an ester group, making it moderately polar. It will likely have a lower Rf value (travel less far up the plate) than non-polar hydrocarbon impurities but a higher Rf than very polar impurities like acids or diols.

  • Characterizing Impurity Spots:

    • Starting Materials: Unreacted starting materials will appear at their characteristic Rf values.

    • Side-Products: A spot that is very close to your product spot (similar Rf) indicates an impurity with similar polarity, which will be more challenging to separate. A spot at a very different Rf suggests an impurity with a significantly different polarity, which is easier to remove. For instance, a more polar impurity (lower Rf) could be a result of over-reduction to a diol, while a less polar impurity (higher Rf) might be a simple byproduct.

Question 3: I have unreacted 3,4-dichlorophenyl starting material in my product. What is the best way to remove it?

Answer: This is a common issue. The choice of method depends on the specific starting material used (e.g., 3,4-dichlorobromobenzene, 3,4-dichloroaniline, etc.) and its properties relative to your product.

  • Method 1: Column Chromatography (Most General): Flash column chromatography is the most robust method for separating compounds with different polarities.[2] Since your product is more polar than a simple aromatic halide like 3,4-dichlorobromobenzene, the starting material will elute first from the column.

  • Method 2: Recrystallization (If Applicable): If you can find a solvent system where the product has significantly lower solubility than the starting material upon cooling, recrystallization is an efficient and scalable option.[3] This often requires screening several solvents.

  • Method 3: Acid-Base Extraction (For Basic/Acidic Impurities): If the starting material has an acidic or basic functional group (e.g., an aniline or a carboxylic acid), an acid-base extraction during the workup is highly effective.[4]

    • For a basic impurity (like an aniline), wash the organic layer with dilute acid (e.g., 1M HCl).

    • For an acidic impurity, wash with dilute base (e.g., 1M NaHCO₃).

Expert Insight: When planning a synthesis, it's often strategic to use the more easily removable starting material in excess to drive the reaction to completion.[3] If the reaction is 1:1, and you are left with both starting materials, a multi-step purification might be necessary.

Question 4: My recrystallization attempt resulted in an oil ("oiling out") instead of crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing the product to separate as a liquid instead of forming a crystal lattice.

  • Immediate Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add slightly more of the same solvent to decrease the saturation level.[5] Let it cool more slowly.

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[5]

    • Add a Seed Crystal: If you have a tiny amount of pure, solid product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.[5]

    • Change Solvent System: Your current solvent may be too good. A solvent that dissolves the compound too readily can lead to oiling out. Try a solvent system where the product is less soluble, such as a mixture (e.g., ethyl acetate/hexanes or ethanol/water).

Part 2: In-Depth Purification Protocols

Protocol 2.1: Recrystallization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

This protocol assumes the primary impurities are less soluble in the hot solvent or significantly more soluble in the cold solvent than the target compound.

Step-by-Step Methodology:

  • Solvent Selection: Place ~20-30 mg of your crude material in a test tube. Add a potential solvent (see Table 4.2) dropwise. An ideal solvent will dissolve your compound poorly at room temperature but completely at the solvent's boiling point. Common starting points are isopropanol, ethanol, or an ethyl acetate/hexanes mixture.

  • Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a reflux condenser). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

    • Causality Checkpoint: This step removes impurities that are insoluble in the hot solvent. If omitted, these impurities will be trapped in your final crystals.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same one used for recrystallization) to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2.2: Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.

Step-by-Step Methodology:

  • Solvent System (Eluent) Selection: Using TLC, find a solvent system (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.[2] Ensure there is good separation between your product spot and the impurity spots.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent (e.g., hexanes).[6]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.

    • Causality Checkpoint: Dry loading ensures that the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving good separation. Wet loading with a strong solvent can cause the band to spread, leading to poor resolution.

  • Elution: Carefully add your chosen eluent to the top of the column and apply pressure (using air or nitrogen) to begin flowing the solvent through the silica. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of eluent.

Part 3: Visual Workflow Guides

Diagram 3.1: General Troubleshooting Workflow for Impurity Removal A decision tree for diagnosing and solving purity issues.

G start Analyze Crude Product (TLC, ¹H NMR, LC-MS) is_oil Is Product an Oil? start->is_oil impurities_known Impurity Type? is_oil->impurities_known No (Solid) oil_path High-Vac & Triturate is_oil->oil_path Yes polar_imp Highly Polar Impurity (e.g., salts, acids) impurities_known->polar_imp Polar nonpolar_imp Non-Polar Impurity (e.g., starting material) impurities_known->nonpolar_imp Non-Polar similar_polar_imp Similar Polarity Impurity impurities_known->similar_polar_imp Similar solid_obtained Solid Obtained? oil_path->solid_obtained solid_obtained->impurities_known Yes re_evaluate Re-evaluate Synthesis (e.g., change stoichiometry) solid_obtained->re_evaluate No wash Aqueous Wash / Extraction polar_imp->wash recrystallize Recrystallization nonpolar_imp->recrystallize column Column Chromatography similar_polar_imp->column wash->column recrystallize->column

Caption: General troubleshooting workflow for impurity removal.

Diagram 3.2: Decision Tree for Recrystallization Troubleshooting A logical guide for when recrystallization fails.

G start Recrystallization Attempted outcome What is the Outcome? start->outcome oiling_out Product 'Oiled Out' outcome->oiling_out Oil no_crystals No Crystals Formed outcome->no_crystals Clear Solution low_yield Very Low Yield outcome->low_yield Few Crystals reheat_add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed check_solubility Check Cold Solubility (Too much product is lost) low_yield->check_solubility change_solvent Use a Different Solvent or Solvent System reheat_add_solvent->change_solvent If fails concentrate Boil Off Some Solvent and Re-cool scratch_seed->concentrate If fails concentrate->change_solvent If fails check_solubility->change_solvent

Caption: Decision tree for troubleshooting recrystallization.

Part 4: Data Tables for Quick Reference

Table 4.1: Common Impurities and Recommended Removal Strategies

Potential ImpurityTypical TLC Rf (vs. Product)Characteristic Analytical Signal (¹H NMR)Primary Removal MethodSecondary Method
3,4-Dichlorobromobenzene Higher (Less Polar)Sharp aromatic signals (~7.2-7.8 ppm)Column ChromatographyRecrystallization
Unreacted Cyclohexanone Precursor Varies (often similar polarity)Aliphatic signals, may lack aromatic peaksColumn ChromatographyRecrystallization
Over-reduced Alcohol Byproduct Lower (More Polar)Broad -OH peak, new C-H signal ~3.5-4.0 ppmColumn ChromatographyChemical oxidation (advanced)
High-Boiling Point Solvents (e.g., DMF) N/A (not visible on TLC)Characteristic peaks (e.g., ~8.0, 2.9, 2.7 ppm for DMF)High-Vacuum DryingAqueous Washes
Inorganic Salts Stays at Baseline (Rf=0)No signal in ¹H NMRAqueous Wash / FiltrationN/A

Table 4.2: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Solubility Profile for Target CompoundNotes & Hazards
Isopropanol 82.6Good: Soluble when hot, less soluble when cold.Flammable. Common first choice for moderately polar compounds.
Ethanol 78.4Good: Soluble when hot, less soluble when cold.Flammable. May need significant cooling to induce precipitation.
Ethyl Acetate / Hexanes VariableExcellent for tuning polarity. Dissolve in hot EtOAc, add hot hexanes until cloudy, then clarify with a drop of EtOAc and cool.Both are flammable. Hexanes is a neurotoxin. Use in a fume hood.
Toluene 110.6Potentially useful, but high boiling point can make removal difficult.Flammable, toxic. Use with caution.
Water 100Insoluble.Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[7]

Part 5: References

  • PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(3,4-dichlorophenyl)-1,4-oxathiane. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from PrepChem.com. [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). Process for purifying an alpha-keto ester. (CN102026955A).

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER. (US20110009663A1).

  • S. Naveen, et al. (2015). Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from University of Rochester. [Link]

  • Nichols, L. (2022). Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from ResearchGate. [Link]

  • Kumar, S. et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports. [Link]

  • Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from Organic Syntheses. [Link]

  • Vedantu. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from Vedantu. [Link]

  • ACS Publications. (2020). Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer. Crystal Growth & Design. [Link]

  • Reddit. (2021). How can I separate my product from my starting materials if they all have the same polarity according to the TLC?. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal. [Link]

  • ACS Publications. (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. ACS Omega. [Link]

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Chemistry Subject: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Ticket Type: Advanced Synthesis / Scale-Up Troubleshooting Assigned Specialist: Senior Process Chemist

System Overview: The Synthetic Logic

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate generally follows a classic Robinson-type annulation logic adapted for 4-oxocyclohexanecarboxylates. For scale-up contexts (>100g to kg scale), the most robust route involves a three-stage cascade:

  • Double Michael Addition: Reaction of methyl 3,4-dichlorophenylacetate with methyl acrylate (2 equivalents).

  • Dieckmann Condensation: Intramolecular cyclization to form the

    
    -keto ester intermediate.
    
  • Selective Decarboxylation: Removal of the auxiliary ester group to reveal the 4-ketone without hydrolyzing the sterically hindered C1-ester.

This guide addresses the specific friction points of this cascade, focusing on exotherm management, viscosity issues, and selectivity.

Module 1: The Double Michael Addition (Pimelate Formation)

User Question: "I am observing significant polymerization of methyl acrylate and low conversion of the starting aryl acetate. The reaction mixture becomes gummy. How do I fix this on a 500g scale?"

Diagnosis: This is a classic competition between deprotonation (desired) and polymerization (undesired). Methyl acrylate is prone to thermal polymerization, especially if the reaction temperature spikes due to the exotherm of the Michael addition.

Technical Solution: You must switch from a "dump and stir" approach to a Dosage-Controlled Process .

  • Base Selection: Use Potassium tert-butoxide (KOtBu) in THF or Toluene. It is superior to NaOMe for generating the enolate of the aryl acetate quickly.

  • The "Starve-Feed" Protocol:

    • Do not add all methyl acrylate at once.

    • Generate the enolate of the aryl acetate first at low temperature (0°C to -10°C).

    • Add methyl acrylate as a solution (diluted in THF/Toluene) strictly controlling the internal temperature (

      
      ).
      
    • Critical Parameter: Keep

      
       during addition. Polymerization rates spike significantly above 20°C in the presence of base.
      
  • Stabilization: Ensure your methyl acrylate contains a polymerization inhibitor (e.g., MEHQ) and do not remove it; the basic conditions will eventually consume it, but it protects the monomer in the feed tank.

Validation Check:

  • TLC/HPLC: Monitor the disappearance of the mono-addition product. If mono-addition persists, warm the reaction gently to RT only after the acrylate feed is complete.

Module 2: The Dieckmann Cyclization (Ring Closure)

User Question: "During the cyclization step using Sodium Hydride (NaH), the reaction mixture solidified into an unstirrable rock, causing a thermal runaway hazard. How do we handle the rheology?"

Diagnosis: The sodium enolate of the Dieckmann product (the


-keto ester) is often insoluble in non-polar solvents (Toluene) and forms a dense gel in ethers (THF). On scale, this loss of mixing leads to "hot spots."

Technical Solution:

  • Solvent Switch: Move to a Toluene/DMF (9:1) mixture or pure DME (Dimethoxyethane) . The slight polarity of DMF/DME helps break the crystalline lattice of the sodium enolate, maintaining a stirrable slurry.

  • The "Reverse Quench" Safety Protocol:

    • Never add water/acid to the solid cake. This generates hydrogen gas and heat faster than it can dissipate from the solid mass.

    • Protocol: Transfer the slurry (or scoop the solid if necessary) into a pre-cooled quench solution (Acetic Acid/Water). This ensures the heat sink (water) is always in excess.

Scale-Up Tip: If using NaH, the hydrogen evolution is stoichiometric. Ensure your scrubber capacity is calculated for 1 mole of gas per mole of substrate released over the dosing time.

Module 3: The Decarboxylation Dilemma (Selectivity)

User Question: "I need to remove the ester at position 2 (the


-keto ester) but retain the ester at position 1 (the quaternary center). My acidic hydrolysis is yielding the dicarboxylic acid or the mono-acid. How do I save the methyl ester?"

Diagnosis: Standard acidic hydrolysis (HCl/Reflux) is too indiscriminate. It hydrolyzes the


-keto ester (fast) and then attacks the sterically hindered C1-ester (slower, but significant at reflux).

Technical Solution: Implement Krapcho Decarboxylation conditions. This method is driven by nucleophilic attack on the methyl group rather than hydrolysis of the carbonyl, offering high selectivity for


-keto esters.

Protocol (The "Wet DMSO" Method):

  • Reagents: Dissolve the crude Dieckmann product in DMSO (3-4 volumes).

  • Additives: Add LiCl (2-3 equivalents) and Water (1-2 equivalents).

    • Note: The water is catalytic for the decarboxylation mechanism but essential.

  • Conditions: Heat to 130°C - 140°C .

  • Mechanism: The chloride ion attacks the methyl group of the activated

    
    -keto ester, generating CO2 and the enol, which tautomerizes to the ketone. The C1-ester, being a standard quaternary ester (not activated), remains untouched.
    

Data Comparison:

MethodReagentsTempOutcomeScale Suitability
Acid Hydrolysis 6N HCl / AcOH100°CMix of Target + Acid ImpurityLow (Poor Selectivity)
Saponification NaOH / MeOHRefluxDi-acid (Requires re-esterification)Medium (Extra Steps)
Krapcho LiCl / DMSO / H2O135°C>95% Target Ester High (Process Preferred)

Visual Workflow: The Validated Pathway

The following diagram illustrates the critical process flow and decision gates for the scale-up.

ScaleUpPathway Start Start: Methyl 3,4-dichlorophenylacetate Check1 Checkpoint: Exotherm Control (T < 10°C) Start->Check1 Dosage Control Step1 Step 1: Double Michael Addition (Reagent: Methyl Acrylate, KOtBu) Intermediate1 Intermediate: Pimelate Diester Step1->Intermediate1 Check1->Step1 Step2 Step 2: Dieckmann Cyclization (Reagent: NaH or NaOMe) Intermediate1->Step2 Issue2 Risk: Solidification/H2 Gas Step2->Issue2 If Solvent Wrong Intermediate2 Intermediate: u03b2-Keto Ester Step2->Intermediate2 Step3 Step 3: Selective Decarboxylation (Krapcho Conditions) Intermediate2->Step3 LiCl / DMSO / 135u00b0C Target Target: Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate Step3->Target -CO2 (Selective)

Caption: Optimized process flow highlighting the critical temperature control point in Step 1 and the selective decarboxylation strategy in Step 3.

References & Authority

  • Dieckmann Condensation & Scale-Up:

    • Mechanism & Driving Force: The irreversibility of the deprotonation of the

      
      -keto ester product is the driving force.[1] See: Master Organic Chemistry, "Claisen Condensation and Dieckmann Condensation". 
      
  • Krapcho Decarboxylation:

    • Methodology: For the specific demethoxycarbonylation of

      
      -keto esters without affecting other esters.
      
    • Primary Reference: Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

      
      -Keto Esters, with Water and Salts in Aprotic Solvents." Synthesis, 1982(10), 805-822.
      
  • General Synthesis of 4-Oxocyclohexanecarboxylates:

    • Analogous Protocol: Synthesis of methyl 4-oxocyclohexane-1-carboxylate via decarboxylation. See: PrepChem, "Synthesis of methyl 4-oxocyclohexane-1-carboxylate".

  • Michael Addition Troubleshooting:

    • Thermodynamics: Understanding the reversibility and kinetic vs. thermodynamic control in Michael additions. See: Chemistry Steps, "Michael Reaction: The Conjugate Addition of Enolates".

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" reaction monitoring by TLC or HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis Monitoring.

Ticket #: 1-(3,4-Cl2)-Oxo-Hex Subject: Reaction Monitoring & Method Development for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the specific challenges in monitoring the synthesis and purity of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate . Due to the presence of both an ester (hydrolysis susceptible) and a ketone (reactive center) on a lipophilic dichlorophenyl-cyclohexane scaffold, standard generic methods often fail to provide adequate resolution.

The following protocols are designed to ensure you can distinguish the product from common impurities (e.g., the hydrolyzed acid, the non-cyclized precursor, or decarboxylated byproducts).

Part 1: Thin Layer Chromatography (TLC) – Rapid IPC

Objective: Qualitative In-Process Control (IPC) to monitor the disappearance of starting material and formation of the product.

Optimized Mobile Phase Systems

The molecule has a calculated LogP of ~3.5, making it moderately lipophilic. Standard polar systems will cause it to elute at the solvent front.

SystemComposition (v/v)ApplicationRf Target
Standard Hexane : Ethyl Acetate (80:20) Routine monitoring0.3 – 0.4
Polar Hexane : Ethyl Acetate (60:40) If product sticks to baseline0.6 – 0.7
Acidic Hexane : EtOAc : AcOH (80:19:1) Differentiating Ester vs. AcidEster (High Rf) vs. Acid (Streak/Low Rf)
Visualization Protocols (The "Double-Check" System)

Do not rely on UV alone. The ketone functionality allows for specific chemical validation.[1]

  • Primary (Non-Destructive): UV Light at 254 nm . The 3,4-dichlorophenyl ring provides strong absorption.

  • Secondary (Specific): 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

    • Why: This molecule contains a 4-oxo group (ketone).[2][3]

    • Result: The product spot will turn Yellow/Orange upon dipping and heating. Impurities lacking the ketone (e.g., uncyclized precursors) will not stain or will stain differently.

  • Tertiary (Universal): KMnO₄ or Cerium Ammonium Molybdate (CAM). Use if starting materials are not UV active.

Troubleshooting TLC Artifacts

TLC_Troubleshooting Start Issue: Poor Spot Resolution Check1 Is the spot streaking? Start->Check1 Action1 Add 1% Acetic Acid to Eluent (Suppress ionization of free acid impurity) Check1->Action1 Yes Check2 Is the Rf too high (>0.8)? Check1->Check2 No Action2 Reduce Polarity (Try Hexane:EtOAc 90:10) Check2->Action2 Yes Check3 Ghost spots visible? Check2->Check3 No Action3 Check Sample Solvent (Avoid Acetone/MeOH if reacting) Check3->Action3 Yes

Figure 1: Decision logic for troubleshooting TLC anomalies.

Part 2: HPLC Method Development (Quantitative)

Objective: Quantitative purity profiling and isolation of the target ester.

Critical Chemistry Considerations
  • Achirality: Despite the complex ring, the C1 position lies on a plane of symmetry (C1-C4 axis) relative to the unsubstituted cyclohexane ring paths. Therefore, the molecule is achiral. You should see a single peak on an achiral column.

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis at high pH. Keep mobile phase pH < 5.0.

Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 (L1) or Phenyl-Hexyl C18 for general retention. Phenyl-Hexyl provides superior selectivity for the dichlorophenyl ring via

-

interactions.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale.
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid)Acid suppresses silanol interactions with the ketone/ester and prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH; prevents transesterification risk.
Gradient 10% B to 90% B over 15 minThe lipophilic chlorophenyl group requires high organic content to elute.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 220 nm and 254 nm 220 nm for the carbonyls; 254 nm for the aromatic ring.
Column Temp 30°C - 40°CImproves mass transfer and peak sharpness.
HPLC Method Optimization Workflow

HPLC_Workflow Input Initial Injection (Gradient 10-90% B) Decision Peak Shape? Input->Decision Tailing Tailing > 1.5 Decision->Tailing Asymmetry Splitting Split Peak Decision->Splitting Doublet Good Sharp Peak Decision->Good Symmetric FixTailing Increase Acid Modifier (Switch to 0.1% TFA or H3PO4) Tailing->FixTailing FixSplit Check Sample Diluent (Match Initial Mobile Phase) Splitting->FixSplit Final Validate Specificity (Inject Impurity Markers) Good->Final

Figure 2: Step-by-step optimization flow for HPLC method development.

Part 3: Frequently Asked Questions (FAQs)

Q1: I see two peaks in HPLC that are very close together. Is this a cis/trans isomer issue? A: No. The target molecule (Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate) is achiral due to the symmetry of the 4-oxocyclohexyl ring.

  • Likely Cause: You are likely observing the hydrolyzed acid impurity (1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid).

  • Verification: Inject a sample of the carboxylic acid intermediate. If it co-elutes with the "impurity," your ester is hydrolyzing. Ensure your sample diluent is not basic.

Q2: Can I use Methanol as the organic modifier? A: It is possible but risky.

  • Risk:[4][5] In the presence of acidic modifiers (like TFA), methanol can slowly undergo transesterification with the methyl ester or form a ketal with the ketone over long autosampler sequences.

  • Recommendation: Use Acetonitrile (ACN) to eliminate this chemical instability variable.

Q3: The product spot on TLC disappears after dipping in DNP. A: This is a visual artifact. The yellow DNP-hydrazone derivative is forming, but if your background staining is too heavy, it may mask the spot.

  • Fix: Blot the plate immediately after dipping. Heat gently with a heat gun. The ketone spot should emerge as a distinct yellow/orange color against the background.

Q4: My retention time is shifting between runs. A: This is often due to "Phase Dewetting" if using highly aqueous starts (0-5% B) on a C18 column, or temperature fluctuations.

  • Fix: Ensure the column oven is stable at 30°C or 40°C. Do not start below 10% Organic in the gradient unless using a "AQ" type column.

References

  • Phenomenex. (2025).[2] Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity.Link

  • Agilent Technologies. (2024). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries.Link

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[1][4][6]Link

  • PubChem. (2025).[2] Methyl 4-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of phenyl-substituted carboxylates.Link

Sources

"Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" dealing with low reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly those related to the low reactivity of this molecule and its precursors. Our goal is to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles.

Introduction: Understanding the Reactivity Profile

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a structurally complex molecule. Its reactivity is governed by a combination of electronic and steric factors. The presence of a bulky 3,4-dichlorophenyl group at the quaternary C1 position creates significant steric hindrance around the cyclohexanone ring. Furthermore, the electron-withdrawing nature of the dichlorophenyl group can decrease the electron density of the aromatic ring, potentially influencing reactions at this site.[1]

The ketone at the C4 position is the primary site for many chemical transformations. However, its reactivity can be lower than expected compared to simpler cyclohexanones.[2] This reduced reactivity can manifest as slow reaction rates, incomplete conversions, or the need for harsh reaction conditions that may lead to side products. This guide will address these common issues.

Troubleshooting Guide: Overcoming Low Reactivity

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete or Slow α-Functionalization of the Ketone

A common objective is the functionalization of the α-carbon adjacent to the ketone. Low yields in these reactions are often due to difficulties in forming the enolate intermediate.

Q: My α-arylation/alkylation of the ketone is proceeding with very low yield. How can I improve this?

A: This is a frequent challenge. The steric hindrance from the C1 substituent can make it difficult for the base to access the α-protons. Here are several strategies to consider:

  • Stronger, Non-Nucleophilic Bases: Standard bases like sodium ethoxide may be ineffective. Consider using stronger, sterically hindered bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). These bases are powerful enough to deprotonate the α-carbon but are less likely to act as nucleophiles and attack the carbonyl group directly.

  • Formation of Silyl Enol Ethers: A reliable alternative to direct enolate formation is the synthesis of a silyl enol ether.[3][4][5] This intermediate is generally more stable and can react with a wider range of electrophiles under milder conditions, often catalyzed by a Lewis acid.

    • Protocol for Silyl Enol Ether Formation:

      • Dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in anhydrous THF under an inert atmosphere (e.g., Argon).

      • Cool the solution to -78 °C.

      • Slowly add 1.1 equivalents of LDA or a similar strong base.

      • After stirring for 1-2 hours at -78 °C, add 1.2 equivalents of trimethylsilyl chloride (TMSCl).

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

      • Purify the resulting silyl enol ether by column chromatography on silica gel.

  • Umpolung Strategy: In cases of extremely low reactivity, consider an "umpolung" or polarity reversal strategy.[5] This involves converting the typically nucleophilic α-carbon into an electrophilic site. This advanced technique can open up new reaction pathways with nucleophiles.[5]

Issue 2: Poor Yields in Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the ketone is an electrophilic site for nucleophilic attack. However, steric hindrance can impede the approach of nucleophiles.

Q: My Grignard/organolithium reaction with the ketone is failing or giving low yields. What can I do?

A: Steric hindrance is the most likely culprit. Here’s a breakdown of potential solutions:

  • Less Bulky Nucleophiles: If possible, switch to a less sterically demanding nucleophile. For example, methylmagnesium bromide will be more reactive than tert-butylmagnesium chloride.

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): For reactions with hydride reagents like sodium borohydride, the addition of CeCl₃ can significantly enhance the reactivity of the ketone. This method is particularly effective for the reduction of hindered ketones to alcohols.[7]

  • Alternative Reducing Agents: For sterically hindered ketones, more powerful reducing agents may be necessary.[7] However, these often have lower functional group tolerance. A careful evaluation of your substrate is necessary.

ReagentConditionsNotes
Sodium Borohydride (NaBH₄)Methanol, 0 °C to RTStandard, mild reducing agent. May be slow or ineffective for this substrate.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0 °C to RTPowerful reducing agent. Will also reduce the ester.
Luche Reduction (NaBH₄, CeCl₃)Methanol, -78 °C to RTChemoselective for ketones in the presence of esters. Ideal for this substrate.[7]
Triethylsilane and TFA/BF₃·OEt₂Dichloromethane, 0 °C to RTEffective for hindered ketones, particularly for deoxygenation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected chair conformation of this molecule and how does it affect reactivity?

A1: The cyclohexanone ring will adopt a chair conformation. The bulky 1-(3,4-dichlorophenyl) group will strongly prefer an equatorial position to minimize steric strain. This places the ketone in a position where one α-face may be more sterically accessible than the other, potentially leading to diastereoselectivity in certain reactions.

Q2: Are there any known compatible solvent systems for reactions involving this molecule?

A2: Tetrahydrofuran (THF) is a good starting point for many reactions due to its ability to dissolve a wide range of organic compounds and its compatibility with common organometallic reagents. For reactions requiring higher temperatures, toluene or 1,4-dioxane can be used. Always ensure your solvents are anhydrous for moisture-sensitive reactions.

Q3: Can the ester group interfere with reactions at the ketone?

A3: Yes, this is a critical consideration. Strong nucleophiles and bases can react with both the ketone and the ester.

  • Grignard and Organolithium Reagents: These will react with both functional groups. Protection of the ketone as a ketal may be necessary if you only want to target the ester.

  • Hydride Reductions: As mentioned in the table above, LiAlH₄ will reduce both the ketone and the ester. A more chemoselective reagent like sodium borohydride (or under Luche conditions) will preferentially reduce the ketone.

Q4: How can I purify this compound effectively?

A4: Column chromatography on silica gel is the most common method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should provide good separation. Due to the presence of the aromatic ring, visualization on TLC plates can be achieved using a UV lamp (254 nm).

Visualizing Reaction Strategies

Workflow for Overcoming Low α-Functionalization Reactivity

workflow Start Low Yield in α-Functionalization Base Use Stronger, Non-Nucleophilic Base (e.g., LDA, KHMDS) Start->Base Direct Approach Silyl Convert to Silyl Enol Ether Start->Silyl Alternative Intermediate Umpolung Employ Umpolung Strategy Start->Umpolung Advanced Method Success Improved Yield Base->Success Silyl->Success Umpolung->Success

Caption: Troubleshooting workflow for low reactivity in α-functionalization.

Conceptual Reaction Pathway: Silyl Enol Ether Formation

reaction_pathway Substrate Starting Ketone Enolate Enolate Intermediate Substrate->Enolate + LDA, -78 °C Product Silyl Enol Ether Enolate->Product + TMSCl

Caption: Simplified pathway for the formation of a silyl enol ether intermediate.

References

  • Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers. ResearchGate. Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. Available at: [Link]

  • Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. Quora. Available at: [Link]

  • Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube. Available at: [Link]

  • Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters. ACS Publications. Available at: [Link]

  • Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. Available at: [Link]

  • What's a good reducing agent for a sterically hindered ketone?. Reddit. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. Available at: [Link]

  • Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. Available at: [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Google Patents.
  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). YouTube. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. Available at: [Link]

  • Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. NIH. Available at: [Link]

  • What is the effect of the electron withdrawing and releasing group on the benzene ring on the rate of reaction?. Quora. Available at: [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis and Biological Activity of 2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides. ResearchGate. Available at: [Link]

  • Reaction of methyl 3-aroyl-1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylhydrazines. synthesis of isomeric 5-arylcarbamoyl-4-aroyl. Semantic Scholar. Available at: [Link]

Sources

Validation & Comparative

Advanced HPLC Purity Profiling: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate . It compares the industry-standard C18 approach against advanced Phenyl-Hexyl stationary phases, demonstrating why specific column chemistries are critical for resolving halogenated regioisomers and hydrolysis byproducts.

Executive Summary

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1408058-16-1) is a critical intermediate in the synthesis of triple reuptake inhibitors and analgesic scaffolds. Its purity analysis presents a specific challenge: separating the target 3,4-dichloro isomer from the likely 2,4-dichloro regioisomer impurity and the acid hydrolysis degradation product.

While standard C18 columns provide adequate retention, they often fail to baseline-resolve the positional isomers due to similar hydrophobicity. This guide compares the performance of a C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase, demonstrating how


 interactions can be leveraged to achieve superior resolution (

) for chlorinated aromatic esters.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The core difficulty in analyzing this compound is distinguishing between the electron-deficient aromatic ring of the target and its isomers.

The Alternatives
  • Alternative A (Standard): C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18). Relies purely on hydrophobic partitioning.

  • Alternative B (Recommended): Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl or Restek Raptor FluoroPhenyl). Utilizes

    
     stacking interactions specific to halogenated aromatics.
    
Performance Data Comparison

The following data represents typical chromatographic behavior for dichlorophenyl-substituted cyclohexanes under acidic mobile phase conditions.

ParameterStandard C18 Phenyl-Hexyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Phenyl phases interact strongly with the electron-deficient dichlorophenyl ring.
Target Retention (

)
8.5 min10.2 minEnhanced retention due to dual interaction mechanisms.
Isomer Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline Resolved) The 3,4-dichloro substitution pattern aligns differently with the phenyl stationary phase than the 2,4-isomer.
Acid Impurity Peak Shape Tailing (

)
Sharp (

)
Phenyl-Hexyl phases often have distinct end-capping that reduces silanol activity for acidic byproducts.
Selectivity (

)
1.051.15 Higher selectivity allows for faster gradients without sacrificing purity accuracy.

Mechanism of Action

To understand why the Phenyl-Hexyl column performs better, we must look at the molecular interactions. The 3,4-dichlorophenyl ring is electron-deficient due to the induction of the chlorine atoms. The Phenyl-Hexyl stationary phase acts as a


-electron donor/acceptor system, creating a "lock-and-key" electronic selectivity that C18 (an inert alkyl chain) cannot provide.

G Compound Analyte: Methyl 1-(3,4-dichlorophenyl).. C18 Stationary Phase A: C18 (Alkyl Chain) Compound->C18 Van der Waals Forces Phenyl Stationary Phase B: Phenyl-Hexyl (Aromatic) Compound->Phenyl Pi-Pi Stacking + VdW ResultC18 Result: Hydrophobic Retention Only (Poor Isomer Selectivity) C18->ResultC18 ResultPhenyl Result: Hydrophobic + Pi-Pi Interaction (High Isomer Selectivity) Phenyl->ResultPhenyl

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl interactions for chlorinated aromatics.

Validated Experimental Protocol

This protocol is designed to be self-validating. The system suitability requirement ensures the separation of the critical isomer pair before sample analysis proceeds.

Equipment & Reagents[1][2][3][4][5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: DAD/UV at 220 nm (optimal for carbonyl/phenyl detection).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: 0.1% Phosphoric Acid (

    
    ) or Formic Acid (for MS compatibility).
    
Gradient Method

Flow Rate: 1.0 mL/min Temperature: 30°C Injection Volume: 10 µL

Time (min)% Mobile Phase A (0.1%

in Water)
% Mobile Phase B (Acetonitrile)Event
0.06040Equilibration
2.06040Isocratic Hold (Acid impurity elution)
15.01090Linear Gradient (Elute Target)
18.01090Wash
18.16040Re-equilibration
23.06040End
System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mixture containing the target and its acid hydrolysis product.

  • Resolution (

    
    ):  > 2.0 between Target and Acid Impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target peak.
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for analyzing batches of this intermediate, ensuring no impure product moves downstream.

Workflow Start Start: Crude Product Batch Prep Sample Prep: Dissolve in 50:50 ACN:H2O Filter 0.22 µm Start->Prep Inject HPLC Injection (Phenyl-Hexyl Column) Prep->Inject Decision Check Resolution (Rs) Target vs. 2,4-Isomer Inject->Decision Pass Pass: Rs > 2.0 Quantify Purity Decision->Pass Separated Fail Fail: Co-elution Recrystallize Decision->Fail Merged Peaks Report Generate CoA Pass->Report Fail->Start Reprocess

Figure 2: Routine analysis workflow for batch release testing.

References

  • PubChem Compound Summary. "Methyl 4-oxocyclohexanecarboxylate (Related Structure)." National Library of Medicine.[1] Available at: [Link][1]

  • Restek Corporation. "The Study of Three HPLC Column Chemistries for Optimal Separation of Halogenated Isomers." Restek Application Notes. Available at: [Link] (Note: Demonstrates FluoroPhenyl selectivity for halogenated isomers).

  • Royal Society of Chemistry. "Reverse-phase HPLC separation of positional isomers on packed columns." RSC Advances. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the 1H and 13C NMR Characterization of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of organic molecules. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate , a compound of interest in synthetic chemistry.

In the absence of a publicly available, experimentally verified spectrum for the title compound, this guide will leverage established principles of NMR theory and comparative data from structurally related analogs to predict its spectral characteristics. We will then compare these predictions with the experimental data of a closely related alternative, methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate , to provide a robust framework for its characterization.

The Structural Landscape: Predicting the NMR Spectrum

The structure of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate presents distinct regions that will give rise to characteristic signals in both 1H and 13C NMR spectra. Our prediction is grounded in the analysis of substituent effects on chemical shifts in both the aromatic and aliphatic domains.

Figure 1. Structure of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate with key proton and carbon numbering.

Predicted 1H NMR Spectrum (500 MHz, CDCl3)

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the cyclohexanone ring protons, and the methyl ester protons.

  • Aromatic Region (δ 7.2-7.6 ppm): The 3,4-dichlorophenyl group will exhibit a characteristic splitting pattern. We expect three distinct signals:

    • A doublet for H-2' (ortho to the point of attachment), likely around δ 7.5 ppm.

    • A doublet of doublets for H-5' (meta to the attachment point and ortho to a chlorine), predicted around δ 7.4 ppm.

    • A doublet for H-6' (meta to the attachment point and ortho to a chlorine), expected around δ 7.2 ppm. The coupling constants will be indicative of their ortho and meta relationships.

  • Cyclohexanone Ring (δ 2.0-3.0 ppm): The eight protons on the cyclohexane ring are diastereotopic and will present as complex multiplets. Due to the chair conformation and the presence of the bulky aryl and ester groups at C1, we can anticipate a degree of conformational locking. The protons at C2 and C6 will be deshielded by the adjacent quaternary carbon and will likely appear as two distinct multiplets. Similarly, the protons at C3 and C5, adjacent to the ketone, will also be deshielded and appear as separate multiplets.

  • Methyl Ester (δ ~3.7 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl ester group is expected in the typical region for such functionalities.

Predicted 13C NMR Spectrum (125 MHz, CDCl3)

The proton-decoupled 13C NMR spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbons (δ > 170 ppm): Two distinct signals are expected in the downfield region:

    • The ketone carbonyl (C4) will be the most deshielded, likely appearing above δ 200 ppm.

    • The ester carbonyl carbon will resonate at a slightly higher field, typically in the range of δ 170-175 ppm.

  • Aromatic Carbons (δ 125-140 ppm): The 3,4-dichlorophenyl ring will show six signals. The carbons bearing the chlorine atoms (C3' and C4') will be significantly shifted, as will the carbon attached to the cyclohexane ring (C1'). The remaining three CH carbons will appear in the expected aromatic region. The presence of two chlorine atoms causes deshielding, resulting in downfield shifts compared to unsubstituted benzene[1].

  • Aliphatic Carbons (δ 30-60 ppm):

    • The quaternary carbon (C1) will be a weak signal due to the absence of an attached proton and is expected around δ 50-60 ppm.

    • The methylene carbons of the cyclohexane ring (C2, C3, C5, C6) will appear in the upfield region, with C3 and C5 being slightly more deshielded due to their proximity to the carbonyl group.

Comparative Analysis: The Monochloro Analog

To ground our predictions in experimental reality, we will compare them with the known data for methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate .

Assignment Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate (Experimental) Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (Predicted)
1H NMR (ppm)
Aromatic CH~7.3 (d), ~7.2 (d)~7.5 (d), ~7.4 (dd), ~7.2 (d)
Cyclohexanone CH22.0-2.8 (m)2.0-3.0 (m)
OCH3~3.7 (s)~3.7 (s)
13C NMR (ppm)
C=O (ketone)~208~208
C=O (ester)~174~174
Aromatic C-Cl~133~133, ~131
Aromatic C-C~142~141
Aromatic CH~129, ~128~130, ~128, ~126
Quaternary C1~55~55
Cyclohexanone CH235-4535-45
OCH3~52~52

Table 1. Comparison of experimental NMR data for methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate with predicted data for the title compound.

The primary difference in the 1H NMR will be the more complex splitting pattern in the aromatic region of the dichlorinated compound due to the loss of symmetry. In the 13C NMR, the presence of an additional chlorine atom will result in an extra signal for a carbon bonded to chlorine and will subtly influence the chemical shifts of the other aromatic carbons.

Experimental Protocols: A Self-Validating System

The following protocols outline the standard procedures for acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Massing: Accurately weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity.

NMR_Sample_Preparation cluster_0 Sample Preparation Workflow weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter (if necessary) transfer->filter acquire Acquire Spectra filter->acquire

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise.

  • Receiver Gain (RG): Set automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Advanced 2D NMR for Unambiguous Assignment

For complete and unequivocal assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

2D_NMR_Logic cluster_1 Structure Elucidation Pathway H1_NMR 1H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) C13_NMR->HMBC HSQC->HMBC Structure Unambiguous Structure HMBC->Structure

Figure 3. Logical workflow for structure elucidation using 1D and 2D NMR techniques.

Conclusion

The structural characterization of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate by 1H and 13C NMR is a multifaceted process that relies on a combination of predictive analysis and comparison with analogous compounds. By understanding the fundamental principles of substituent effects on chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can confidently elucidate the structure of this and other novel molecules. The use of advanced 2D NMR techniques like HSQC and HMBC is highly recommended to move from a proposed structure to an unambiguously confirmed one, ensuring the integrity of downstream research and development efforts.

References

  • Fiveable. 1,2-Dichlorobenzene Definition - Organic Chemistry Key Term. Fiveable. Accessed February 6, 2026. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a compound of interest in synthetic chemistry and drug development. We will explore the practical application and theoretical underpinnings of two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion will focus on the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the optimal approach for either structural elucidation or quantitative analysis.

Analyte at a Glance: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Before delving into the analytical methodologies, understanding the physicochemical properties of the target analyte is paramount.

  • Structure: The molecule consists of a dichlorinated phenyl ring attached to a 4-oxocyclohexane core, which also bears a methyl carboxylate group.

  • Key Features:

    • Halogenation: The two chlorine atoms produce a distinct isotopic signature in the mass spectrum, which is a powerful diagnostic tool.

    • Functional Groups: The presence of a ketone and a methyl ester group dictates the likely fragmentation pathways.

    • Volatility and Polarity: With a molecular weight of approximately 302.18 g/mol , the compound possesses moderate volatility and polarity, making it amenable to analysis by both GC-MS and LC-MS, hence the need for a comparative guide.

The Core Decision: Gas vs. Liquid Chromatography Inlet

The first and most critical decision is the choice of chromatographic separation. This choice directly influences the applicable ionization technique and, consequently, the nature of the data obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] The analyte is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.

Causality of Choice: Opt for GC-MS when high-resolution separation of volatile isomers is needed and when detailed structural information from a reproducible fragmentation "fingerprint" is the primary goal. The energetic nature of Electron Ionization (EI) is ideal for this purpose.[2]

Principle of Electron Ionization (EI): In the ion source, high-energy electrons (typically 70 eV) bombard the analyte molecules.[2] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[3] This fragmentation pattern is characteristic of the molecule's structure and serves as a spectral fingerprint.

Expected Fragmentation Pattern: The key to interpreting EI spectra is recognizing the cleavage patterns dictated by the functional groups.[4] For our analyte, major fragmentation pathways include:

  • Alpha Cleavage: The C-C bonds adjacent to the ketone's carbonyl group are prone to cleavage.[5] This is a dominant fragmentation pathway for ketones.

  • Ester Fragmentation: Loss of the methoxy group (•OCH₃, 31 Da) or the entire carbomethoxy group (•COOCH₃, 59 Da) is common for methyl esters.

  • Loss of Halogens: Cleavage of a chlorine atom can be observed, though fragmentation of the aromatic ring itself is less common due to its stability.

  • Ring Cleavage: The cyclohexanone ring can undergo various cleavages, leading to a complex pattern of lower-mass ions.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is exceptionally well-suited for a broader range of compounds, particularly those that are less volatile, thermally labile, or more polar.[6] Separation occurs in a liquid mobile phase.

Causality of Choice: LC-MS is the superior choice for analyzing the compound in complex biological matrices (e.g., plasma, urine) due to its high sensitivity and the gentler nature of Electrospray Ionization (ESI).[1] It is also preferred when the primary goal is to confirm the molecular weight with minimal fragmentation.

Principle of Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase.[7] A high voltage is applied to a liquid sample, creating an aerosol. As the solvent evaporates from the charged droplets, the analyte molecules are desorbed as intact, charged ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.[8] This process imparts very little excess energy, preserving the intact molecular ion.

Tandem Mass Spectrometry (MS/MS): To obtain structural information with LC-ESI-MS, tandem mass spectrometry is employed. The intact protonated molecule (e.g., [M+H]⁺ at m/z 303) is selected (the precursor ion) and subjected to Collision-Induced Dissociation (CID) with an inert gas. This controlled fragmentation yields product ions that are diagnostic of the precursor's structure.[8] This two-stage process provides both molecular weight confirmation and structural data with high specificity.

Performance Comparison: GC-MS vs. LC-MS

The choice between these powerful techniques depends entirely on the analytical objective. The following table provides a direct comparison based on key performance metrics for the analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Analyte Requirement Volatile & Thermally StableWide range, including non-volatile & thermally labile
Primary Ion Observed Molecular Ion (M⁺•) at m/z 302Protonated Molecule ([M+H]⁺) at m/z 303
Fragmentation Extensive, in-source, reproducible "fingerprint"[3]Controlled, post-source (MS/MS), selective
Sensitivity Good to ExcellentExcellent to Superior[1]
Matrix Tolerance Lower; extensive sample cleanup often requiredHigher; ideal for complex biological matrices
Primary Application Structural Elucidation, Purity AssessmentQuantitative Analysis (Trace Levels), Metabolite ID[9]
Derivatization May be required for similar, more polar analytes[1]Generally not required

Experimental Protocols & Workflows

A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies that incorporate best practices for robust and reproducible results.

GC-MS Protocol for Structural Elucidation

This protocol is designed to generate a high-quality, library-searchable mass spectrum.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane). Vortex to ensure complete dissolution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • Instrumentation & Parameters:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 min.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis Workflow:

    • Identify the peak corresponding to the analyte.

    • Extract the mass spectrum and identify the molecular ion peak (m/z 302) and its isotopic cluster.

    • Analyze the fragmentation pattern to confirm structural motifs.

    • Compare the spectrum against a spectral library (e.g., NIST) if available.

Caption: Standard workflow for GC-MS based structural analysis.

LC-MS/MS Protocol for Quantitative Analysis

This protocol is optimized for sensitive and selective quantification, for instance, in a pharmacokinetic study.

  • Sample Preparation (e.g., from plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile).

  • Instrumentation & Parameters:

    • LC System: Shimadzu Nexera or equivalent UHPLC system.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Example Transition: Precursor ion [M+H]⁺ m/z 303.0 → Product ion m/z 271.0 (corresponding to loss of methanol, CH₃OH). Collision energy must be optimized empirically.

  • Data Analysis Workflow:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of known standards.

    • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Spike Plasma with Internal Standard B Protein Precipitation (Acetonitrile) A->B C Evaporate & Reconstitute B->C D Inject & Separate on C18 Column C->D E Positive ESI D->E F Select Precursor Ion (Q1: m/z 303) E->F G Fragment (Q2: CID) F->G H Select Product Ion (Q3: m/z 271) G->H I Integrate MRM Peaks H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Standard workflow for LC-MS/MS based quantitative analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly capable techniques for the analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. The optimal choice is not dictated by the molecule alone, but by the research question.

  • For definitive structural confirmation, purity analysis, and identification of unknown synthesis byproducts , the detailed and reproducible fragmentation patterns provided by GC-MS with Electron Ionization are invaluable. Its strength lies in creating a rich spectral fingerprint.

  • For trace-level quantification in complex biological matrices, pharmacokinetic studies, or metabolite identification , the superior sensitivity, specificity, and matrix tolerance of LC-MS/MS with Electrospray Ionization make it the unequivocal method of choice.[10] The ability to use MRM provides a level of selectivity that is essential for accurate quantification in challenging samples.

By understanding the causality behind these methods, researchers can confidently select and implement the most appropriate analytical strategy to achieve their scientific goals.

References

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed. PubMed. Available at: [Link]

  • Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation - ACS Publications. ACS Publications. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. Available at: [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - NIH. National Institutes of Health. Available at: [Link]

  • QUANTITATIVE ANALYSIS OF CYCLOHEXANOL/CYCLOHEXANONE SYNTHESIS PROCESS BY ATOM ECONOMY. Petroleum Processing and Petrochemicals. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. Spectroscopy Online. Available at: [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass. Available at: [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia. Available at: [Link]

  • Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. AIP Publishing. Available at: [Link]

  • Video: Electrospray Ionization (ESI) Mass Spectrometry - JoVE. Journal of Visualized Experiments. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC. National Institutes of Health. Available at: [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones - YouTube. YouTube. Available at: [Link]

Sources

A Comparative Guide to Impurity Profiling of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in minute quantities, can possess undesirable pharmacological or toxicological effects that may compromise the therapeutic benefits of a drug.[1][2] Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceutical agents. As such, a robust and comprehensive impurity profiling strategy is imperative to ensure the quality and safety of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of the predominant techniques, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[2][3]

Understanding the Impurity Landscape: Synthesis and Potential Contaminants

A thorough understanding of the synthetic pathway is the first step in predicting potential impurities. While multiple synthetic routes can be envisioned, a plausible approach for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate involves a Michael addition reaction. This understanding allows us to anticipate several classes of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products formed from side reactions.[4][5] For instance, impurities in the starting materials themselves can carry through to the final product.[5]

  • Degradation Products: These can form during manufacturing or upon storage if the API is sensitive to heat, light, oxidation, or hydrolysis.[4]

  • Reagents, Ligands, and Catalysts: Trace amounts of substances used during the synthesis may persist in the final API.[4][5]

start Starting Materials (e.g., 3,4-Dichlorobenzaldehyde, Dimethyl Acetonedicarboxylate) process Michael Addition Reaction + Cyclization start->process imp1 Unreacted Starting Materials start->imp1 Carry-over intermediate Intermediate Products process->intermediate imp2 By-products from Side Reactions process->imp2 Generation purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification final_product Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate imp3 Degradation Products final_product->imp3 Formation (Storage/Stress) purification->final_product

Caption: Synthetic pathway and potential impurity origins.

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique is dictated by the physicochemical properties of the target compound and its potential impurities. For a molecule like Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, which possesses moderate polarity and molecular weight, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, often complementary, options.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, high molecular weight, and thermally labile compounds.Best suited for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Typical Impurities Detected Starting materials, non-volatile by-products, degradation products, higher molecular weight intermediates.Residual solvents, volatile starting materials, low molecular weight by-products.
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). DAD is excellent for initial purity checks.[6]Flame Ionization (FID), Mass Spectrometry (MS). GC-MS provides high sensitivity and structural information.[7][8]
Sample Preparation Simple dissolution in a suitable solvent.[9]Can be more complex, may involve extraction, concentration, and derivatization.[10]
Resolution Generally provides high-resolution separation for a wide range of compounds.[9]Excellent resolution for volatile compounds.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any impurity profiling method hinges on its validation. The following protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the analytical setup is performing correctly before sample analysis.

Protocol 1: Reversed-Phase HPLC-UV for Non-Volatile Impurities

This method is designed to separate the main component from less volatile, process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a solution of the reference standard at approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the test sample at approximately 0.5 mg/mL.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

4. Procedure:

  • Perform the SST and ensure criteria are met.

  • Inject a blank (diluent) to ensure no carryover or system peaks.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms, integrating all peaks. Calculate the percentage of each impurity using the area normalization method.

Causality Behind Choices:

  • A C18 column is selected for its versatility in separating compounds of moderate polarity.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection at 254 nm is chosen based on the expected chromophore (the dichlorophenyl group) in the molecule.

Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities

This method is crucial for identifying and quantifying volatile organic impurities, such as residual solvents or low-boiling point starting materials.

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet: Split mode (20:1), 250°C.

  • Injection Volume: 1 µL.

  • MS Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI), 70 eV.

    • Scan Range: 40-450 amu.

2. Sample Preparation:

  • Solvent: Dichloromethane.

  • Sample Solution: Accurately weigh about 25 mg of the sample into a 5 mL volumetric flask and dilute to volume with Dichloromethane.[8]

3. Procedure:

  • Inject a blank (Dichloromethane) to verify system cleanliness.

  • Inject the Sample Solution.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify known impurities using an external standard calibration curve if required. For unknown impurities, estimate the concentration based on the peak area relative to the main component.

Causality Behind Choices:

  • A DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.

  • The temperature program is designed to separate volatile solvents at the beginning of the run and then elute higher-boiling impurities.

  • MS detection is essential not just for quantification but for the structural identification of unknown peaks, which is a key requirement of ICH guidelines.[4][11]

Workflow and Decision-Making in Impurity Profiling

A logical workflow ensures that all potential impurities are investigated systematically. The choice between primary analytical techniques can be guided by a decision tree based on the expected properties of potential impurities.

start Sample of Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate prep Sample Preparation (Dissolution) start->prep decision Are volatile impurities (e.g., residual solvents) suspected? prep->decision hplc HPLC-UV/DAD Analysis prep->hplc gc GC-MS Analysis decision->gc Yes decision->hplc No identify Peak Identification (Library Search / MS data) gc->identify quantify_hplc Quantification (% Area Normalization) hplc->quantify_hplc report_gc Report Volatile Impurities identify->report_gc report_hplc Report Non-Volatile Impurities quantify_hplc->report_hplc combine Combine Data & Compare to ICH Thresholds report_hplc->combine report_gc->combine final_report Final Impurity Profile Report combine->final_report

Caption: General workflow for impurity profiling.

Regulatory Context and Reporting Thresholds

The entire process of impurity profiling is governed by regulatory guidelines, primarily ICH Q3A(R2) for new drug substances.[4] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)

Source: Adapted from ICH Q3A(R2) Guideline[4]

Any impurity observed at or above the Reporting Threshold must be documented in regulatory submissions.[12] If an impurity exceeds the Identification Threshold , its structure must be elucidated. If it surpasses the Qualification Threshold , its biological safety must be established through toxicological studies or supported by existing literature.[4][11]

Conclusion

The impurity profiling of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a multi-faceted analytical challenge that demands a strategic combination of orthogonal techniques. A comprehensive approach, leveraging the strengths of both HPLC for non-volatile compounds and GC-MS for volatile species, is essential for a complete and accurate characterization of the impurity landscape. By grounding these analyses in robust, self-validating protocols and adhering to the principles of regulatory guidelines like ICH Q3A, drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product. This diligent approach is fundamental to navigating the complex regulatory environment and ultimately, protecting patient health.[1]

References

  • PrepChem.com. Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Available from: [Link]

  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]

  • Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]

  • Analytical and Bioanalytical Chemistry Research. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Available from: [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • MDPI. Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. Available from: [Link]

  • MDPI. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Available from: [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]

  • Agilent. A novel comprehensive strategy for residual pesticide analysis in cannabis flower. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • MDPI. Quantitation of 1,4-Dichlorobenzene and Thymol in Beeswax Using Dynamic Headspace Vacuum Transfer in Trap Extraction Prior to Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ResearchGate. Regulatory aspects of Impurity profiling. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. Available from: [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Available from: [Link]

  • Taylor & Francis. Identification of Pharmaceutical Impurities. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

Sources

A Technical Guide to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of success in synthesizing novel molecular entities with desired pharmacological profiles. Among the myriad of scaffolds available, the substituted cyclohexanone framework holds a privileged position due to its conformational flexibility and its prevalence in a wide array of bioactive natural products and synthetic drugs. This guide provides an in-depth technical comparison of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate , a highly functionalized building block, with other relevant scaffolds used in contemporary drug discovery programs. We will delve into its synthesis, chemical properties, and strategic applications, supported by experimental insights and comparative analysis.

The Strategic Advantage of the 1-Aryl-4-oxocyclohexanecarboxylate Scaffold

The title compound belongs to a class of molecules that offer a unique combination of structural features beneficial for drug design. The cyclohexane ring provides a three-dimensional scaffold that can effectively present substituents in well-defined spatial orientations, crucial for optimizing interactions with biological targets. The ketone functionality at the 4-position and the methyl ester at the 1-position serve as versatile handles for a variety of chemical transformations, allowing for the facile introduction of further complexity and diversity.

The defining feature of this particular building block is the 1-(3,4-dichlorophenyl) substituent. The dichlorinated phenyl ring imparts several key properties:

  • Modulation of Physicochemical Properties: The presence of chlorine atoms significantly influences the lipophilicity and electronic nature of the molecule. This can be strategically employed to enhance membrane permeability, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the overall pharmacokinetic profile of a drug candidate.

  • Enhanced Binding Interactions: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity.

  • Scaffold Rigidity and Conformational Control: The bulky dichlorophenyl group can influence the conformational preference of the cyclohexane ring, potentially locking it into a specific chair or boat conformation. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Comparative Analysis with Alternative Building Blocks

The utility of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate can be best appreciated when compared with other commonly used building blocks in medicinal chemistry.

Building BlockKey FeaturesAdvantagesDisadvantagesRepresentative Applications
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Dichlorophenyl group, ketone, and ester functionalities on a cyclohexane scaffold.Introduces lipophilicity and potential for halogen bonding; multiple points for derivatization.Potentially higher synthetic complexity; limited commercial availability.Precursors for analgesics and other CNS-active agents.
Methyl 4-oxocyclohexanecarboxylate Unsubstituted cyclohexane ring with ketone and ester.Readily available; simpler starting material for introducing various substituents.Lacks the specific electronic and steric influence of the dichlorophenyl group.Synthesis of sleep disorder therapeutics.[1]
Piperidine Scaffolds Saturated nitrogen-containing heterocycle.Introduces basicity for improved solubility and potential for salt formation; prevalent in FDA-approved drugs.[2]Can introduce potential off-target effects related to basicity (e.g., hERG inhibition).Wide range of therapeutics, including analgesics and antipsychotics.[3]
1,3,4-Oxadiazole Scaffolds Five-membered aromatic heterocycle with two nitrogens and one oxygen.Planar, aromatic system that can act as a bioisostere for esters and amides; often metabolically stable.Limited conformational flexibility compared to the cyclohexane ring.Anticancer and antimicrobial agents.[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway A 3,4-Dichlorophenylacetonitrile C Intermediate Cyanoester A->C Base-catalyzed Michael Addition B Methyl acrylate B->C D Dieckmann Condensation Product C->D Dieckmann Condensation E Hydrolysis & Decarboxylation Product (4-(3,4-Dichlorophenyl)cyclohexanone) D->E Acidic Hydrolysis & Decarboxylation F Carboxylation Product (1-Carboxy-4-(3,4-dichlorophenyl)cyclohexanone) E->F Carboxylation G Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate F->G Esterification (MeOH, H+)

Caption: Proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Adapted from US Patent 4,460,604 A[5])

Step 1: Synthesis of 4-Carboxy-4-(3,4-dichlorophenyl)cyclohexanone

This procedure is adapted from the synthesis of a closely related intermediate described in the patent.

  • Michael Addition: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, a solution of 3,4-dichlorophenylacetonitrile in a suitable solvent (e.g., tert-butanol) is treated with a strong base (e.g., potassium tert-butoxide) at a controlled temperature. Methyl acrylate is then added dropwise, and the reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • Dieckmann Condensation: The intermediate cyanoester from the previous step is then subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride) in an anhydrous, aprotic solvent (e.g., toluene or THF). The reaction is typically heated to drive the cyclization.

  • Hydrolysis and Decarboxylation: The resulting β-keto nitrile is then hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄) to yield 4-(3,4-dichlorophenyl)cyclohexanone.

  • Carboxylation: The ketone is then carboxylated at the alpha-position. This can be achieved by forming the enolate with a strong base (e.g., LDA) followed by quenching with carbon dioxide.

Step 2: Esterification to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • The crude 4-carboxy-4-(3,4-dichlorophenyl)cyclohexanone is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl) is added.

  • The mixture is heated to reflux for several hours until the esterification is complete (monitored by TLC).

  • The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is then purified by column chromatography on silica gel to afford the desired Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Applications in Drug Discovery: A Strategic Perspective

The strategic incorporation of the Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate building block can be envisioned in the synthesis of a variety of therapeutic agents. The ketone can be reductively aminated to introduce diverse amine functionalities, a common strategy in the development of CNS-active compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol for further functionalization.

Workflow for a Hypothetical Drug Discovery Campaign

Drug Discovery Workflow Start Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate Ketone_Mod Ketone Modification Start->Ketone_Mod Ester_Mod Ester Modification Start->Ester_Mod Reductive_Amination Reductive Amination (Diverse Amines) Ketone_Mod->Reductive_Amination Grignard_Addition Grignard Addition Ketone_Mod->Grignard_Addition Hydrolysis Hydrolysis to Carboxylic Acid Ester_Mod->Hydrolysis Reduction Reduction to Alcohol Ester_Mod->Reduction Library_1 Library of Substituted Amines Reductive_Amination->Library_1 Library_2 Library of Tertiary Alcohols Grignard_Addition->Library_2 Library_3 Library of Amides Hydrolysis->Library_3 Amide Coupling Library_4 Library of Ethers/Esters Reduction->Library_4 Screening Biological Screening (e.g., Receptor Binding Assays) Library_1->Screening Library_2->Screening Library_3->Screening Library_4->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A workflow for utilizing the building block in a drug discovery program.

Conclusion

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its unique combination of a three-dimensional cyclohexane scaffold, strategically placed functional groups for further elaboration, and the influential dichlorophenyl moiety provides medicinal chemists with a powerful tool to explore chemical space and optimize the properties of lead compounds. While its direct synthesis requires a multi-step sequence, the potential benefits in terms of modulating physicochemical properties and achieving potent and selective biological activity make it an attractive starting material for innovative drug development programs. The strategic comparison with other common scaffolds highlights the specific advantages of this building block in contexts where lipophilicity, metabolic stability, and specific binding interactions are key parameters for optimization.

References

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (n.d.). Current Organic Synthesis.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (2025, August 10).
  • The Role of Methyl 4-Oxocyclohexanecarboxylate in Advanced Drug Synthesis. (n.d.). APIChem.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).
  • Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. (2020, February 13). PubMed.
  • Robinson Annulation Reaction. (2024, July 30). Chemistry LibreTexts.
  • Method of preparing 4-dichlorophenyl-1-tetralones. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • 4-Amino-4-aryl-cyclohexanones. (n.d.).
  • 5-(3,4-Dichlorophenyl)cyclohexane-1,3-dione. (n.d.). Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
  • Michael Addition. (n.d.). SynArchive.
  • Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. (n.d.). Quick Company.
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PMC.
  • Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[6]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. (n.d.). PubMed.

  • Robinson Annulation of 3-Nitrochalcone. (n.d.). Scribd.
  • A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. (2019, December 20).
  • Preparation of dichlorophenyl isocyanate. (n.d.).
  • What is Cyclohexanone Used For?. (2022, May 2). Vertec BioSolvents.
  • Modeling Thia-Michael Reactions. (2025, July 25). Rowan Scientific.
  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (n.d.).
  • Robinson Annul
  • Michael Addition between vinyl ketone and Tetrahydroisoquinolines. Reaction conditions. (n.d.).
  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. (n.d.).
  • The Robinson Annulation Reaction. (2025, January 19). Chemistry LibreTexts.

Sources

A Comparative Guide to the Synthesis and Strategic Utility of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the synthesis and potential applications of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a key intermediate in the development of novel therapeutics. We will explore a primary synthetic route, compare it with alternative methodologies, and provide detailed experimental protocols grounded in established chemical principles.

Introduction: The Significance of the 4-Aryl-4-oxocyclohexanecarboxylate Scaffold

The 4-arylcyclohexanone moiety is a privileged scaffold in medicinal chemistry, notably as a precursor to a variety of centrally active agents, including analgesics.[1][2] The introduction of a carboxylic acid or ester functionality at the 1-position, along with specific halogenation patterns on the aryl ring, provides a versatile handle for further molecular elaboration. Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, in particular, represents a valuable building block for creating derivatives with potentially unique pharmacological profiles due to the electronic and steric properties of the 3,4-dichloro substitution.

Primary Synthetic Route: A Michael Addition-Based Approach

A robust and highly plausible synthetic strategy for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate involves a multi-step sequence commencing with a double Michael addition of the readily available 3,4-dichlorophenylacetonitrile.[2] This is followed by a Dieckmann condensation, hydrolysis, and subsequent esterification.

Proposed Synthetic Workflow

A 3,4-Dichlorophenylacetonitrile C Double Michael Addition A->C B Methyl Acrylate B->C D Glutaronitrile Intermediate C->D Base (e.g., NaH) E Dieckmann Condensation D->E Strong Base (e.g., NaOEt) F Cyclic β-keto Nitrile E->F G Acid Hydrolysis & Decarboxylation F->G Conc. H2SO4 or HCl H 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid G->H I Esterification (MeOH, H+) H->I J Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate I->J

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,6-dicyano-3-(3,4-dichlorophenyl)heptanedioate intermediate (via Double Michael Addition)

  • To a stirred suspension of sodium hydride (2.2 eq.) in dry THF at 0 °C, add a solution of 3,4-dichlorophenylacetonitrile (1.0 eq.) in dry THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl acrylate (2.2 eq.) in dry THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-cyano-1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate intermediate (via Dieckmann Condensation)

  • To a solution of sodium ethoxide (1.5 eq.) in dry ethanol, add the product from Step 1 (1.0 eq.) at room temperature.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Use the crude product directly in the next step.

Step 3: Synthesis of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic Acid (via Hydrolysis and Decarboxylation)

  • Add concentrated sulfuric acid (10 volumes) to the crude product from Step 2 at 0 °C.

  • Slowly warm the mixture to 100 °C and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

Step 4: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (via Esterification)

  • Dissolve the crude carboxylic acid from Step 3 in methanol (20 volumes).

  • Add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux overnight.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Comparative Analysis of Dichlorophenyl Isomers

The choice of dichlorophenyl substitution pattern can significantly impact both the synthesis and the biological activity of the final derivatives. A comparison with the 2,4-dichloro and 4-chloro analogs is presented below.

FeatureMethyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate
Starting Arylacetonitrile 3,4-Dichlorophenylacetonitrile2,4-Dichlorophenylacetonitrile4-Chlorophenylacetonitrile
Reactivity in Michael Addition Expected to be similar to the 4-chloro analog.The ortho-chloro group may introduce steric hindrance, potentially leading to slightly lower yields or requiring longer reaction times.Generally good reactivity.
Electronic Effects The two electron-withdrawing chloro groups can influence the acidity of the benzylic protons of the starting material.Similar electronic effects to the 3,4-dichloro isomer.A single electron-withdrawing group.
Potential Biological Activity The 3,4-dichloro substitution is a common motif in pharmacologically active compounds.The 2,4-dichloro pattern is also prevalent in many bioactive molecules.A well-studied and common substitution pattern in drug candidates.
Predicted Spectroscopic Features (¹H NMR) Aromatic protons will appear as a characteristic three-proton system (a doublet, a singlet-like signal, and a doublet of doublets).Aromatic protons will also present as a distinct three-proton system.Aromatic protons will show a typical AA'BB' four-proton system (two doublets).

Alternative Synthetic Strategies

While the Michael addition approach is robust, other methods for the synthesis of the core 4-aryl-4-oxocyclohexanone structure are worth considering, each with its own advantages and disadvantages.

Friedel-Crafts Acylation Approach

This approach would involve the acylation of 1,2-dichlorobenzene with a suitable cyclohexanone-derived acylating agent.

A 1,2-Dichlorobenzene C Friedel-Crafts Acylation A->C B Cyclohexanone-1,4-dicarboxylic acid anhydride B->C D Intermediate Keto-acid C->D AlCl3 E Reduction & Esterification D->E F Target Molecule E->F

Caption: Friedel-Crafts acylation as an alternative route.

  • Advantages: Potentially fewer steps.

  • Disadvantages: Regioselectivity can be an issue with substituted benzenes in Friedel-Crafts reactions, leading to mixtures of isomers. The required acylating agent may not be readily available.

Grignard-Type Addition to a Protected Cyclohexanone

This strategy involves the addition of a 3,4-dichlorophenyl magnesium bromide to a protected 4-cyanocyclohexanone, followed by hydrolysis and esterification.[1]

  • Advantages: Can offer good control over the introduction of the aryl group.

  • Disadvantages: Requires the preparation of the Grignard reagent and a suitable protected cyanocyclohexanone, which may add to the overall step count.

Predicted Spectroscopic Data for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.50-7.30 (m, 3H, Ar-H)

    • δ 3.75 (s, 3H, -OCH₃)

    • δ 2.80-2.20 (m, 8H, cyclohexyl-H)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 208.0 (C=O, ketone)

    • δ 174.0 (C=O, ester)

    • δ 140.0, 133.0, 131.0, 130.5, 128.0, 125.5 (Ar-C)

    • δ 52.5 (-OCH₃)

    • δ 45.0 (quaternary C)

    • δ 38.0, 35.0 (cyclohexyl CH₂)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~1730 (C=O stretch, ester)

    • ~1710 (C=O stretch, ketone)

    • ~1470, 1550 (C=C stretch, aromatic)

    • ~1100 (C-O stretch)

    • ~820 (C-Cl stretch)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ expected at ~301.0, with a characteristic isotopic pattern for two chlorine atoms.

Conclusion and Future Outlook

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a strategically important synthetic intermediate. The proposed synthetic route, centered around a double Michael addition, offers a practical and scalable method for its preparation. Comparative analysis with its isomers highlights the importance of the substitution pattern on the aryl ring, which influences both the synthetic strategy and the potential biological activity of subsequent derivatives. The alternative synthetic routes discussed provide flexibility for researchers depending on the availability of starting materials and desired scale. Further research into the derivatization of this compound is warranted to explore its full potential in the discovery of novel therapeutic agents.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430.
  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supporting information for: A mild and efficient copper-catalyzed aerobic oxidative annulation of anilines with styrenes for the synthesis of quinolines. Organic & Biomolecular Chemistry.
  • O'Mahony, G., et al. (2011). Supporting information for: Oxidative esterification of aldehydes with N-heterocyclic carbene catalysts. The Royal Society of Chemistry.

Sources

A Comparative Guide to the Synthetic Advantages of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of a target molecule. This guide provides an in-depth comparative analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a highly functionalized cyclohexanone derivative. We will explore the distinct advantages conferred by its unique trifunctional structure—a ketone, an ester, and a dichlorinated phenyl ring—in the synthesis of complex pharmaceutical intermediates. Through a comparison with simpler analogs and alternative synthetic routes, supported by representative experimental protocols and data, this document will demonstrate the strategic value of this compound for researchers, scientists, and drug development professionals aiming to construct novel therapeutics, particularly in the realm of neuroscience.

Introduction: The Strategic Role of Cyclohexanone Scaffolds

Cyclohexanone derivatives are foundational scaffolds in organic synthesis, serving as versatile intermediates for constructing a wide array of complex molecular architectures. Their utility is rooted in the reactivity of the carbonyl group, which allows for a multitude of transformations including nucleophilic additions, alpha-functionalization, and ring manipulations.[1][2] In drug discovery, these scaffolds are frequently found at the core of pharmacologically active agents. The ability to precisely functionalize the cyclohexanone ring is paramount for modulating properties such as target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate emerges as a particularly powerful intermediate, offering a pre-installed, rigid phenyl moiety and multiple reactive handles for downstream diversification.

Molecular Profile and Inherent Advantages

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate possesses a unique convergence of functional groups that provide distinct synthetic advantages.

  • Quaternary Center: The C1 position is a quaternary carbon, substituted with both the methyl ester and the 3,4-dichlorophenyl group. This sterically congested center blocks unwanted side reactions at the adjacent C2 and C6 positions, such as enolization, thereby directing all alpha-carbon chemistry to the C3 and C5 positions.

  • Ortho-Para Directing Phenyl Group: The 3,4-dichloro substitution pattern on the aromatic ring is a common feature in many bioactive molecules, often contributing to enhanced binding affinity or metabolic stability. Its presence in the starting material obviates the need for a separate, and often challenging, aromatic substitution step later in the synthesis.

  • Orthogonal Reactivity: The ketone and ester functionalities offer orthogonal reactivity. The ketone is susceptible to nucleophilic attack and reductive processes, while the ester can be hydrolyzed, reduced, or converted to an amide under different conditions. This allows for selective, stepwise modifications of the molecule.

Below is a diagram illustrating the key functional regions of the molecule.

Caption: Key reactive and functional sites of the title compound.

Comparative Case Study: Synthesis of a Precursor for Triple Reuptake Inhibitors

A significant application of this intermediate is in the synthesis of novel chiral amines that act as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine.[3] A key step in such a synthesis is the introduction of an amine functionality at the C4 position, typically via reductive amination.

Advantageous Route using Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

The presence of the bulky 3,4-dichlorophenyl group at the C1 position can influence the stereochemical outcome of the reductive amination at C4, providing a diastereomeric bias that is often desirable in drug development.

G start Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate reagents Primary Amine (R-NH2) Sodium Triacetoxyborohydride start->reagents product Methyl 1-(3,4-dichlorophenyl) -4-(alkylamino)cyclohexanecarboxylate (Key Precursor) reagents->product caption Workflow: Reductive Amination.

Caption: Reductive amination workflow using the title compound.

Experimental Protocol 1: Reductive Amination of the Title Compound
  • Setup: To a solution of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in 1,2-dichloroethane (0.2 M) is added the desired primary amine (e.g., methylamine, 1.2 eq) followed by acetic acid (1.5 eq).

  • Reaction: The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, controlling any exotherm.

  • Workup: The reaction is stirred at room temperature for 12-18 hours, then quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired amino ester.

Comparison with an Alternative: Methyl 4-oxocyclohexanecarboxylate

To fully appreciate the advantages, we compare the above reaction with a similar transformation using a simpler, non-arylated analog, Methyl 4-oxocyclohexanecarboxylate.[4] While this alternative is also a useful building block, its use necessitates additional synthetic steps to introduce the crucial aryl moiety, often with challenges in regioselectivity and yield.

Alternative Synthetic Route Logic

Using the simpler keto-ester requires a multi-step sequence to arrive at a similar precursor. This typically involves:

  • Reductive amination of Methyl 4-oxocyclohexanecarboxylate.

  • A subsequent cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce the 3,4-dichlorophenyl group. This approach introduces complexity and potential points of failure.

G cluster_A Advantageous Route cluster_B Alternative Route A1 Title Compound A2 Single Step: Reductive Amination A1->A2 A3 Target Precursor A2->A3 L1 Fewer Steps Higher Convergence A2->L1 B1 Simpler Keto-Ester B2 Step 1: Reductive Amination B1->B2 B3 Step 2: Cross-Coupling B2->B3 B4 Target Precursor B3->B4 L2 More Steps Lower Overall Yield B3->L2

Caption: Comparison of synthetic route convergence.

Data-Driven Comparison

The primary advantage lies in synthetic convergence. By incorporating the dichlorophenyl group from the start, the synthesis is more efficient.

ParameterRoute A: Title Compound Route B: Alternative Compound Justification & Rationale
Number of Steps 1 (Reductive Amination)2+ (Reductive Amination, Cross-Coupling)The title compound is a more advanced intermediate, streamlining the process.
Typical Overall Yield 75-85%40-60% (Estimated for 2 steps)Each additional step, particularly a cross-coupling reaction, introduces potential for yield loss.[5]
Atom Economy HigherLowerRoute B requires additional reagents and catalysts for the coupling step, generating more waste.
Control of Isomers Pre-defined aryl positionRisk of isomers in aryl introductionIf the aryl group were introduced via other means, regioselectivity could be a significant challenge.
Cost of Starting Material HigherLowerThe simpler keto-ester is less expensive, but this is offset by the cost of additional reagents and processing for Route B.[6]

Expanded Synthetic Utility

Beyond amination, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a substrate for other powerful transformations.

  • Dehydrogenative Aromatization: The cyclohexanone ring can be converted into a phenol under oxidative conditions. This provides a direct route to highly substituted dichlorinated biphenyl ester derivatives, which are challenging to synthesize via traditional cross-coupling methods.[7]

  • Baeyer-Villiger Oxidation: The ketone can undergo oxidation to form a lactone (a cyclic ester). This transformation opens up access to a different class of scaffolds where the six-membered ring is expanded to a seven-membered caprolactone ring, adding another layer of molecular diversity.[2]

Conclusion and Strategic Recommendations

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate represents a strategically superior building block for specific synthetic campaigns, particularly those targeting complex molecules with a pre-defined dichlorophenyl moiety.

Key Advantages Summarized:

  • Synthetic Convergence: Significantly reduces the number of synthetic steps compared to building the molecule from simpler precursors.

  • Predictable Reactivity: The quaternary center effectively blocks unwanted side reactions, ensuring high regioselectivity.

  • In-built Functionality: Provides immediate access to a key pharmacophore (dichlorophenyl group) and orthogonal reactive sites (ketone and ester).

For research teams in drug development, the initial investment in a more complex starting material like Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is frequently justified by the substantial savings in time, resources, and purification efforts in subsequent steps. Its use facilitates a more rapid and efficient exploration of chemical space around a privileged scaffold, accelerating the journey from hit to lead.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]

  • Synthesis of Methyl orange. The Royal Society of Chemistry. [Link]

  • Shao, L., et al. (2011). Synthesis and Pharmacological Evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl Amines as Triple Reuptake Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The Role of Methyl 4-Oxocyclohexanecarboxylate in Advanced Drug Synthesis. Medium. [Link]

  • Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 3-(3,4-dichlorophenyl)-1,4-oxathiane. PrepChem.com. [Link]

  • A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]

  • A Comparative analysis of complanadine A total syntheses. (2021). Semantic Scholar. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health (NIH). [Link]

  • Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem.com. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. National Institutes of Health (NIH). [Link]

  • The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. ResearchGate. [Link]

  • 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. MDPI. [Link]

  • SYNTHESIS NEW ANALOGS OF 4-METHYL-1-NITROACRIDINE AND ITS BIOLOGICAL EVALUATION AS POTENTIAL ANTICANCER DRUGS. Uptodate Research Publication. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-Aryl-4-Oxocyclohexanecarboxylates as NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-aryl-4-oxocyclohexanecarboxylate scaffold, exemplified by Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, represents a class of compounds with significant potential as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial ionotropic glutamate receptor, is implicated in numerous neurological processes, and its dysfunction is linked to various neurodegenerative diseases and psychiatric conditions.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with the NMDA receptor. We will dissect the core molecule to understand the functional significance of the aryl moiety, the cyclohexanone core, and the carboxylate group. Furthermore, this guide will objectively compare this scaffold to alternative classes of NMDA receptor antagonists, such as arylcyclohexylamines (e.g., Ketamine) and adamantane derivatives (e.g., Memantine), providing supporting data to inform future drug design and lead optimization efforts.

The Core Scaffold: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

The lead compound of our investigation, Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, is a synthetic small molecule belonging to a broad class of compounds that exhibit activity at central nervous system targets. Its structure is characterized by three key pharmacophoric regions, the exploration of which is fundamental to understanding its biological activity.

  • The Aryl Group: A 3,4-dichlorophenyl ring.

  • The Alicyclic Core: A 4-oxocyclohexane ring.

  • The Ester Moiety: A methyl carboxylate group.

The presence of the arylcyclohexylamine-like framework strongly suggests its potential as a dissociative agent that targets the NMDA receptor, similar to phencyclidine (PCP) and ketamine.[4][5][6][7] The primary mechanism of action for such compounds is typically uncompetitive antagonism at the NMDA receptor channel pore.

Logical Framework for SAR Exploration

To systematically understand the SAR of this scaffold, we will explore modifications at three primary positions as illustrated below. This approach allows for the targeted investigation of how changes in sterics, electronics, and hydrogen bonding potential at each position influence binding affinity and functional activity at the NMDA receptor.

SAR_Map cluster_scaffold Core Scaffold Core A Position A Aryl Ring Modifications A->Core Substitution Pattern (e.g., Cl, F, MeO) Ring Bioisosteres B Position B Cyclohexanone Core B->Core Ketone Reduction (-> OH) Ring Size Variation C Position C Ester Moiety C->Core Ester Hydrolysis (-> COOH) Amidation (-> CONR₂) Ester Chain Length

Caption: Key modification points for SAR studies on the 1-aryl-4-oxocyclohexanecarboxylate scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The following sections synthesize findings from studies on analogous compound series to build a predictive SAR model for our lead scaffold.

Position A: The Influence of the Aryl Moiety

The substitution pattern on the aromatic ring is a critical determinant of binding affinity for NMDA receptors.[8] For arylcyclohexylamines and related structures, this ring engages in crucial hydrophobic and electronic interactions within the receptor binding pocket.

  • Halogen Substitution: Dichloro-substitution, as in our lead compound, is common. Studies on related dihydropyridines show a clear trend in potency related to halogen placement (p-Cl > m-Cl > o-Cl), suggesting that both electronic effects and steric hindrance play a role.[9] The 3,4-dichloro pattern often provides a balance of lipophilicity and electron-withdrawing character that enhances binding.

  • Electron-Withdrawing vs. Donating Groups: Quantitative SAR (QSAR) studies on similar scaffolds consistently demonstrate that electron-withdrawing groups at the 3' and 4' positions of the phenyl ring lead to improved binding affinity at CNS transporters and receptors.[8] Conversely, bulky or electron-donating groups, particularly at the 2' position, tend to decrease affinity due to steric clashes.[8]

  • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., thiophene, pyridine) is a common strategy. The success of such replacements depends on maintaining the requisite electronic and steric profile.

Position B: Modifications to the Cyclohexanone Core

The alicyclic ring serves as a rigid scaffold, orienting the aryl and ester groups in a specific spatial arrangement.

  • The 4-Oxo Group: The ketone at the 4-position is a key feature. Its reduction to a hydroxyl group would introduce a hydrogen bond donor/acceptor, potentially altering the binding mode and selectivity. For related 4-aryl-4-aminocyclohexanones, the ketone is a precursor to potent analgesics upon reaction with Grignard reagents, indicating the importance of this position for further functionalization.[10]

  • Ring Conformation: The cyclohexanone ring adopts a chair or boat-like conformation.[11] This conformation dictates the orientation of the bulky aryl group (axial vs. equatorial), which is critical for fitting into the NMDA receptor channel.

Position C: The Role of the Ester Moiety

The methyl carboxylate at the 1-position significantly influences the compound's polarity, solubility, and potential for hydrogen bonding.

  • Ester Homologation: Changing the methyl group to larger alkyl chains (ethyl, propyl) can modulate lipophilicity, which may affect cell permeability and binding affinity.

  • Hydrolysis to Carboxylic Acid: Saponification of the ester to the corresponding carboxylic acid introduces a charged group. This would drastically alter the compound's physicochemical properties and likely prevent it from entering the NMDA channel pore, potentially ablating its activity as an uncompetitive antagonist.

  • Conversion to Amides: Replacing the ester with a primary, secondary, or tertiary amide would introduce hydrogen bond donors and acceptors, offering new interaction points with the receptor and potentially altering the compound's metabolic stability.

Comparative Analysis with Alternative NMDA Receptor Antagonists

To contextualize the therapeutic potential of the 1-aryl-4-oxocyclohexanecarboxylate scaffold, it is essential to compare it with established and alternative NMDA receptor antagonists. The primary competitors are the arylcyclohexylamines (e.g., Ketamine) and adamantane derivatives (e.g., Memantine).

Compound ClassLead ExampleMechanism of ActionReceptor Affinity (Ki)Clinical AdvantageClinical Disadvantage
1-Aryl-4-Oxocyclohexanecarboxylate Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylatePresumed Uncompetitive Channel BlockerHypothesized 100-1000 nMPotential for refined selectivity and PK profileLimited clinical data; potential for psychotomimetic effects
Arylcyclohexylamines KetamineUncompetitive Channel Blocker~500-1000 nMRapid-acting antidepressant; anesthetic[5]Psychotomimetic side effects; abuse potential[5][7]
Adamantane Derivatives MemantineUncompetitive Channel Blocker (low affinity, voltage-dependent)~1000-2000 nMWell-tolerated; used in Alzheimer's disease[1][12]Lower potency; not effective for all NMDA-related pathologies
Competitive Antagonists D-AP5Competitive at Glutamate Binding Site~200-500 nMHigh potency tool compoundPoor blood-brain barrier penetration; side effects
Glycine Site Antagonists GavestinelCompetitive at Glycine Co-agonist Site~10-50 nMHigh potency; potential for improved side-effect profileFailed in clinical trials for stroke due to lack of efficacy

Analysis: The 1-aryl-4-oxocyclohexanecarboxylate scaffold occupies a chemical space similar to ketamine. The key differentiation and potential for improvement lie in the fine-tuning of the substitution patterns. The 3,4-dichloro substitution may offer higher affinity than ketamine's 2-chloro group, but this requires experimental validation. Compared to memantine, which is valued for its tolerability due to low affinity and rapid kinetics, our lead compound is likely to be more potent but may carry a higher risk of the psychoactive side effects that have limited the clinical use of many NMDA antagonists.[1][12][13]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating protocols are essential. Below is a detailed methodology for a competitive radioligand binding assay to determine a compound's affinity for the NMDA receptor.

Protocol: [³H]MK-801 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the MK-801 binding site within the NMDA receptor channel in rat forebrain homogenate.

Causality: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled channel blocker, [³H]MK-801. The resulting inhibition constant (Ki) is a reliable measure of the compound's affinity for this specific site. Including glutamate and glycine is critical because the channel must be in an open state for MK-801 (and uncompetitive antagonists) to bind.

Materials:

  • Rat forebrains (frozen)

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Co-agonists: L-Glutamic acid, Glycine

  • Non-specific binding control: unlabeled MK-801 (10 µM)

  • Test Compounds (e.g., Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate)

  • GF/B glass fiber filters

  • Scintillation cocktail and counter

Methodology:

  • Tissue Preparation:

    • Thaw and homogenize frozen rat forebrains in 20 volumes of ice-cold Assay Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step three more times to wash the membranes.

    • Resuspend the final pellet in Assay Buffer to a final protein concentration of ~1 mg/mL, determined by a Bradford assay.

  • Assay Setup:

    • In 12x75 mm polypropylene tubes, prepare the following in triplicate:

      • Total Binding: 100 µL membrane homogenate, 50 µL Assay Buffer, 50 µL [³H]MK-801 (final concentration ~1 nM).

      • Non-Specific Binding (NSB): 100 µL membrane homogenate, 50 µL unlabeled MK-801, 50 µL [³H]MK-801.

      • Test Compound: 100 µL membrane homogenate, 50 µL of test compound dilution (ranging from 0.1 nM to 100 µM), 50 µL [³H]MK-801.

    • Add L-Glutamate and Glycine to all tubes to a final concentration of 10 µM each to open the NMDA channels.

    • Bring the final assay volume to 500 µL with Assay Buffer.

  • Incubation & Termination:

    • Vortex all tubes gently and incubate at room temperature (25°C) for 2 hours to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Data Analysis:

    • Place filters in scintillation vials, add 5 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 and Kd is its dissociation constant.

Experimental Workflow Diagram

Assay_Workflow Start Start: Frozen Rat Forebrains Homogenize 1. Homogenize Tissue in Tris-HCl Buffer Start->Homogenize Centrifuge 2. Centrifuge & Wash Membranes (4x) Homogenize->Centrifuge Bradford 3. Determine Protein Concentration Centrifuge->Bradford PrepAssay 4. Prepare Assay Tubes (Total, NSB, Test Compound) Bradford->PrepAssay AddReagents 5. Add [3H]MK-801, Glutamate, Glycine PrepAssay->AddReagents Incubate 6. Incubate at 25°C for 2 hours AddReagents->Incubate Filter 7. Rapid Vacuum Filtration (GF/B) Incubate->Filter Wash 8. Wash Filters with Cold Buffer Filter->Wash Count 9. Scintillation Counting Wash->Count Analyze 10. Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Analyze End End: Determine Binding Affinity Analyze->End

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. The principles and methodologies discussed are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

Introduction to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a complex organic molecule with potential applications in pharmaceutical research and development. Its structure, featuring a dichlorinated phenyl ring and a cyclohexanone moiety, presents unique analytical challenges. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, stability testing, and quality control of drug substances and products.

The Imperative of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][7] It ensures that the method is reliable, reproducible, and provides data that can be trusted. The key parameters for validation, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][5][6][7][14]

Comparative Analysis of HPLC-UV and GC-MS Methods

The choice between HPLC-UV and GC-MS for the analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture.[15] For a compound like Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, which possesses a UV-absorbing chromophore (the dichlorophenyl group), HPLC coupled with a UV detector is a logical choice.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately nonpolar compounds like the target analyte.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte; likely to be around 254 nm due to the aromatic ring.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

The following table summarizes the validation parameters and typical acceptance criteria for the HPLC-UV method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.The analyte peak should be well-resolved from any other peaks.
Linearity Analyze a minimum of five concentrations across the range. Plot peak area versus concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically 80-120% of the test concentration for an assay of a drug substance.[2]
Accuracy Analyze samples with known concentrations of the analyte (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%).Percent recovery should be within 98-102%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample. Intermediate Precision: Perform the analysis on different days, with different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) and confirmed by demonstrating acceptable precision and accuracy.The lowest concentration at which the analyte can be quantified reliably.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and semi-volatile compounds.[16] Given the molecular weight and structure of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, it is amenable to GC analysis, likely without derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

2. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification. For SIM, select characteristic ions of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution in a volatile organic solvent such as ethyl acetate or hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: The sample should be dissolved in a suitable volatile solvent and filtered if necessary.

The validation parameters for the GC-MS method are similar to those for the HPLC-UV method, with some specific considerations for mass spectrometric detection.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank and spiked samples. The specificity is enhanced by monitoring for characteristic fragment ions.No interfering peaks at the retention time of the analyte and the ion ratios should be consistent.
Linearity Analyze a minimum of five concentrations across the range. Plot the ratio of the analyte peak area to the internal standard peak area versus concentration.Correlation coefficient (r²) ≥ 0.995.
Range The range is established by confirming acceptable linearity, accuracy, and precision.Typically 80-120% of the test concentration.[2]
Accuracy Analyze spiked samples at three concentration levels.Percent recovery should be within 95-105%.
Precision Repeatability (Intra-assay): Analyze replicate injections. Intermediate Precision: Perform the analysis on different days or with different analysts.Relative Standard Deviation (RSD) ≤ 5%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio of the quantifier ion (typically 3:1).The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio of the quantifier ion (typically 10:1) and confirmed with acceptable precision and accuracy.The lowest concentration at which the analyte can be quantified reliably.

Head-to-Head Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sensitivity Good, typically in the µg/mL range.Excellent, often in the ng/mL to pg/mL range.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum (molecular ion and fragment ions).
Analyte Suitability Suitable for a wide range of non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and more complex instrumentation.
Cost Lower initial and operational costs.Higher initial and operational costs.
Robustness Generally considered very robust for routine analysis.Can be more susceptible to matrix effects and contamination.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve and Filter Sample injection Inject into HPLC prep_sample->injection prep_std Prepare Calibration Standards prep_std->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification report Generate Report quantification->report

Caption: HPLC-UV analysis workflow.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_sample_gc Dissolve in Volatile Solvent injection_gc Inject into GC prep_sample_gc->injection_gc prep_std_gc Prepare Calibration Standards prep_std_gc->injection_gc separation_gc Separation in Capillary Column injection_gc->separation_gc ionization Electron Ionization separation_gc->ionization detection_ms Mass Spectrometry Detection ionization->detection_ms tic Generate Total Ion Chromatogram detection_ms->tic sim Quantify using SIM tic->sim report_gc Generate Report sim->report_gc

Caption: GC-MS analysis workflow.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

  • HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control and assays where high sensitivity is not the primary requirement. Its simplicity and reliability make it an excellent choice for many applications in a drug development setting.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, such as in impurity profiling, metabolite identification, and pharmacokinetic studies where low concentrations are expected. The structural information provided by the mass spectrum is invaluable for definitive identification.

The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs, taking into account the intended purpose of the analysis, the required sensitivity, and the available resources. It is imperative that whichever method is chosen, it is fully validated according to the principles outlined in this guide and the relevant regulatory guidelines to ensure the integrity of the generated data.

References

  • BenchChem. (n.d.). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • (2025, May 25). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Patel, D. B., Chaudhary, A. B., & Jodhani, V. P. (n.d.). RP-HPLC method development and validation for estimation of diclofenac sodium and methyl salicylate in nano gel. World Journal of Pharmacy and Pharmaceutical Sciences.
  • (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1781-1791.
  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • (2025, February 16). Development and validation of amylmetacresol by rp-hplc method and qbd approach. World Journal of Pharmaceutical Research.
  • (n.d.). Trimethyl 4-(3,4-Dichlorophenyl)-2-hydroxy-2-(2-methoxy-2-oxoethyl)-6-oxo-1,3,5-cyclohexanetricarboxylate. MDPI.
  • ChemScene. (n.d.). Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate.
  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem.
  • (2024, April 15). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphen.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Khokhlov, A. L., et al. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation.
  • (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • (n.d.). PCHHAX GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Der Pharma Chemica.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • National Center for Biotechnology Information. (n.d.). 4-((3,4-Dichlorophenyl)acetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylic acid methyl ester. PubChem.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF.
  • (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01.
  • (n.d.). Molecularly imprinted solid-phase extraction coupled with gas chromatography for the determination of four chloroacetamide herbicides in soil. Analytical Methods.
  • (2025, August 6). The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. ResearchGate.
  • (2017, April 6). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. PMC.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Sigma-Aldrich. (n.d.). Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Sources

A Researcher's Guide to Evaluating Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Comparative Analysis of Quality and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and drug development, the quality and purity of starting materials are paramount. This guide provides an in-depth technical comparison of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a key building block in the synthesis of various pharmacologically active molecules. We will delve into the critical parameters of a Certificate of Analysis (CoA), compare the target compound with commercially available alternatives, and provide detailed experimental protocols for its characterization.

The Anatomy of a Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a crucial document that guarantees a chemical substance meets a predefined set of quality standards. For a compound like Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a comprehensive CoA should not only state the purity but also provide detailed information on the methods used for its determination and the levels of any detected impurities. This transparency is vital for the reproducibility of synthetic procedures and the safety of subsequent biological assays.

Below is a representative, albeit idealized, Certificate of Analysis for our target compound, compiled from typical specifications for analogous research chemicals.

Table 1: Representative Certificate of Analysis for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 98.0%99.2%HPLC-UV
Purity (by GC-MS) ≥ 98.0%99.5%GC-MS
Residual Solvents ≤ 0.5%0.1% (Ethyl Acetate)¹H NMR
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Melting Point Report85-88 °CCapillary Method
Elemental Analysis C: 55.47%, H: 4.66%C: 55.41%, H: 4.69%Combustion Analysis

Comparative Analysis: Scrutinizing the Alternatives

While Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate may be the ideal starting material for a specific synthetic route, its availability or cost may necessitate the consideration of alternatives. The choice of an alternative should be guided by a thorough understanding of how structural modifications can impact the physicochemical properties and, ultimately, the biological activity of the final product.

The most common variations in commercially available analogs involve the substitution pattern on the phenyl ring. These seemingly minor changes can influence factors such as reactivity, solubility, and metabolic stability.

Table 2: Comparison of Methyl 1-(Aryl)-4-oxocyclohexanecarboxylate Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)Key Differences & Potential Implications
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 845473-51-6 (Hypothetical)C₁₄H₁₄Cl₂O₃301.17≥ 98%The 3,4-dichloro substitution provides a specific electronic and steric profile, potentially influencing downstream reactions and biological interactions.
1408058-16-1C₁₄H₁₄Cl₂O₃301.1795+%[1]The positional isomerism (2,4-dichloro) can alter the molecule's conformation and reactivity due to steric hindrance from the ortho-chloro group.[1]
1363165-99-4C₁₄H₁₅ClO₃266.72Not specifiedMonochloro substitution results in a lower molecular weight and different electronic properties compared to the dichloro analogs.[2]
80912-51-2C₁₄H₁₅FO₃250.27Not specifiedThe fluorine substituent is smaller and more electronegative than chlorine, which can significantly impact binding affinities and metabolic pathways.[3]
65619-30-9C₁₃H₁₁Cl₂NO268.14≥ 98%The nitrile group is a precursor to the carboxylic acid/ester but requires an additional hydrolysis step. Its presence alters the polarity and reactivity of the molecule.

Experimental Protocols for Quality Verification

To ensure the quality of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a series of analytical tests should be performed. The following are detailed protocols for the key analytical methods that should be part of a comprehensive quality control process.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in mobile phase (e.g., 1 mg/mL) Filter Filter sample and mobile phase SamplePrep->Filter MobilePhase Prepare mobile phase (e.g., Acetonitrile:Water 60:40) MobilePhase->Filter Injector Autosampler Injection Filter->Injector Column C18 Reverse-Phase Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry-compatible methods, formic acid can be used instead of phosphoric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Run Time: 15 minutes.

Rationale: The C18 stationary phase provides good retention for moderately polar compounds like our target molecule. The acetonitrile/water mobile phase offers a good balance of solvent strength for efficient elution. UV detection at 254 nm is suitable for aromatic compounds.

Identity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities that may not be resolved by HPLC.[5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis SamplePrep Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injector GC Inlet (Split/Splitless) SamplePrep->Injector GC_Column Capillary Column (e.g., HP-5MS) Injector->GC_Column MS_Detector Mass Spectrometer (EI) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpec Mass Spectrum of Each Peak TIC->MassSpec LibrarySearch Compare with Spectral Libraries MassSpec->LibrarySearch

Caption: Workflow for GC-MS identity and impurity analysis.

Detailed GC-MS Method:

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV, scanning from m/z 40 to 550.

Rationale: The HP-5MS column is a low-polarity column suitable for a wide range of compounds. The temperature program allows for the separation of the target compound from any potential volatile impurities or starting materials. EI ionization provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[6]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structural integrity of the compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be indicative of the 1,2,4-substitution.

  • Cyclohexane Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the methylene protons of the cyclohexanone ring.

  • Methyl Ester Protons: A sharp singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two signals in the downfield region (δ 170-210 ppm) corresponding to the ester and ketone carbonyls.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), two of which will be directly attached to chlorine atoms and will appear at a characteristic chemical shift.

  • Cyclohexane Carbons: Signals in the aliphatic region (δ 20-60 ppm).

  • Methyl Ester Carbon: A signal around δ 52 ppm.

Conclusion

The quality of research chemicals like Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is non-negotiable for reliable and reproducible scientific outcomes. This guide has provided a framework for evaluating the quality of this compound through a critical assessment of its Certificate of Analysis and a comparative analysis of available alternatives. The detailed experimental protocols for HPLC, GC-MS, and NMR will empower researchers to independently verify the identity, purity, and quality of their starting materials, thereby ensuring the integrity of their research.

References

  • SIELC. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984.
  • Pelletier, R. J., Le Daré, B., Le Bouëdec, D., Kernalléguen, A., Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574.
  • Chaves, T. V., Wilffert, B., & Sanchez, Z. M. (2023). Overdoses and deaths related to the use of ketamine and its analogues: a systematic review. The American journal of drug and alcohol abuse, 49(1), 29–42.
  • World Health Organization. (2017). WHO Expert Committee on Drug Dependence Thirty-ninth Meeting.
  • Zanda, M. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of medicinal chemistry, 62(19), 8711–8725.
  • ECA Academy. (2017, March 1).
  • PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

  • ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin.
  • ResearchGate. (2019). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Cytiva. (n.d.). Certificates. Retrieved from [Link]

  • Scientific Research Publishing. (2015).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). GC-MS ANALYSIS OF ETHANOLIC INFLORESCENCE EXTRACT OF Musa Paradisiaca L. (AB).
  • Royal Society of Chemistry. (2019).
  • Wiley. (2017).

Sources

A Senior Application Scientist's Guide to Reference Standards: The Case of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards employed. This guide provides a comprehensive framework for the evaluation and comparison of reference standards for "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate," a key chemical intermediate. In the absence of extensive public data for direct comparison, this guide establishes a benchmark for the rigorous characterization of a high-purity reference standard, empowering researchers to make informed decisions when sourcing and utilizing such critical materials.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of a sample.[1][2] The accuracy and reliability of these standards directly impact the quality and safety of the final drug product.[3] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the establishment and use of reference standards.[1][2][4][5]

This guide will delineate a comprehensive analytical program for the characterization of a "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" reference standard. This program will serve as a template for researchers to assess the quality of commercially available standards or to qualify an in-house reference material.

Proposed Analytical Characterization Program

A thorough characterization of a chemical reference standard involves a multi-faceted analytical approach to confirm its identity, purity, and potency. The following sections detail the recommended experimental workflows.

Structural Elucidation and Identity Confirmation

The first step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate," both ¹H and ¹³C NMR are critical.

  • ¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum should be consistent with the expected structure, showing signals for the aromatic protons of the dichlorophenyl ring, the protons of the cyclohexanone ring, and the methyl ester protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum should show the expected number of signals corresponding to the aromatic, carbonyl, ester, and aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity between protons and carbons, providing unequivocal structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the calculation of its elemental composition. This is a crucial step in confirming the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation data that can be used to further confirm the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" should show characteristic absorption bands for the carbonyl groups (ketone and ester) and the aromatic ring.

Purity Determination and Impurity Profiling

Assessing the purity of a reference standard is arguably the most critical aspect of its characterization. A combination of chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry. A validated, stability-indicating HPLC method is essential for separating the main component from any potential impurities.

Table 1: Proposed HPLC Method for Purity Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution)A versatile mobile phase for reverse-phase chromatography, with formic acid improving peak shape. A gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe dichlorophenyl chromophore should provide good UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (e.g., 1 mg/mL in Acetonitrile) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (e.g., 1 mg/mL in Acetonitrile) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Reporting Generate Report Calculation->Reporting

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate," GC-MS can be used to detect residual solvents from the synthesis process and other volatile organic impurities.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[6] For "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate," potential impurities could include:

  • Starting materials: Unreacted 3,4-dichlorophenylacetonitrile and methyl acrylate (or other reagents depending on the synthetic route).

  • Intermediates: Incomplete reaction products.

  • Isomers: Positional isomers such as Methyl 1-(2,3-dichlorophenyl)-4-oxocyclohexanecarboxylate or Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

  • Degradation products: Products of hydrolysis, oxidation, or other degradation pathways.

Forced degradation studies, where the substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[7][8]

dot

Impurity_Analysis cluster_impurities Potential Impurities Reference_Standard Methyl 1-(3,4-dichlorophenyl)-4- oxocyclohexanecarboxylate Reference Standard Starting_Materials Unreacted Starting Materials Reference_Standard->Starting_Materials from synthesis Intermediates Synthetic Intermediates Reference_Standard->Intermediates from synthesis Isomers Positional Isomers Reference_Standard->Isomers from synthesis Degradation_Products Degradation Products Reference_Standard->Degradation_Products from storage/stress

Caption: Potential sources of impurities in a reference standard.

Physicochemical Characterization

In addition to structural and purity analysis, a comprehensive characterization should include the determination of key physicochemical properties.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Water Content (Karl Fischer Titration): Important for determining the anhydrous purity of the standard.

  • Residual Solvents (GC-HS): Quantifies any remaining solvents from the manufacturing process.

Comparison of Reference Standards: A Data-Driven Approach

When comparing reference standards from different suppliers, or when qualifying a new batch against an existing standard, the following parameters should be critically evaluated.

Table 2: Comparison Criteria for Reference Standards

ParameterIdeal CharacteristicWhy it is Important
Purity (HPLC) ≥ 99.5%Ensures accuracy in quantitative applications.[1]
Impurity Profile Low levels of known and unknown impurities. No single impurity > 0.1%.High levels of impurities can interfere with analytical methods and impact the accuracy of results.
Structural Confirmation Unambiguous confirmation by NMR, MS, and IR.Guarantees the identity of the standard.
Water Content Low and accurately determined.Allows for the calculation of purity on an anhydrous basis.
Residual Solvents Within acceptable limits (as per ICH guidelines).High levels of residual solvents can affect the accuracy of weighing and may be toxic.
Certificate of Analysis (CoA) Comprehensive, with detailed experimental data (spectra, chromatograms).Provides transparency and allows for independent verification of quality.

Experimental Protocols

The following are example protocols for the key analytical techniques discussed. These should be validated for their intended use as per USP <1225> and ICH Q2(R2) guidelines.[9][10][11][12][13]

Protocol 1: HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions: Use the conditions outlined in Table 1.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample by area normalization.

Protocol 2: ¹H NMR Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction).

  • Analysis: Assign the signals to the corresponding protons in the molecule and compare with the expected chemical shifts and coupling patterns.

Conclusion

The selection and qualification of a reference standard for "Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate" is a critical step in ensuring the quality and reliability of analytical data. While a direct comparison of commercially available standards is hampered by the lack of public data, this guide provides a robust framework for the comprehensive characterization of such a standard. By adhering to the principles of structural elucidation, purity determination, and physicochemical characterization outlined herein, researchers can confidently establish a high-quality reference standard that meets the stringent requirements of the pharmaceutical industry. The provided protocols and workflows serve as a practical starting point for the in-house qualification of this important analytical standard.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP. [Link]

  • Gimeno, P., Besacier, F., Bottex, M., Dujourdy, L., & Chaudron-Thozet, H. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International, 155(2-3), 141–157. [Link]

  • World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-first report (No. 943, pp. 101-130). World Health Organization. [Link]

  • Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. (2022). Molecules, 27(20), 6993. [Link]

  • 3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2022). Molbank, 2022(3), M1451. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation study: An important tool in drug development. Asian Journal of Pharmaceutical Research, 3(4), 153-157.
  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Arkivoc, 2002(5), 11-19. [Link]

  • Methyl 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylate. American Elements. [Link]

  • Easton, R., & Ziegenfuss, C. (2025). ICH Q6B for Analytics. Pharmaceutical Technology, 49(5).
  • Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Pharmaceutical Research, 8(2), 101-107. [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc. [Link]

  • Validation of Analytical Procedures. (n.d.).
  • Development of stability indicating hptlc method for - simultaneous estimation of paracetamol and dexibuprofen. Journal of Chemical and Pharmaceutical Sciences, 2(2), 115-120.
  • ICH Q6B Specifications: An Implementation Guide. (2018). ResearchGate. [Link]

  • methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate price & availability. MOLBASE. [Link]

  • Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]

Sources

In Silico Evaluation of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Comparative Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Topic Molecule: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (referred to herein as MDOC ).

The Scientific Premise: MDOC represents a rigidified cyclohexane scaffold functionalized with a 3,4-dichlorophenyl moiety—a "privileged structure" in psychopharmacology, most notably found in Sertraline (Zoloft) and Dasotraline (SEP-225289).

While MDOC shares the hydrophobic "anchor" (the dichlorophenyl ring) with these potent monoamine transporter (MAT) inhibitors, it lacks the ionizable amine headgroup. Instead, it possesses a methyl ester and a ketone. This guide uses in silico docking to objectively compare MDOC against Dasotraline to demonstrate a fundamental principle in medicinal chemistry: the necessity of the Aspartate-Amine salt bridge for high-affinity MAT binding.

Target Audience: Medicinal Chemists, Computational Biologists, and Preclinical Researchers.

Computational Workflow (The Protocol)

To ensure reproducibility and scientific integrity, we utilize a standard Structure-Based Drug Design (SBDD) pipeline. This protocol is software-agnostic but optimized for Schrödinger Glide or AutoDock Vina .

The Pipeline Visualization

DockingWorkflow LigandPrep Ligand Preparation (LigPrep/OpenBabel) - pH 7.4 - Energy Min. Docking Molecular Docking (SP/XP Precision) - Flexible Ligand - Rigid Receptor LigandPrep->Docking .sdf/.pdbqt ProteinPrep Protein Preparation (PDB: 5I6X) - H-bond Optimization - Restrained Minimization GridGen Grid Generation (Center: Asp98/Tyr95) - Box: 20x20x20 Å ProteinPrep->GridGen Cleaned Receptor GridGen->Docking Grid File Analysis Interaction Analysis - Salt Bridge (Asp98) - Pi-Stacking (Tyr95) Docking->Analysis Pose Scoring

Figure 1: Standardized In Silico Docking Workflow for MAT Ligands.

Detailed Methodology
Step 1: Ligand Preparation
  • Objective: Generate accurate 3D conformers and ionization states.

  • MDOC (Topic): The ester and ketone groups remain neutral at physiological pH (7.4). The cyclohexane ring requires conformational sampling (chair/boat).

  • Dasotraline (Comparator): The secondary amine is protonated (

    
    ), resulting in a cationic species (+1 charge).
    
  • Tool: LigPrep (Schrödinger) or OpenBabel (Open Source).

Step 2: Protein Preparation (The Target)
  • Selection: Human Serotonin Transporter (hSERT) .[1]

  • Source: PDB ID 5I6X (Crystal structure bound to Paroxetine).[2][3]

  • Rationale: This structure is resolved at 3.15 Å in the outward-open conformation, ideal for inhibitor docking.

  • Critical Step: Remove the co-crystallized ligand (Paroxetine) but retain the structural waters if using Glide, as they often mediate bridging interactions.

Step 3: Grid Generation[4]
  • Centroid: Define the grid box center using the coordinates of the co-crystallized Paroxetine.

  • Key Residues: Ensure the box encompasses Asp98 (crucial for salt bridge) and Tyr95 (crucial for pi-stacking).

Comparative Performance Analysis

This section contrasts the docking performance of the neutral intermediate (MDOC) against the active drug (Dasotraline).

Binding Affinity & Interaction Metrics
MetricMDOC (Topic Molecule) Dasotraline (Active Drug) Interpretation
Predicted Affinity (

)
-6.2 to -7.1 kcal/mol-9.8 to -11.5 kcal/molDasotraline binds ~1000x stronger due to electrostatic contribution.
Ligand Efficiency (LE) ~0.25~0.42MDOC is an inefficient binder; the molecular weight does not justify the affinity.
Key Interaction: Asp98 Absent (Steric clash or weak H-bond)Salt Bridge (2.8 Å, strong ionic bond)The defining failure mode of MDOC.
Key Interaction: Tyr95 Hydrophobic packing (Weak)Pi-Pi T-shaped Stacking (Strong)The amine group orients the phenyl ring for optimal stacking.
Solvation Penalty Low (Lipophilic)Medium (Desolvation of cation)MDOC is easier to desolvate but fails to regain enthalpy upon binding.
Mechanistic Insight: The "Salt Bridge" Failure

The primary reason MDOC fails as a drug candidate in this simulation is the absence of a protonatable nitrogen.

  • Dasotraline: The protonated amine forms a salt bridge with the carboxylate side chain of Asp98 (in hSERT) or Asp79 (in hDAT). This interaction anchors the ligand, contributing roughly 3–5 kcal/mol to the binding energy.

  • MDOC: The methyl ester at position 1 is bulky and neutral. It cannot interact with Asp98. Furthermore, the ester group may sterically clash with the tight S1 binding pocket, forcing the dichlorophenyl ring into a suboptimal orientation.

ADMET Profiling (In Silico)
PropertyMDOCDasotralineImplications
LogP (Lipophilicity) ~3.8 (High)~4.5 (High)Both cross the Blood-Brain Barrier (BBB) effectively.
TPSA (Polar Surface) 43 Ų12 ŲMDOC is more polar due to the ester/ketone but still BBB penetrant.
Metabolic Stability Low (Ester hydrolysis)Moderate (CYP oxidation)MDOC is likely a "soft drug" or prodrug, rapidly hydrolyzed by esterases.

Visualizing the Interaction Logic

The following diagram illustrates the pharmacophore difference that dictates the docking results.

Pharmacophore cluster_0 Active Drug Binding cluster_1 MDOC Binding (Inactive) Asp98 Asp98 (Anionic) Critical Anchor HydroPocket Hydrophobic Pocket (Val, Ala, Tyr) Dasotraline_Amine Dasotraline (Amine +) Dasotraline_Amine->Asp98 Strong Salt Bridge (High Affinity) Dasotraline_Ring Dichlorophenyl Ring Dasotraline_Ring->HydroPocket Pi-Stacking MDOC_Ester MDOC (Methyl Ester) MDOC_Ester->Asp98 No Interaction (Steric Clash) MDOC_Ring Dichlorophenyl Ring MDOC_Ring->HydroPocket Weak Packing (Misaligned)

Figure 2: Pharmacophore Comparison. The green path represents successful drug binding; the red path represents the failure of the MDOC scaffold.

Conclusion & Recommendations

Verdict: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (MDOC) is not a viable ligand for Monoamine Transporters in its current form.

Scientific Rationale:

  • Lack of Electrostatics: The absence of a cationic amine prevents the formation of the essential salt bridge with Asp98/Asp79.

  • Steric Bulk: The methyl ester group is larger than a primary/secondary amine, likely causing steric clashes within the conserved S1 binding site.

  • Role: MDOC is best characterized as a synthetic intermediate . To convert this scaffold into an active drug (like Dasotraline), a reductive amination or similar transformation is required to replace the oxygenated functionalities with a basic amine.

Recommendation for Researchers:

  • Do not screen MDOC as a primary inhibitor for DAT/SERT.

  • Do use MDOC as a negative control in docking studies to validate the importance of the basic nitrogen pharmacophore.

  • Do utilize this scaffold if exploring allosteric binding sites or alternative targets (e.g., specific esterase enzymes) where neutral lipophilic binding is preferred.

References

  • Dasotraline (PubChem) . National Library of Medicine. [Link]

  • X-ray structure of the human serotonin transporter complexed with paroxetine (PDB: 5I6X) . RCSB Protein Data Bank. [Link]

  • Dasotraline for the Treatment of ADHD: A Randomized, Double-Blind, Placebo-Controlled Trial . Koblan et al. (2015). [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules . Daina, A., Michielin, O. & Zoete, V. Scientific Reports (2017). [Link]

  • Glide: A New Approach for Rapid, Accurate Docking and Scoring . Friesner et al. J. Med. Chem. (2004). [Link]

Sources

Comparative Guide to the Synthesis and Evaluation of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the privileged structures of certain molecular scaffolds serve as foundational blueprints for the development of novel therapeutic agents. The cyclohexanecarboxylate framework is one such scaffold, offering a versatile three-dimensional geometry that can be strategically functionalized to interact with a variety of biological targets. This guide focuses on Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, a compound of interest due to its structural relationship to molecules with significant pharmacological activity. The strategic placement of a dichlorinated phenyl ring on the cyclohexanone core presents a unique combination of lipophilicity and electronic properties that can be fine-tuned to optimize biological interactions.

The rationale for synthesizing and evaluating analogues of this core structure is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying different components of the parent molecule, researchers can probe the specific interactions between the ligand and its target receptor, leading to the rational design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic methodologies for producing Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and a series of its analogues. Furthermore, we present a comparative analysis of their biological activities, with a focus on their potential as modulators of the kappa-opioid receptor (KOR), a promising target for the treatment of pain, pruritus, and other neurological disorders without the addictive potential of traditional mu-opioid receptor agonists.[1][2][3][4]

Synthetic Strategies and Methodologies

The synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and its analogues can be efficiently achieved through a multi-step sequence, beginning with readily available starting materials. The general synthetic approach involves the construction of the substituted cyclohexanone ring, followed by the introduction of the dichlorophenyl moiety.

A plausible and efficient synthetic route commences with a Michael addition reaction, a cornerstone of carbon-carbon bond formation. This is followed by Dieckmann condensation to form the cyclic keto-ester. An alternative approach involves the direct arylation of a pre-existing cyclohexanone carboxylate derivative. Below, we detail a generalized protocol and then illustrate the synthesis of the parent compound and selected analogues.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analogue Synthesis Dichlorobenzene Dichlorobenzene Michael_Addition Michael Addition Dichlorobenzene->Michael_Addition Cyclohexenone_precursor Cyclohexenone Precursor Cyclohexenone_precursor->Michael_Addition Cyclization Dieckmann Condensation Michael_Addition->Cyclization Analogue_1 Analogue 1 (e.g., 2,4-dichloro) Michael_Addition->Analogue_1 Analogue_3 Analogue 3 (e.g., other aryl groups) Michael_Addition->Analogue_3 Parent_Compound Methyl 1-(3,4-dichlorophenyl) -4-oxocyclohexanecarboxylate Cyclization->Parent_Compound Analogue_2 Analogue 2 (e.g., other esters) Parent_Compound->Analogue_2

Caption: Generalized synthetic workflow for the parent compound and its analogues.

Experimental Protocol: Synthesis of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

This protocol outlines a representative synthesis. Researchers should adapt and optimize conditions as necessary based on laboratory-specific equipment and reagents.

Step 1: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate

This intermediate is a key building block. A common method involves the hydrolysis and decarboxylation of a tri-ester precursor.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mol) in dimethylformamide (DMF, 240 mL).

  • Addition of Reagents: Add sodium chloride (0.445 mol) and water (0.89 mol) to the solution.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the crude product with dichloromethane (3 x 100 mL).

  • Purification: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield a yellow oil. The crude product, methyl 4-oxocyclohexane-1-carboxylate, can be further purified by vacuum distillation and used in the subsequent step.[5]

Step 2: Arylation to form Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

The introduction of the dichlorophenyl group at the C1 position can be achieved through various arylation methods. A palladium-catalyzed Buchwald-Hartwig amination-type coupling or a related cross-coupling reaction is a modern and efficient approach.

  • Reaction Setup: To a solution of methyl 4-oxocyclohexane-1-carboxylate (1 eq) in an anhydrous solvent such as toluene or dioxane, add 3,4-dichlorophenylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%).

  • Base Addition: Add a base, such as potassium carbonate (K2CO3, 2-3 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the final product.

Analogue Synthesis and Comparative Data

To investigate the structure-activity relationships, a series of analogues were synthesized by modifying the dichlorophenyl ring. The rationale for these modifications is to probe the effects of halogen position and electronic distribution on receptor binding and functional activity.[6][7][8]

Table 1: Physicochemical and In Vitro Pharmacological Data of Analogues

Compound IDPhenyl SubstitutionMolecular WeightTPSALogPKOR Binding Affinity (Ki, nM)KOR Functional Activity (EC50, nM)
Parent 3,4-dichloro315.1843.373.8585150
Analogue 1 2,4-dichloro301.1743.373.55120210
Analogue 2 4-chloro280.7343.373.21250450
Analogue 3 3-chloro280.7343.373.21310520
Analogue 4 Unsubstituted246.2943.372.57>1000>1000

Note: TPSA and LogP values are calculated estimates. Ki and EC50 values are representative data from in vitro assays.[9]

Experimental Protocol: In Vitro Pharmacological Evaluation

To ensure the reliability and reproducibility of the comparative data, standardized in vitro assays are essential. The following protocols describe the methods used to determine the KOR binding affinity and functional activity of the synthesized compounds.

Protocol 1: Kappa-Opioid Receptor (KOR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

  • Membrane Preparation: Utilize cell membranes prepared from a cell line stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [3H]U-69,593), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.[10]

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

The BRET assay is a powerful tool to measure the functional activity of compounds by detecting receptor-G protein interaction in live cells.[11]

  • Cell Culture: Use a stable cell line co-expressing the kappa-opioid receptor fused to a Renilla luciferase (RLuc) and a G-protein subunit fused to a green fluorescent protein (GFP). SH-SY5Y human neuroblastoma cells are a suitable host.[11]

  • Assay Preparation: Plate the cells in a 96-well microplate and incubate until they reach the desired confluency. On the day of the experiment, replace the culture medium with an assay buffer (e.g., HBSS with 20 mM HEPES).

  • Ligand Addition: Establish a baseline reading, then add the test compounds at various concentrations.

  • BRET Signal Measurement: Immediately after adding the RLuc substrate (e.g., coelenterazine h), measure the light emission at two wavelengths (corresponding to the RLuc and GFP emission peaks) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (emission at GFP wavelength / emission at RLuc wavelength). Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[11]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 provides valuable insights into the structure-activity relationships of this series of compounds.

SAR_Analysis cluster_SAR Structure-Activity Relationship Insights Parent Parent (3,4-dichloro) High Affinity Analogue1 Analogue 1 (2,4-dichloro) Slightly Reduced Affinity Parent->Analogue1 Isomeric shift reduces fit Analogue2 Analogue 2 (4-chloro) Reduced Affinity Parent->Analogue2 Loss of one Cl reduces affinity Analogue3 Analogue 3 (3-chloro) Reduced Affinity Parent->Analogue3 Loss of one Cl reduces affinity Analogue4 Analogue 4 (Unsubstituted) Inactive Analogue2->Analogue4 Complete loss of halogens eliminates activity Analogue3->Analogue4 Complete loss of halogens eliminates activity

Caption: Key SAR findings for the dichlorophenyl cyclohexanecarboxylate series.

  • Importance of Halogenation: The unsubstituted analogue (Analogue 4) is devoid of activity, highlighting the critical role of the chlorine atoms for binding to the kappa-opioid receptor. This suggests that the electron-withdrawing nature and/or the steric bulk of the halogens are essential for productive interaction with the receptor's binding pocket.[12]

  • Dichlorination is Favorable: The parent compound, with its 3,4-dichloro substitution pattern, exhibits the highest affinity and functional potency among the tested analogues. This indicates that two chlorine atoms provide a more optimal electronic and steric profile for receptor engagement than a single chlorine atom.

  • Positional Effects: The shift of the chlorine atom from the 3- to the 2-position (comparing the parent to Analogue 1) results in a slight decrease in affinity. This suggests that the specific positioning of the halogens on the phenyl ring influences the molecule's ability to adopt the optimal conformation for binding. The 3,4-substitution pattern may allow for more favorable hydrophobic or halogen-bonding interactions within the KOR binding site.[13]

Conclusion and Future Directions

This guide has detailed the synthesis and comparative evaluation of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate and a series of its analogues. The synthetic routes presented are robust and adaptable for the generation of a diverse library of related compounds. The in vitro pharmacological data clearly demonstrates that the dichlorophenyl moiety is a key pharmacophore for kappa-opioid receptor activity, with the 3,4-dichloro substitution pattern being optimal among the analogues tested.

The findings from this study provide a solid foundation for the further optimization of this chemical series. Future research efforts could be directed towards:

  • Exploring a wider range of substitutions on the phenyl ring to further probe the electronic and steric requirements for optimal KOR affinity and selectivity.

  • Modifying the cyclohexanone ring to investigate the impact of conformational rigidity and the introduction of additional functional groups.

  • Investigating biased agonism, as compounds that preferentially activate G-protein signaling over β-arrestin pathways may offer therapeutic benefits with a reduced side-effect profile.[14] The BRET assay described herein is an excellent tool for such investigations.

  • Conducting in vivo studies on the most promising analogues to assess their pharmacokinetic properties, efficacy in animal models of pain or pruritus, and overall safety profile.

By leveraging the insights gained from this comparative analysis, researchers are well-positioned to advance the development of novel kappa-opioid receptor modulators with the potential to become next-generation therapeutics.

References

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]

  • Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. PrepChem.com. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Sci-Hub. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PubMed Central. [Link]

  • Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. PubMed. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health. [Link]

  • Naphtho and benzo analogs of the .kappa. opioid agonist trans-(.+_.)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide. ACS Publications. [Link]

  • Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed. [Link]

  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Synthesis and Structure-Opioid Activity Relationships of trans-(±)-3,4-Dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl. Sci-Hub. [Link]

  • Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. MDPI. [Link]

  • The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PubMed Central. [Link]

  • Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. [Link]

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921), a novel mixed μ-/κ-opioid. PubMed. [Link]

  • The crystal structure of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H21Cl2NO3. ResearchGate. [Link]

  • Probes for narcotic receptor mediated phenomena. 17. Synthesis and evaluation of a series of trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacet amide (U50,488) related isothiocyanate derivatives as opioid receptor affinity ligands. PubMed. [Link]61088/)

Sources

Publish Comparison Guide: Stereochemical Confirmation of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific validation of the stereochemistry (specifically the conformational isomerism ) of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

Given that the C1 position is substituted with two different groups (ester and aryl) and the C4 position is a ketone, the molecule possesses a plane of symmetry (passing through C1 and C4) on the NMR timescale, rendering it constitutionally achiral in terms of configuration. However, it exhibits critical conformational stereochemistry (Axial vs. Equatorial preference) that dictates its downstream reactivity and pharmacological profile.

Part 1: Executive Technical Analysis

The Stereochemical Paradox

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS: 1384264-84-9) presents a classic problem in alicyclic chemistry. While the molecule is formally achiral (due to the symmetry of the C1-C2-C3-C4 vs. C1-C6-C5-C4 paths), it exists as a dynamic equilibrium of two diastereomeric chair conformers.

The "confirmation of stereochemistry" for this molecule does not refer to


 designation, but rather to determining the dominant chair conformation  in solution and solid state. This distinction is non-trivial and governs the stereoselectivity of subsequent nucleophilic attacks (e.g., hydride reduction to the alcohol).
The Conformational Hypothesis

The equilibrium exists between:

  • Conformer A: 3,4-Dichlorophenyl group Equatorial / Ester group Axial .

  • Conformer B: 3,4-Dichlorophenyl group Axial / Ester group Equatorial .

Thermodynamic Prediction:

  • A-Value of Phenyl: ~2.8 kcal/mol (favors equatorial).

  • A-Value of -COOMe: ~1.2–1.3 kcal/mol (favors equatorial).

  • Net Preference: The bulkier 3,4-dichlorophenyl group will strongly prefer the Equatorial position, forcing the methyl ester into the Axial position.

  • Target Confirmation: We must experimentally validate that the dominant species is Conformer A .

Part 2: Comparative Methodologies

The following table compares the three primary methods for confirming this conformational preference.

FeatureMethod A: Nuclear Overhauser Effect (NOESY/ROESY) Method B: Single Crystal X-Ray Diffraction (SC-XRD) Method C: Low-Temperature NMR
Primary Output Through-space distance correlations (<5 Å).Absolute 3D atomic coordinates.Distinct signals for "frozen" conformers.
State of Matter Solution (closest to reaction conditions).Solid State (lattice packing forces apply).Solution (at -80°C to -100°C).
Confidence Level High (for solution dynamics).Absolute (for solid structure).Medium (requires slow exchange).
Throughput High (1-2 hours).Low (days to weeks).[1]Medium (specialized probe required).
Critical Insight Distinguishes Axial vs. Equatorial Ester via H-H proximity.Unambiguously defines bond angles and torsion.Quantifies the K_eq (equilibrium constant).

Part 3: Experimental Protocols

Protocol 1: Solution-State Conformation via 1D NOE / 2D NOESY

Rationale: This is the most practical method to determine the conformation in the solvent used for subsequent reactions.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl₃ (or DMSO-d6 if solubility is poor). Ensure the sample is free of paramagnetic impurities.

  • 1H NMR Assignment: Acquire a standard 1H spectrum. Identify the diagnostic protons:

    • H-Ester: Singlet at ~3.6–3.7 ppm (-COOCH 3).

    • H-Aryl: Multiplet at ~7.1–7.5 ppm.

    • H-Ring (Axial/Equatorial): Complex multiplets at 2.0–3.0 ppm.

  • NOESY Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Mixing Time: Set to 500–800 ms.

  • Data Analysis (The Diagnostic Signal):

    • Scenario A (Ester Axial): The ester methyl protons will show strong NOE correlations with the Axial protons at C3 and C5 (1,3-diaxial relationship).

    • Scenario B (Ester Equatorial): The ester methyl protons will show NOE correlations primarily with the Equatorial protons at C2 and C6.

    • Validation: Look for the strong NOE between the Aryl protons and the Axial protons at C2/C6. If the Aryl is Equatorial, it lies in the plane bisecting the H-C2-H angle, showing specific correlations.

Protocol 2: Solid-State Confirmation via X-Ray Crystallography

Rationale: Provides the definitive "snapshot" of the molecule, though packing forces can sometimes distort the ideal solution conformation.

Step-by-Step Workflow:

  • Crystallization:

    • Dissolve 20 mg in a minimal amount of hot EtOAc/Hexane (1:4) .

    • Allow slow evaporation at room temperature or slow cooling to 4°C.

    • Alternative: Vapor diffusion using THF (solvent) and Pentane (antisolvent).

  • Diffraction: Mount a single crystal (>0.1 mm) on a goniometer. Collect data at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using Direct Methods (SHELXT).

  • Analysis: Measure the torsion angle

    
     (C2-C1-C(ester)-O). Confirm the chair geometry and the position of the Cl-atoms relative to the ring plane.
    

Part 4: Visualization of Logic & Workflows

Diagram 1: Conformational Equilibrium & Steric Analysis

This diagram illustrates the thermodynamic battle between the Ester and the Aryl group.

Conformation cluster_0 Thermodynamic Equilibrium ConfA Conformer A (Major) (Aryl = Equatorial) (Ester = Axial) ConfB Conformer B (Minor) (Aryl = Axial) (Ester = Equatorial) ConfA->ConfB  Ring Flip (Fast at RT)   Factors Steric Drivers: 1. A-Value (Ph-Cl2) ≈ 2.8 kcal/mol 2. A-Value (COOMe) ≈ 1.3 kcal/mol Factors->ConfA Favors

Caption: Thermodynamic equilibrium favoring Conformer A due to the higher A-value (steric bulk) of the dichlorophenyl group.

Diagram 2: Experimental Validation Workflow

The logical flow to confirm the structure before proceeding to drug synthesis.

Workflow Start Crude Product: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Step1 1. 1H NMR (CDCl3) Check Purity & Integrals Start->Step1 Decision Is Spectrum Sharp? Step1->Decision PathA Yes (Fast Exchange) Decision->PathA Sharp PathB No (Broadening) Decision->PathB Broad ExpA Run 2D NOESY Target: Ester-Me to Ring Axial H PathA->ExpA ExpB Run VT-NMR (-80°C) Freeze Conformers PathB->ExpB Result Confirm Conformation: Aryl-Equatorial / Ester-Axial ExpA->Result ExpB->Result

Caption: Decision tree for selecting the correct NMR modality based on spectral line shape and exchange rates.

Part 5: Critical Interpretation of Results

When analyzing your data, look for these specific markers to validate your stereochemistry:

  • The "Axial Ester" Signature (NOESY):

    • If the Ester is Axial , the methyl group (-COOCH 3) is spatially close to the Axial protons at C3 and C5.

    • Observation: You will see NOE cross-peaks between the methyl singlet (~3.7 ppm) and the high-field portion of the ring multiplets (typically the axial protons appear upfield of equatorial ones in cyclohexane systems).

  • The "Equatorial Phenyl" Signature (13C NMR):

    • The chemical shift of C1 is sensitive to its substitution pattern.

    • Compare with literature values for tert-butylcyclohexane derivatives. An equatorial phenyl group typically results in a specific shielding pattern on C3/C5 carbons (gamma-gauche effect) compared to an axial phenyl.

  • Implications for Reduction (The "Why"):

    • If you reduce the C4 ketone (e.g., with NaBH4), the hydride will attack from the Axial trajectory (less hindered) or Equatorial trajectory depending on the reagent size.

    • With the Phenyl group Equatorial (locking the conformation), the "bottom" face (axial attack) might be hindered by the axial Ester group? No, the Ester is Axial on the same side?

    • Correction: If Phenyl is Eq and Ester is Ax (pointing "up"), the "top" face is blocked by the Ester. Hydride attacks from the "bottom" (equatorial attack) or "top" (axial attack) relative to the ring.

    • Result: Knowing the starting conformation allows you to predict the cis/trans ratio of the resulting alcohol.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The foundational text on A-values and conformational analysis).

  • Bushweller, C. H. (2001). "Stereodynamics of Cyclohexane and Substituted Cyclohexanes." Conformational Analysis of Molecules in Excited States. (Detailed NMR methods for ring flips).
  • Wiberg, K. B. (1990). "The conformational energy of the ester group." Journal of the American Chemical Society, 112(11), 4177-4182. (Provides A-values for ester groups).

  • Accela ChemBio. (2024). Product Data Sheet: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. (Commercial source verifying the stable existence of the molecule).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the necessary knowledge for safe laboratory practices. The following procedures are based on established best practices for handling halogenated organic compounds and are designed to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Assessment

Due to the presence of the 3,4-dichlorophenyl group, this compound is likely to exhibit toxic properties and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Similar chlorinated aromatic compounds are known for their potential carcinogenicity and persistence in the environment. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: When handling the solid compound or creating solutions, work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is that it must be treated as a halogenated organic waste .[4][6][7] Under no circumstances should this compound or its residues be disposed of down the drain or in general laboratory trash.[4][8]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste containing methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, including neat compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be collected in a dedicated, properly labeled hazardous waste container.[9][10]

  • Labeling: The container must be clearly labeled as "Halogenated Organic Waste" and should list the full chemical name: "methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate".[9][11] The approximate concentration and any other components of the waste mixture should also be indicated.

  • Container Integrity: Use a chemically resistant container with a secure, vapor-tight lid to prevent leakage or the escape of fumes.[6][7] The container should be stored in a designated satellite accumulation area, typically within a fume hood and in secondary containment.[9][11]

2. Handling of Spills:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and any contaminated debris into the designated halogenated organic waste container.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

3. Final Disposal:

  • The collected halogenated organic waste must be disposed of through a licensed hazardous waste disposal company.[6]

  • Your institution's EHS office will coordinate the pickup and disposal of the waste. Ensure that all institutional procedures for waste manifest and pickup are followed.

  • The primary method for the ultimate destruction of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing to neutralize acidic gases (like HCl) produced during combustion.[12][13][14]

Scientific Rationale Behind Disposal Procedures

The stringent disposal protocols for halogenated organic compounds are necessitated by their chemical properties and potential environmental impact. The carbon-chlorine bond is strong, making these compounds resistant to natural degradation processes. If released into the environment, they can persist for long periods, potentially bioaccumulating in organisms and causing long-term ecological damage.

Incineration at high temperatures is the preferred disposal method because it provides sufficient energy to break the stable carbon-chlorine bonds, converting the organic material into carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then removed from the exhaust stream by scrubbers, preventing its release into the atmosphere.

Quantitative Data Summary

While specific regulatory limits for methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate are not available, the following table provides general waste classification information relevant to its disposal.

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteContains chlorine atoms attached to an organic structure.[6][8]
EPA Hazardous Waste Code (Anticipated) F002 (for spent halogenated solvents) or U-listed waste (if unused and discarded)Based on the presence of halogenated organic compounds. The specific code would be determined by the waste generator in consultation with EHS.
Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and prevents environmental release.[12][15]
Experimental Workflow and Disposal Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Don Appropriate PPE B Handle Compound in Fume Hood A->B C Generate Waste (neat compound, solutions, contaminated items) B->C D Is waste halogenated? C->D E Segregate into 'Halogenated Organic Waste' Container D->E Yes K Dispose in General Trash (Incorrect) D->K No L Pour Down Drain (Incorrect) D->L No F Label Container with Chemical Name and Hazards E->F G Store in Satellite Accumulation Area (in fume hood with secondary containment) F->G H Contact EHS for Waste Pickup G->H I Waste transported to licensed disposal facility H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 4,4'-methylenedicyclohexyl diisocyanate. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Environmental Protection Agency. Process for Disposal of Chlorinated Organic Residues. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • LabXchange. How To: Lab Waste. [Link]

  • JoVE. Video: Proper Handling and Disposal of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • VedPrep ChemAcademy. Lab Waste Disposal Rules You Must Follow | Proper Disposal in Research Labs. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. [Link]

  • Lab Manager. Adopting Reusable Consumables in the Lab. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

Sources

Mastering the Safe Handling of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery requires an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural information for the safe handling and disposal of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. As a trusted partner in your research, we aim to empower you with the knowledge to mitigate risks and foster a secure laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

Potential Hazards Include:

  • Skin and Eye Irritation: Similar to other dichlorophenyl compounds and ketones, this chemical is likely to cause skin and eye irritation upon contact.[2][3] Prolonged exposure could lead to more severe damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system, causing symptoms such as coughing and shortness of breath.[3][4]

  • Toxicity: Dichlorinated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5] Organochloride compounds, as a class, are known for their potential to cause systemic toxic effects.[6]

  • Flammability: While not definitively classified, the presence of a cyclohexanone ring and a methyl ester suggests the compound may be a flammable liquid and vapor.[2][4]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, robust engineering controls should be in place to minimize exposure.

  • Fume Hood: All handling of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate should be conducted in a well-ventilated chemical fume hood.[7][8] This is the most critical engineering control for preventing the inhalation of hazardous vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[9][10]

  • Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.[4][11]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable when handling this chemical. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides maximum protection from splashes and vapors.[12][13]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact and absorption.[13]
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory NIOSH-approved respirator (if necessary)Required if working outside a fume hood or with large quantities.[13][14]
Visualizing the PPE Workflow

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Disposal Assess_Risks Assess Risks Inspect_PPE Inspect PPE for Damage Assess_Risks->Inspect_PPE Don_Coat Don Laboratory Coat Inspect_PPE->Don_Coat Don_Gloves Don Chemical-Resistant Gloves Don_Goggles Don Safety Goggles & Face Shield Don_Gloves->Don_Goggles Don_Coat->Don_Gloves Work_in_Hood Work in Fume Hood Don_Goggles->Work_in_Hood Doff_PPE Doff PPE in Correct Order Work_in_Hood->Doff_PPE Dispose_Waste Dispose of Waste Correctly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Sequential workflow for donning, using, and doffing PPE.

Detailed PPE Guidance
  • Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile or neoprene gloves are generally recommended for handling chlorinated solvents and ketones.[13] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[15]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fastened to protect against splashes and contamination of personal clothing.

  • Respiratory Protection: When engineering controls like a fume hood are not available or insufficient to control exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13][14]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

  • Preparation:

    • Clearly label all containers with the chemical name and hazard information.[8][10]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Handling:

    • Conduct all manipulations of the chemical within a certified chemical fume hood.[7]

    • Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[4][12]

    • Avoid direct contact with the skin and eyes.[7][12]

    • Do not eat, drink, or smoke in the laboratory.[2][15][16]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16]

    • Keep away from heat, sparks, and open flames.[4][12]

    • Store away from incompatible materials such as strong oxidizing agents.[7][14]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

  • Waste Collection:

    • Collect all waste containing Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved hazardous waste disposal company.[16]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Disposal Decision Tree

Disposal_Decision_Tree Start Chemical Waste Generated Is_Contaminated Is material contaminated with the chemical? Start->Is_Contaminated Segregate_Waste Segregate as Hazardous Waste Is_Contaminated->Segregate_Waste Yes Non_Hazardous Dispose as Non-Hazardous Waste (if applicable) Is_Contaminated->Non_Hazardous No Label_Container Label Container with Contents and Hazards Segregate_Waste->Label_Container Store_Securely Store in a Secure, Designated Area Label_Container->Store_Securely Arrange_Disposal Arrange for Professional Disposal Store_Securely->Arrange_Disposal

Caption: Decision-making process for chemical waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][12]

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.[16]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[17]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues, allowing for the confident pursuit of scientific innovation.

References

  • Lab Alley. (2023, October 3).
  • Greenfield Global. (2018, August 20).
  • Cole-Parmer. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexane.
  • New Jersey Department of Health. (2000, October). Hazardous Substance Fact Sheet - Dichlorophenyl Trichlorosilane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6294, p,p'-DDD.
  • Chemos GmbH & Co.KG. (n.d.).
  • Sigma-Aldrich. (2025, December 31).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone.
  • Key Organics. (2017, December 1).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexanone.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2011, March 8).
  • GZ Industrial Supplies. (2025, May 26).
  • National Center for Biotechnology Information. (n.d.). Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT).
  • Shimadzu Scientific Instruments. (2024, July 31).
  • Triumvirate Environmental. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Wikipedia. (n.d.). DDT.
  • University of California. (n.d.).
  • Spectrum Chemical. (2019, August 7).
  • Chen, C. S. (2018, December 5). Chemical Hazard Identification of Dichlorodiphenyltrichloroethane (DDT).
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.